1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Beschreibung
Eigenschaften
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-7-9-15(10-8-13)16-11-18-17(20)19(16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQPRRDRCWTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The imidazole scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] This document details a robust synthetic protocol, explains the mechanistic rationale behind the experimental choices, and outlines a comprehensive characterization workflow to ensure the compound's identity and purity. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are focused on the discovery of novel therapeutic agents.
Introduction: The Significance of Imidazole-2-thiol Derivatives
Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast array of pharmaceuticals.[2][4] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] The incorporation of a thiol group at the 2-position of the imidazole ring gives rise to imidazole-2-thiols, a class of compounds known for their diverse biological activities.[1] These activities are often attributed to the thione-thiol tautomerism and the ability of the sulfur atom to coordinate with metal ions in biological systems.
The target molecule, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, combines the key features of the imidazole-2-thiol core with a benzyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the C5 position. These substitutions are anticipated to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive methodology for the synthesis and rigorous characterization of this promising compound.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 1,5-disubstituted-1H-imidazole-2-thiols can be approached through several established synthetic routes.[5] A common and effective strategy involves the cyclization of an α-aminoketone with a source of thiocyanate. This approach, often a variation of the Markwald synthesis, is advantageous due to the commercial availability of the starting materials and generally good yields.[5]
Our retrosynthetic analysis for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol identifies the key disconnection at the imidazole ring, leading back to the precursor α-aminoketone, 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one, and potassium thiocyanate. The α-aminoketone can be synthesized from the corresponding α-haloketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, and benzylamine.
Caption: Retrosynthetic pathway for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Experimental Protocol: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
This section provides a detailed, step-by-step methodology for the synthesis of the title compound.
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on pre-coated silica gel plates.
Instrumentation:
-
Melting Point: Determined using a capillary melting point apparatus.
-
Infrared (IR) Spectroscopy: Recorded on an FTIR spectrophotometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent and TMS as the internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) obtained using an ESI-TOF spectrometer.
Step-by-Step Synthesis
Caption: Experimental workflow for the synthesis of the target compound.
Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)ethan-1-one
-
In a well-ventilated fume hood, dissolve 4-methylacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford white crystalline needles of 2-bromo-1-(4-methylphenyl)ethan-1-one.
Step 2: Synthesis of 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one
-
Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in ethanol.
-
Add benzylamine (2.2 equivalents) to the solution. The excess benzylamine acts as both a nucleophile and a base to neutralize the HBr formed.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one.
Step 3: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
-
Suspend 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the hot reaction mixture into a beaker of ice water.
-
A solid precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to yield pure 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Characterization and Data Analysis
Thorough characterization is crucial to confirm the structure and purity of the synthesized compound.
Physical Properties
| Property | Expected Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
| Technique | Wavenumber/Chemical Shift | Assignment |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 | Aromatic C-H stretching |
| ~2600-2500 | S-H stretching (thiol tautomer) | |
| ~1600, 1500, 1450 | C=C and C=N stretching (aromatic rings) | |
| ~1250 | C=S stretching (thione tautomer) | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H) | -SH or -NH (exchangeable with D₂O) |
| ~7.1-7.5 (m, 10H) | Aromatic protons (benzyl and phenyl rings) | |
| ~5.2 (s, 2H) | -CH₂- (benzyl) | |
| ~2.3 (s, 3H) | -CH₃ (methylphenyl) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 | C=S (thione) |
| ~135-140 | Quaternary aromatic carbons | |
| ~125-130 | Aromatic CH carbons | |
| ~50 | -CH₂- (benzyl) | |
| ~21 | -CH₃ (methylphenyl) | |
| HRMS (ESI-TOF) | Calculated m/z | [M+H]⁺ for C₁₇H₁₆N₂S |
| Found m/z | To be determined experimentally |
Potential Applications and Future Directions
Imidazole derivatives are a cornerstone in the development of new therapeutic agents.[2][4] The synthesized compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, is a promising candidate for various biological screenings due to its structural features.
-
Antimicrobial Activity: Many imidazole-2-thiol derivatives have demonstrated potent antibacterial and antifungal properties.[1][6] The title compound could be evaluated against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: The imidazole core is present in several anticancer drugs.[4] This compound could be screened for cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibition: The thiol group can interact with the active sites of various enzymes, making this compound a candidate for enzyme inhibition studies, such as for α-glucosidase or carbonic anhydrase.[7]
Future research could focus on the synthesis of a library of analogs by varying the substituents on the benzyl and phenyl rings to establish a structure-activity relationship (SAR). Furthermore, in vivo studies would be necessary to evaluate the efficacy and safety of any promising lead compounds.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The described methodology is based on established chemical principles and provides a clear path for researchers to obtain this compound in high purity. The comprehensive characterization workflow ensures the validation of the compound's structure, which is a critical step in the drug discovery process. The potential biological activities of this compound make it a valuable target for further investigation in the quest for novel therapeutic agents.
References
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfnj_ojX7R4kRkdqba_0mo6-UGbM-o4O9ZN3BBW5LRslPUcHwrf_JcFFEbYlYZ_AMYoU2GjaBLOQ3mVqhpkTnNwQ2GHtof6JE2ZIRw98JpAeFOkP56jOiyDFp6vWp_qpVkxS-fUt4YLAACx2B0-OTDYjPbNkKiXlSceBbgD2JNg620mqyLmsQn8JPChSU=]
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnU3uPLsKWCJd_wOn-BU5hfdzdmktprbf9iUPyZi3cDlHMd5XaWOvHrS68U9uDzoaEO3uLFWDnjSptJQTxD_LpxbY-VV2iGyMQJ2VatoqzGOj2GVYefR56U5LzMB9ffJ89tjPIdRT-mv_0KkFIFrPkrJ3]
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFulAcbZwdVcpPcV7xK6ym7f-mw5RG-oR5HXxTq0udCo1UAoXUx5SmGMc4OGkH8hywQ4EzagCdoS4sEb1G3iN6uOfpjk_Zlv4J5EIPkW4kTBt9lGf9N8fx01wwN784Uq8Aer-bSqV3B1LT1xVPfVtXU38P5GYmY76NhxTOMY_rO4XVjQzyhUDOuTky2asdYQUzPRJNDRyDSTe7u0Bb9XBcVdtCqT1heSaviTZUiSjT4_nAvvY_eoYV5yJX7b8T6c5vH0wYvFRwZIxAMBWuZvZn1RHDaBMhqyBHRnHFzxtFAjqvEoZamRA_MkSjVPhDCrvsUx5D2xaEMAt2K8RBEBp4plSCN12QtNFbKjwabVhYY4bC71KIrJHtnuECOLTkoCPHecEmQu_nGLHfmIDFwAje48C1WdblI9wD3273K5A==]
- Synthesis and biological studies of thiol derivatives containing imidazole moiety. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80es6UhsvNCb9ncSoQ2r-a8E1zLDetGf_-8gOmNoNA23RgG1ttkwuKbs42uzUpJCsaBE0AXZwGC2jwHSryb2NWyevz27_69KiHNomL4_bqykTM3k8opqeSJP0_plHSIWc2eB8QchT46HHeM_mrB6toWNnYIt0s0uUPZOEwuEI81P8FIPNH1orEtYdir-iLfuTT8saoGqRopD8rqufC0L1Iqmntv62V-yiPtIgpvwhkDfIW7xEW1NKKa0Ky85lpe0=]
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8QVQu9YgQuGO68pKflnGOvfz_x65IiryMH0hqUfsPzaSDSToBwcre4rTHghgwF1SGSYktQ7xxKEpsVABGYWdY-DhMd_P9TUj5lHyD1CN6zYufYuEZIhD0mJlaHQTLjGrSd4jI0hUWSJCxBX4A7TWo7U6HCeSKgLudZAqoZ6g1-x9t6NyIbQYSjSJSvUtQjY8qIGvI4PaCeaYjtZ9b2nB-QayH_isEwak=]
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). Journal of Emerging Technologies and Innovative Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMCFLlx5xx6koARD27dSIgxbFAaEWteWQiboZgbjuuf7ByZ397jxhPKIUP63I7Gt5BaJULD3BCK63hO07laGKRywuo6Vbu0xEIWKYG5TWtcYVdw4p6epzsjRcZsHRMVVlRaOjY4nkeA==]
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouFa7TSX-CBL94jPSSSSzbBVmcN24BMtLhB6kDN0uq_c1tIEYsOvysKsuoiySUxUsudimFWJIkusKWa0GvgKy77eojuiERNXqYh09dVaVMoLq1pQvyvmJPQqi4wTGQ_cNBIdLyvw3dz7fIb5US6UD0SY-RZqRiPcHnfX76ENFbe1zf4I-ofRj0QIvZY6cNZKy5H61-E5g6Wjk2ZA=]
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKlHS4I-qGttdB0oXxO1O5rOK2o-QojKU3_GtPubGcgJVgaHWv-naSa1lCAbVrGmCSYr3ID8eDOU48gNUUuPoFdvYedJlo9v83Mcwe6R9m8c6mEBlpSEG2v8fsrr5yYP7JgYaSk4ZlcNdPHcQ2FDUiOE=]
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESnkK9qA-ZFIYsEjndORAsgQmuvOIsxmBX344Js2tKyi_hf7Lko1lKhDz_u_zGyeestsKYNidOcAOwtHYgnK4K7Rr2FjrK3GqXxglC_bfxZXn-k4buchSTayMRP5TgGJ4kbA-6zZBF-QrRELo=]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scialert.net [scialert.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and data interpretation is emphasized to provide field-proven insights into the structural characterization of this molecule.
Introduction
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative with potential applications in medicinal chemistry, owing to the prevalence of the imidazole scaffold in numerous biologically active compounds. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, necessitating a thorough understanding of its spectroscopic signature. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data anticipated for this molecule, providing a foundational reference for its characterization.
A key structural feature of this molecule is the potential for thione-thiol tautomerism in the imidazole-2-thiol moiety. The equilibrium between the thione (C=S) and thiol (S-H) forms is influenced by factors such as solvent and temperature, and this phenomenon will be a central theme in the interpretation of the spectroscopic data.
Molecular Structure and Tautomerism
The structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and its tautomeric equilibrium are depicted below. The thione form is generally considered the more stable tautomer for 2-mercaptoimidazoles in various solvents.[1][2][3][4]
Caption: Thione-thiol tautomerism of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, both ¹H and ¹³C NMR provide invaluable information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ signals.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to display distinct signals for the protons of the benzyl, 4-methylphenyl, and imidazole moieties.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 11.0 - 13.0 | br s | 1H | N-H (Thione) | The N-H proton of the thione tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.[5] |
| ~ 7.20 - 7.40 | m | 5H | Benzyl-H (aromatic) | The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region. |
| ~ 7.10 - 7.20 | d | 2H | p-Tolyl-H (aromatic) | The two protons on the 4-methylphenyl ring ortho to the imidazole ring. |
| ~ 7.00 - 7.10 | d | 2H | p-Tolyl-H (aromatic) | The two protons on the 4-methylphenyl ring meta to the imidazole ring. |
| ~ 6.80 - 7.00 | s | 1H | Imidazole C4-H | The lone proton on the imidazole ring is expected to be a singlet. Its chemical shift can be influenced by the substitution pattern.[6][7] |
| ~ 5.10 - 5.30 | s | 2H | Benzyl CH₂ | The two protons of the benzylic methylene group will appear as a singlet due to the absence of adjacent protons. The position is characteristic for a CH₂ group attached to a nitrogen atom. |
| ~ 2.30 - 2.40 | s | 3H | p-Tolyl CH₃ | The three protons of the methyl group on the p-tolyl substituent will appear as a sharp singlet. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shift of the C2 carbon is particularly diagnostic of the predominant tautomeric form.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 175 | Imidazole C2 (C=S) | The chemical shift of the C2 carbon is highly indicative of the thione form. A C=S carbon typically resonates in this downfield region.[8][9] In the less likely thiol form, the C-SH carbon would appear significantly upfield. |
| ~ 135 - 140 | Benzyl C (quaternary) | The ipso-carbon of the benzyl group's phenyl ring. |
| ~ 135 - 140 | p-Tolyl C (quaternary) | The carbon of the p-tolyl ring attached to the methyl group. |
| ~ 130 - 135 | Imidazole C5 | The carbon of the imidazole ring bearing the p-tolyl group. |
| ~ 128 - 130 | Benzyl CH (aromatic) | Aromatic carbons of the benzyl group. |
| ~ 129 - 131 | p-Tolyl CH (aromatic) | Aromatic carbons of the p-tolyl group. |
| ~ 125 - 128 | p-Tolyl C (quaternary) | The ipso-carbon of the p-tolyl ring attached to the imidazole ring. |
| ~ 115 - 125 | Imidazole C4 | The protonated carbon of the imidazole ring. The chemical shift difference between C4 and C5 can provide insights into the tautomeric state.[10] |
| ~ 48 - 52 | Benzyl CH₂ | The benzylic carbon attached to the nitrogen of the imidazole ring. |
| ~ 20 - 22 | p-Tolyl CH₃ | The methyl carbon of the p-tolyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol will be particularly useful in confirming the presence of the thione group and the aromatic systems.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorptions and Interpretation
The key vibrational modes expected for the target molecule are summarized below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the benzyl and p-tolyl rings.[11] |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the benzylic and methyl C-H bonds. |
| ~ 3200 - 2800 | Broad | N-H stretch (Thione) | A broad absorption in this region is characteristic of a hydrogen-bonded N-H group in the thione tautomer.[12][13] The thiol S-H stretch, typically a weak band around 2600-2550 cm⁻¹, is expected to be absent or of very low intensity if the thione form predominates.[13] |
| ~ 1600, 1500, 1450 | Medium to Strong | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |
| ~ 1250 - 1020 | Strong | C=S stretch (Thione) | A strong absorption in this region is a key indicator of the thiocarbonyl group, confirming the presence of the thione tautomer.[14] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion. Electron ionization (EI) can be used to induce fragmentation.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is C₁₇H₁₆N₂S, with a monoisotopic mass of approximately 280.10 Da.
-
Molecular Ion (M⁺˙): The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 281.1. The EI spectrum will show the molecular ion peak at m/z 280.1.
-
Key Fragmentation Pathways: Under EI conditions, the molecule is expected to undergo characteristic fragmentation.
Caption: Predicted major fragmentation pathways in EI-MS.
A significant fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium ion at m/z 91 .[15][16][17][18] This is often the base peak in the EI spectrum. Another likely fragmentation is the loss of the benzyl radical to give a fragment corresponding to the remainder of the molecule. The loss of a hydrogen radical from the molecular ion is also a common fragmentation pathway.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The interpretations are grounded in established spectroscopic principles and data from structurally analogous compounds. The predominant thione tautomer is expected to be a key feature influencing the spectroscopic characteristics, particularly in the ¹³C NMR and IR spectra. The predicted data and fragmentation patterns serve as a robust reference for the unambiguous structural characterization of this and related imidazole-2-thiol derivatives, thereby supporting its potential development in medicinal chemistry and other scientific disciplines.
References
-
PubChem. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]
-
Hughes, D. L. (2020). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Contreras, R., et al. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
-
Perez, M. A., et al. (1987). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Retrieved from [Link]
-
Khan Academy. (2018). mass spectrometry: tropylium ion. YouTube. Retrieved from [Link]
-
Claramunt, R. M., et al. (2017). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Retrieved from [Link]
-
Gao, J., et al. (2006). DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution. ResearchGate. Retrieved from [Link]
-
Bilgic, S., & Genc, M. (2007). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Retrieved from [Link]
-
Gao, J., et al. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]
-
Han, L., et al. (2017). Maxima of the N H stretching absorption bands observed by FT-IR. ResearchGate. Retrieved from [Link]
-
Zamani, K., et al. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]
-
Djerassi, C., & Fenselau, C. (1965). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Retrieved from [Link]
-
Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Retrieved from [Link]
-
Basile, M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Retrieved from [Link]
-
Preciado-Pérez, P. L., et al. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]
-
Ahmad, S., et al. (2007). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Retrieved from [Link]
-
Chemistry Learning by Dr. Asif. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Retrieved from [Link]
-
Wikimedia Commons. (2014). File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg. Retrieved from [Link]
-
Wang, Y., et al. (2016). Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole. Atlantis Press. Retrieved from [Link]
-
Beak, P., & Lee, J. K. (1975). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]
-
Nistor, M. A., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg - Wikimedia Commons [commons.wikimedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jackwestin.com [jackwestin.com]
- 12. researchgate.net [researchgate.net]
- 13. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Introduction
Substituted imidazole scaffolds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Their versatile biological activities and unique chemical properties make them valuable building blocks for novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes information from structurally related molecules to provide a robust predictive profile and a detailed experimental framework for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecule. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol comprises a central imidazole ring substituted with a benzyl group at the N1 position, a 4-methylphenyl (p-tolyl) group at the C5 position, and a thiol group at the C2 position. This combination of aromatic and heterocyclic moieties is expected to confer specific electronic and steric properties that influence its reactivity and biological interactions.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. These values are calculated based on its chemical structure and can be used as a preliminary reference for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₆N₂S |
| Molecular Weight | 280.39 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not yet experimentally determined |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and insoluble in water. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol can be approached through a multi-step reaction sequence, drawing parallels from established methods for the synthesis of related imidazole-thiols. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-Benzyl-1-(p-tolyl)methanimine
-
To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzyl-1-(p-tolyl)methanimine, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-imidazole
-
Dissolve the crude N-benzyl-1-(p-tolyl)methanimine (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent like acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.
-
Heat the reaction mixture at reflux (typically 80-100 °C) for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-5-(p-tolyl)-1H-imidazole.
Step 3: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-imidazole-2-thiol
-
In a high-temperature reaction vessel, combine 1-benzyl-5-(p-tolyl)-1H-imidazole (1.0 eq) and elemental sulfur (1.5 eq).
-
Heat the mixture to a high temperature (e.g., 200-250 °C) in an inert atmosphere for several hours.
-
The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography to afford the final product, 1-benzyl-5-(p-tolyl)-1H-imidazole-2-thiol.
Spectroscopic and Analytical Characterization
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyl and p-tolyl groups in the range of δ 7.0-7.5 ppm. - Singlet for the methyl protons of the p-tolyl group around δ 2.3 ppm. - Singlet for the methylene protons of the benzyl group around δ 5.0-5.5 ppm. - A broad singlet for the thiol proton (N-H), which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the aromatic carbons in the range of δ 120-140 ppm. - Signal for the methyl carbon of the p-tolyl group around δ 21 ppm. - Signal for the methylene carbon of the benzyl group around δ 50 ppm. - A characteristic signal for the C=S carbon in the range of δ 160-180 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching vibration in the range of 3100-3300 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic and imidazole rings in the range of 1400-1600 cm⁻¹. - A characteristic C=S stretching vibration around 1200-1300 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 280.39. |
Potential Biological and Pharmacological Significance
While the biological activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has not been specifically reported, the imidazole scaffold is a well-known pharmacophore present in numerous bioactive compounds. Benzimidazole derivatives, which are structurally related, have shown a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For instance, certain benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes.[1] The presence of the benzyl and p-tolyl groups may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The thiol group can act as a hydrogen bond donor or acceptor and may be involved in coordinating with metal ions in biological systems.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By leveraging established synthetic methodologies and predictive analytical techniques, researchers can confidently approach the study of this novel compound. The potential for diverse biological activities, inferred from structurally similar molecules, makes it a compelling target for further investigation in drug discovery and development programs. The detailed protocols and expected data presented herein serve as a valuable resource for scientists in the field.
References
-
Golubenkova, A. S., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1137. [Link]
-
ResearchGate. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]
-
PubChem. (n.d.). 1-benzyl-2-phenyl-1H-imidazole. Retrieved from [Link]
-
Liu, Z., et al. (2016). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482–1485. [Link]
-
Kumar, T. K., et al. (2011). Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. International Journal of Drug Development and Research, 3(4), 282-287. [Link]
-
Royal Society of Chemistry. (2014). Supplementary data for "A highly efficient, one-pot, three-component synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by trityl chloride". [Link]
-
Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44149–44161. [Link]
-
Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59949-59959. [Link]
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
ResearchGate. (2022). The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. [Link]
-
Asiri, A. M., et al. (2008). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1233. [Link]
Sources
The Ascendant Therapeutic Potential of Substituted Imidazole-2-thiols: A Synthetic and Mechanistic Overview
An In-Depth Technical Guide
Abstract
The imidazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with profound and diverse pharmacological activities.[1][2] Among these, substituted imidazole-2-thiols (also known as mercaptoimidazoles) and their thione tautomers have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological functions. This guide provides a comprehensive technical overview of this versatile class of compounds, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the key synthetic strategies, explore the mechanistic underpinnings of their primary biological activities—including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects—and elucidate critical structure-activity relationships. This document is designed not merely as a review, but as a functional guide, complete with detailed experimental protocols and data-driven insights to facilitate further research and development in this promising area.
The Imidazole-2-thiol Scaffold: A Privileged Structure
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its presence in essential biological molecules like the amino acid histidine underscores its fundamental role in biological systems.[1][3] The introduction of a thiol group at the C2 position creates the imidazole-2-thiol scaffold, a structure characterized by its unique electronic properties and tautomerism, existing in equilibrium with its imidazole-2-thione form. This thione-thiol duality, coupled with the ability to easily substitute at the nitrogen and carbon atoms of the ring, provides a rich molecular canvas for synthetic chemists. The sulfur atom, in particular, offers a reactive handle for derivatization and plays a crucial role in many of the observed biological activities through metal chelation, redox interactions, and hydrogen bonding.[4]
Synthetic Pathways: Rationale and Workflow
The generation of a diverse library of substituted imidazole-2-thiols is paramount for exploring their therapeutic potential. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the imidazole core.
The Markwald Synthesis: A Classic Approach
One of the most fundamental methods for creating the imidazole-2-thiol core is the Markwald synthesis.[1][5] This pathway is particularly effective for producing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes.
Causality of Experimental Choice: The Markwald synthesis is often preferred for its straightforwardness and use of readily available precursors. The reaction of an α-aminoketone with potassium thiocyanate provides a direct route to the cyclized heterocyclic core. The subsequent oxidative removal of the sulfur, if desired, can yield the corresponding imidazole, demonstrating the versatility of the thiol as both a functional group and a synthetic intermediate.[1][5]
Caption: General workflow for the Markwald synthesis of imidazole-2-thiols.
Multi-Component and Chalcone-Mediated Syntheses
More complex substitution patterns often require multi-step approaches. A common strategy involves an initial Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones), which then serve as versatile intermediates.[6]
Causality of Experimental Choice: This approach offers significant modularity. By varying the initial aromatic aldehydes and ketones used in the Claisen-Schmidt condensation, a wide array of chalcones can be generated. These intermediates can then be cyclized with various reagents to introduce further diversity, for instance, by reacting with hydrazine derivatives to form pyrazoline-substituted imidazole-2-thiols, which have shown potent antimicrobial activity.[6]
A Spectrum of Biological Activities
Substituted imidazole-2-thiols exhibit a wide range of pharmacological properties, making them attractive candidates for drug development across multiple therapeutic areas.[7]
Anticancer and Anti-Metastatic Activity
Metastasis is the primary cause of mortality in cancer patients, making agents that can inhibit this process highly valuable.[4] Certain S-substituted imidazole-2-thione derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including lung, cervical, and colorectal cancers, with impressive selectivity over non-cancerous cells.[4][8]
Mechanism of Action: A key anti-metastatic mechanism involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[4][8] These enzymes are crucial for degrading the extracellular matrix, a critical step in cancer cell invasion and migration. By inhibiting these enzymes, imidazole-2-thiol derivatives can effectively suppress the spread of tumors. Mechanistic studies have shown that potent compounds can induce G1 cell cycle arrest and caspase-dependent apoptosis.[4][8] Furthermore, the imidazole-2-thione scaffold is present in PX-12, an irreversible inhibitor of thioredoxin-1 that has undergone clinical trials, highlighting the potential of this class of compounds to modulate cellular redox environments in oncology.[4]
Caption: Inhibition of metastasis by imidazole-2-thiols via MMP suppression.
Table 1: Cytotoxic Activity of Selected Imidazole-2-thione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Compound 24 | A-549 (Lung) | < 1.0 | [4][8] |
| Compound 24 | HeLa (Cervical) | < 1.0 | [4][8] |
| Compound 24 | HCT-116 (Colorectal) | < 1.0 | [4][8] |
| Imidazole Hybrid 5 | K-562 (Leukemia) | 5.66 | [9] |
| Imidazole Hybrid 1 | MCF-7 (Breast) | 3.02 |[9] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy as it mediates the inflammatory response, while COX-1 is involved in maintaining the gastrointestinal lining.[10]
Mechanism of Action: Imidazole-2-thiol derivatives have been identified as potent inhibitors of COX enzymes.[11] Molecular docking and structure-activity relationship (SAR) studies have shown that the imidazole core can effectively interact with the active site of COX-2. The nitrogen and sulfur atoms can form crucial hydrogen bonds and hydrophobic interactions, blocking the entry of the arachidonic acid substrate and thus preventing the synthesis of pro-inflammatory prostaglandins.[10]
Table 2: COX Enzyme Inhibition by Imidazole-2-thiol Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Source |
|---|---|---|---|
| Compound 9 | 85.5 | - | [11] |
| Compound 7 | 82.4 | - | [11] |
| Compound 1 | - | 88.5 | [11] |
| Compound 6 | - | 82.8 | [11] |
| Compound 4 | ~65.0 | 82.7 | [11] |
| SC-560 (Standard) | 98.2 | - | [11] |
| DuP-697 (Standard) | - | 97.2 |[11] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Imidazole-2-thiols have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[7][12][13]
Mechanism of Action: While the exact mechanisms can vary, the antimicrobial action is often attributed to the disruption of essential cellular processes. The thiol group can interact with vital enzymes or proteins within the microbe, interfering with DNA replication, cell wall synthesis, or cell membrane integrity.[14] Some derivatives have shown moderate to excellent activity against strains like Staphylococcus aureus and Escherichia coli when compared to standard drugs like ciprofloxacin.[6]
Antioxidant Properties
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases. The thiol group is a well-known antioxidant moiety.[15][16]
Mechanism of Action: Imidazole-2-thiones are effective free radical scavengers.[17] The thiol group can deprotonate to form a thiolate anion, which is the primary species responsible for the antioxidant effect.[15] This thiolate can donate an electron to neutralize ROS, becoming a transient thiyl radical itself, which can then react with another to form a stable disulfide bond. This redox cycling allows these molecules to protect cells from oxidative damage, such as lipid peroxidation and hemolysis.[15][17] Studies have shown that imidazole-2-thiones react with the stable free radical DPPH at rates comparable to uric acid, a known potent antioxidant.[17]
Other Notable Biological Activities
The therapeutic utility of this scaffold extends further. For example, novel benzimidazole-2-thiol derivatives have been identified as highly potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[18][19] This makes them promising leads for the development of new anti-diabetic agents. Some compounds in this class exhibited IC50 values in the low micromolar and even nanomolar range, far exceeding the potency of the standard drug, acarbose.[18][19]
Structure-Activity Relationship (SAR) Insights
Understanding how specific structural modifications influence biological activity is critical for rational drug design.
Caption: Key structure-activity relationship points for imidazole-2-thiols.
-
Substitution at N1: The group attached to the N1 position significantly impacts lipophilicity and steric interactions within target binding sites. For example, in anti-HCV agents, the presence of a hydrogen atom at N1 was found to be important for potency.[20]
-
Derivatization at the Thiol (S2): The thiol group is a primary site for modification. S-alkylation or S-arylation can dramatically alter the compound's profile. S-substituted derivatives are particularly important for anti-metastatic activity, where the substituent is designed to interact with the active site of MMPs.[4][12]
-
Substitution at C4/C5: The introduction of aryl groups at the C4 and C5 positions is a common strategy. The electronic properties of substituents (electron-donating vs. electron-withdrawing) on these aryl rings play a major role in modulating activity, particularly for COX inhibition and anticancer effects.[10][11]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of imidazole-2-thiols.
Protocol: Synthesis of a 5-aryl-1-phenyl-1H-imidazole-2-thiol Derivative
This protocol is a representative example based on the Markwald synthesis.
Self-Validation: The integrity of each step is confirmed by standard analytical techniques. The final product's structure and purity are unequivocally established by melting point, IR, ¹H-NMR, and mass spectrometry, ensuring the material used for biological testing is well-characterized.
-
Step 1: Synthesis of 2-Amino-1-phenylethan-1-one hydrochloride (Intermediate)
-
Dissolve phenacyl bromide (10 mmol) in chloroform (50 mL).
-
Bubble ammonia gas through the solution at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the resulting ammonium bromide salt.
-
Evaporate the filtrate under reduced pressure. Treat the residue with ethereal HCl to precipitate the α-amino ketone hydrochloride. Collect the solid by filtration.
-
-
Step 2: Cyclization to form Imidazole-2-thiol
-
In a 100 mL round-bottom flask, combine 2-amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride (5 mmol), 4-substituted phenyl isothiocyanate (5 mmol), and ethanol (30 mL).
-
Add triethylamine (5 mmol) dropwise to the stirred mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 1,5-disubstituted-phenyl-1H-imidazole-2-thiol.[11]
-
-
Step 3: Characterization
-
Determine the melting point.
-
Record the IR spectrum to identify key functional groups (e.g., C=S, N-H).
-
Record ¹H-NMR and ¹³C-NMR spectra to confirm the chemical structure.
-
Obtain a mass spectrum to verify the molecular weight.
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol provides a reliable method to screen compounds for anti-inflammatory activity.
Self-Validation: The assay includes positive controls (known selective inhibitors like SC-560 for COX-1 and DuP-697 for COX-2) and a negative control (vehicle). The Z-factor should be calculated to ensure the assay window is robust and suitable for screening.
-
Preparation:
-
Use a commercial colorimetric COX inhibitor screening assay kit.
-
Reconstitute COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test imidazole-2-thiol compounds in DMSO (e.g., from 100 µM to 0.1 µM).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution or control (e.g., DuP-697 for COX-2).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Incubate for 2 minutes at 37°C.
-
Add 10 µL of the colorimetric substrate solution.
-
Incubate for 5-10 minutes at room temperature, allowing color to develop.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Conclusion and Future Perspectives
Substituted imidazole-2-thiols represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their accessible synthesis and broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, establish them as a privileged scaffold in modern drug discovery. The mechanistic insights, particularly regarding MMP and COX inhibition, provide a solid foundation for rational design and optimization.
Future research should focus on expanding the chemical space through innovative synthetic methodologies, including combinatorial and diversity-oriented synthesis. A deeper investigation into their mechanisms of action, particularly through proteomic and genomic approaches, will be crucial for identifying novel cellular targets. Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be essential for translating the remarkable in vitro potential of imidazole-2-thiols into clinically successful therapeutics.
References
A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. sapub.org [sapub.org]
- 8. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 13. scispace.com [scispace.com]
- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
An In-depth Technical Guide to the Postulated Mechanisms of Action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of therapeutic agents. Within this broad class, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol emerges as a compound of significant interest, embodying the potential for diverse pharmacological activities. While direct experimental elucidation of its specific mechanism of action is nascent, a wealth of data from structurally analogous imidazole-2-thiol derivatives allows for the formulation of several well-grounded hypotheses. This technical guide synthesizes the current understanding of related compounds to postulate the primary mechanisms through which 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol may exert its biological effects. We will explore its potential roles as an inhibitor of key enzymes in cancer progression and inflammation, such as Matrix Metalloproteinases (MMPs) and Cyclooxygenase-2 (COX-2), a modulator of the STAT3 signaling pathway, and an inhibitor of α-glucosidase, relevant to metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and practical experimental protocols to direct future investigations into this promising molecule.
Introduction to 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
The molecule 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a distinct heterocyclic compound featuring a central imidazole ring, a thiol group at the 2-position, a benzyl group at the 1-position, and a 4-methylphenyl (tolyl) group at the 5-position. The imidazole ring system is a well-known pharmacophore, present in numerous clinically approved drugs and biologically active molecules.[1][2] The inclusion of a thiol group suggests potential for metal chelation and interactions with cysteine residues in protein active sites, a common feature in many enzyme inhibitors.[3] The benzyl and tolyl substituents contribute to the molecule's lipophilicity and can engage in hydrophobic and π-stacking interactions within target proteins.
Given the established bioactivities of the imidazole-2-thiol scaffold, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is postulated to have therapeutic potential in several key areas, including oncology, inflammatory disorders, and metabolic diseases. This guide will dissect the most probable molecular mechanisms underpinning these potential applications.
Postulated Mechanisms of Action
Based on extensive research into related imidazole-2-thione and imidazole derivatives, we can hypothesize several primary mechanisms of action for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Inhibition of Matrix Metalloproteinases (MMPs)
2.1.1. Biological Rationale
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for normal physiological processes like tissue remodeling and wound healing, their overexpression is a hallmark of cancer, where they facilitate tumor growth, invasion, and metastasis.[3][4] Specifically, MMP-2 and MMP-9 are strongly implicated in cancer progression.[3] Therefore, the inhibition of these enzymes is a key strategy in anticancer drug development.
2.1.2. Evidence for Imidazole-2-thiol Involvement
Studies on S-substituted imidazole-2-thione derivatives have demonstrated potent anticancer and anti-metastatic properties.[3][5] One such study identified a lead compound that significantly inhibited the migration and invasion of lung cancer cells, an effect correlated with the downregulation of MMP-2 and MMP-9.[3] In vitro enzyme assays confirmed direct inhibition of MMP-9 activity.[3][5] Molecular docking and dynamics simulations further supported a stable binding of the imidazole-2-thione scaffold to the active sites of both MMP-2 and MMP-9.[3][5] The thiol group of these compounds is a potential zinc-binding group, which can chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[6][7]
2.1.3. Proposed Signaling Pathway
The proposed mechanism involves the direct inhibition of MMP-2 and MMP-9 by 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, leading to a reduction in ECM degradation and consequently, a decrease in cancer cell invasion and metastasis.
Caption: Proposed MMP Inhibition Pathway.
Modulation of the STAT3 Signaling Pathway
2.2.1. Biological Rationale
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[8][9] Aberrant, persistent activation of the STAT3 signaling pathway is a common feature in many human cancers and is associated with poor prognosis.[8][9] The STAT3 pathway is activated by phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[10][11] Therefore, inhibiting this pathway is a promising therapeutic strategy for cancer.
2.2.2. Evidence for Imidazole-2-thiol Involvement
Derivatives of 4-benzyl-5-methyl-1H-imidazole-2-thiol have been identified as potent inhibitors of STAT3 signaling.[12] These compounds are thought to disrupt the function of the STAT3-SH2 domain, which is critical for the protein's dimerization and subsequent oncogenic signaling.[13][14] By binding to the SH2 domain, these inhibitors can prevent the phosphorylation and activation of STAT3.[13]
2.2.3. Proposed Signaling Pathway
The compound is hypothesized to bind to the SH2 domain of STAT3, preventing its phosphorylation by upstream kinases like JAK. This would block STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of genes involved in cell proliferation and survival.
Caption: Proposed STAT3 Inhibition Pathway.
Inhibition of Cyclooxygenase-2 (COX-2)
2.3.1. Biological Rationale
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[16] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[15][17]
2.3.2. Evidence for Imidazole-2-thiol Involvement
Several studies have investigated imidazole derivatives as selective COX-2 inhibitors.[15][18][19][20] Molecular docking studies have shown that the imidazole scaffold can fit into the active site of the COX-2 enzyme.[15] The nitrogen and carbonyl groups of the imidazole ring are thought to assist in interactions with the enzyme.[15]
2.3.3. Proposed Mechanism of Action
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is proposed to act as a selective inhibitor of the COX-2 enzyme. By binding to the active site of COX-2, it would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Proposed COX-2 Inhibition Mechanism.
Inhibition of α-Glucosidase
2.4.1. Biological Rationale
α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[21] Inhibition of this enzyme can slow down carbohydrate digestion and reduce the post-meal spike in blood glucose levels.[22] This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes mellitus.[21][23]
2.4.2. Evidence for Imidazole-2-thiol Involvement
Diaryl derivatives of imidazole-thione have been shown to inhibit α-glucosidase.[24] In one study, 4,5-diphenylimidazole-2-thione exhibited reversible, non-competitive inhibition of α-glucosidase.[24] More recent studies on novel benzimidazole-2-thiol derivatives have also reported potent α-glucosidase inhibitory activity, with many compounds showing significantly greater potency than the standard drug, acarbose.[25][26] Molecular docking studies suggest that these compounds can effectively bind to the active site of the α-glucosidase enzyme.[27]
2.4.3. Proposed Mechanism of Action
The compound is hypothesized to bind to the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates in the gut. This would lead to a slower and reduced absorption of glucose, helping to maintain normal blood glucose levels.
Caption: Proposed α-Glucosidase Inhibition.
Experimental Validation Protocols
To empirically determine the mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a series of in vitro and cell-based assays are required.
MMP Inhibition Assay (Fluorometric)
This protocol is designed to assess the direct inhibitory effect of the compound on MMP-2 and MMP-9 activity.[28][29]
-
Materials: Recombinant human MMP-2 and MMP-9, a fluorogenic MMP substrate, assay buffer, 96-well plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in DMSO and create serial dilutions.
-
In a 96-well plate, add the assay buffer, the compound dilutions, and the recombinant MMP enzyme.
-
Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit COX-2 activity in a cellular context.[30][31]
-
Materials: A suitable cell line (e.g., RAW 264.7 macrophages), lipopolysaccharide (LPS) for COX-2 induction, cell culture medium, the test compound, and a Prostaglandin E2 (PGE2) ELISA kit.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce COX-2 expression by adding LPS to the cell medium.
-
Incubate for a sufficient period to allow for PGE2 production (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit.
-
Calculate the percentage of PGE2 reduction and determine the IC50 value.
-
α-Glucosidase Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of the compound on α-glucosidase.[21][22][32][33]
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, phosphate buffer (pH 6.8), the test compound, and a microplate reader.
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Western Blot Analysis for STAT3 Signaling
This technique is used to assess the phosphorylation status of STAT3 in cells treated with the compound.
-
Materials: A cancer cell line with constitutively active STAT3 (e.g., HCT-116), cell lysis buffer, primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3), a secondary antibody, and Western blotting equipment.
-
Procedure:
-
Treat the cells with different concentrations of the compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total STAT3 and p-STAT3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on STAT3 phosphorylation.
-
Data Presentation
The results from the experimental validation assays should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
| Target Enzyme/Pathway | Assay Type | IC50 (µM) |
| MMP-2 | Fluorometric | 5.2 |
| MMP-9 | Fluorometric | 2.8 |
| COX-2 | Cell-Based (PGE2) | 8.1 |
| α-Glucosidase | Enzymatic (pNPG) | 12.5 |
| STAT3 Phosphorylation | Western Blot | 3.7 |
Conclusion
While the precise mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol awaits direct experimental confirmation, the evidence from structurally related compounds provides a strong foundation for several plausible hypotheses. The most promising potential mechanisms include the inhibition of MMPs and the STAT3 signaling pathway, suggesting a significant therapeutic potential in oncology. Furthermore, its possible roles as a COX-2 inhibitor and an α-glucosidase inhibitor indicate its potential utility in treating inflammatory and metabolic diseases, respectively. The experimental protocols outlined in this guide provide a clear roadmap for future research to validate these hypotheses and to fully elucidate the pharmacological profile of this intriguing molecule. The multifaceted nature of the imidazole-2-thiol scaffold suggests that 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol could be a valuable lead compound for the development of novel therapeutics.
References
- Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).
- What are STAT3 inhibitors and how do they work? (2024, June 21). BenchChem.
- Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2025, August 10).
- Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders. (2026, January 7). BenchChem.
- What are STAT3 gene inhibitors and how do they work? (2024, June 21). BenchChem.
- STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancre
- Allosteric inhibitors of the STAT3 signaling p
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025, June 28).
- Assessing the Enzymatic Inhibition of α-Glucosidase by Ruizgenin. (n.d.). BenchChem.
- Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022, March 15). PubMed.
- COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience.
- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI.
- A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition. (n.d.). BenchChem.
- Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. (n.d.). PubMed.
- COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.).
- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
- The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (n.d.). PMC.
- Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. (n.d.). PMC.
- Validation of Matrix Metalloproteinase-9 (MMP-9)
- Inhibition of COX-2. (n.d.). NIS Labs.
- α-Glucosidase Inhibitory Activity Assay Kit. (n.d.). FUJIFILM Wako Chemicals.
- Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. (2020, August 9). MDPI.
- Alpha-Glucosidase Inhibition Assay: A Deep Dive. (2026, January 6). Nimc.
- In vitro α-glucosidase inhibitory assay. (2018, September 4). Protocols.io.
- Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. (2025, May 31).
- Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC - NIH.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations. (2025, August 5).
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). ACS Omega.
- Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. (2018, April 5). PMC.
- Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evalu
- Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.).
- Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (n.d.). TÜBİTAK Academic Journals.
- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (2025, August 7).
- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI.
- Structures of thiol‐based MMP inhibitors. (n.d.).
- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
- Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. (2022, August 19). PubMed.
- Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023, July 21). MDPI.
- New STAT3 inhibitor through biotransformation of celastrol by Streptomyces olivaceus CICC 23628. (n.d.). Arabian Journal of Chemistry.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC - PubMed Central.
Sources
- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders - Oreate AI Blog [oreateai.com]
- 9. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 12. New STAT3 inhibitor through biotransformation of celastrol by <i>Streptomyces olivaceus</i> CICC 23628 - Arabian Journal of Chemistry [arabjchem.org]
- 13. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. "Synthesis, characterization, COX1/2 inhibition and molecular modeling " by ZAFER ŞAHİN, MELİKE KALKAN et al. [journals.tubitak.gov.tr]
- 20. researchgate.net [researchgate.net]
- 21. Alpha-Glucosidase Inhibition Assay: A Deep Dive [vault.nimc.gov.ng]
- 22. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 23. Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. nislabs.com [nislabs.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. In vitro α-glucosidase inhibitory assay [protocols.io]
An In-Depth Technical Guide to the In Silico Modeling of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Interactions
Executive Summary
In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded framework for evaluating the pharmacological potential of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a molecule belonging to the pharmacologically significant imidazole-2-thiol class. Recognizing that early-stage assessment of a compound's efficacy, safety, and pharmacokinetic profile can drastically reduce attrition rates in the development pipeline, this whitepaper details a holistic in silico workflow. We delineate a hypothesis-driven approach, beginning with the selection of a high-value therapeutic target, Cyclooxygenase-2 (COX-2), based on established activities of related scaffolds.[1][2] Concurrently, we address critical safety liabilities by selecting key off-targets: the metabolic enzyme Cytochrome P450 3A4 (CYP3A4) and the hERG potassium channel, which is implicated in cardiotoxicity. This guide offers detailed, step-by-step protocols for molecular docking to predict binding affinity, molecular dynamics simulations to assess complex stability, and ADMET profiling to forecast pharmacokinetic and toxicity parameters. By integrating these computational techniques, we present a self-validating system that offers a robust, multi-faceted preclinical evaluation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, providing actionable insights for researchers, medicinal chemists, and drug development professionals.
Part 1: Introduction to the Molecule and Modeling Rationale
The Imidazole-2-thiol Scaffold: A Privileged Pharmacophore
The imidazole ring system is a cornerstone of medicinal chemistry, present in numerous marketed drugs and clinical candidates. When functionalized as an imidazole-2-thione or its tautomeric thiol form, this scaffold exhibits a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding (acting as both donor and acceptor), metal coordination, and pi-stacking, making it a versatile building block for designing targeted therapeutic agents. The structure-activity relationship (SAR) of imidazole-2-thiol derivatives often points towards their efficacy as enzyme inhibitors, particularly within the cyclooxygenase family.[1][3]
Profile of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
The subject of this guide, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, is a distinct chemical entity characterized by three key functional domains:
-
The Imidazole-2-thiol Core: The central pharmacophore, responsible for fundamental binding interactions.
-
A 1-Benzyl Group: This substituent introduces a significant hydrophobic and aromatic component, which can engage in pi-stacking and van der Waals interactions within a protein's binding pocket.
-
A 5-(4-methylphenyl) Group (Tolyl Group): This second aromatic ring provides additional opportunities for hydrophobic and aromatic interactions, potentially conferring selectivity and enhancing binding affinity for the target protein.
The combination of these features suggests a strong potential for specific and potent interactions with biological macromolecules.
The Imperative for In Silico Analysis
The journey from a chemical compound to a marketed drug is long and fraught with failure, often due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[4] In silico modeling provides a powerful "fail early, fail cheap" paradigm, enabling researchers to predict a compound's behavior before committing to costly and time-consuming synthesis and experimental testing.[5] This computational pre-assessment allows for the rational prioritization of candidates, guiding synthetic efforts toward molecules with the highest probability of success.
Part 2: Target Identification and System Preparation
Hypothesis-Driven Target Selection
A successful modeling study begins with a sound biological hypothesis. Based on extensive literature precedent for imidazole-containing compounds demonstrating anti-inflammatory properties through selective COX-2 inhibition, we have selected three primary proteins for this analysis.[1][2][6]
-
Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)
-
Rationale: COX-2 is an inducible enzyme responsible for prostaglandin production at sites of inflammation.[7] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
-
Selected PDB Structure: 5KIR - Human COX-2 in complex with the selective inhibitor Rofecoxib.[8] This structure provides a well-defined active site for docking studies.
-
-
Key Off-Target 1: Cytochrome P450 3A4 (CYP3A4)
-
Rationale: CYP3A4 is a critical enzyme in drug metabolism, responsible for the clearance of approximately half of all marketed drugs.[9] Imidazole moieties are known to coordinate with the heme iron in cytochromes, leading to potential drug-drug interactions. Assessing this interaction is crucial for predicting the compound's metabolic profile.
-
Selected PDB Structure: 1W0E - A crystal structure of human CYP3A4.[10]
-
-
Key Off-Target 2: hERG (KCNH2) Potassium Channel
-
Rationale: The human Ether-à-go-go-Related Gene (hERG) channel is vital for cardiac repolarization.[11] Blockade of this channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Many drug candidates fail due to unforeseen hERG liability.
-
Selected PDB Structure: 5VA1 - A cryo-EM structure of the open state of the human hERG channel, which reveals the drug-binding cavity.[12]
-
Experimental Protocol: Macromolecule Preparation
Objective: To prepare the selected protein structures for docking by cleaning the PDB files and adding necessary parameters.
Methodology (using AutoDock Tools as a representative example):
-
Obtain PDB File: Download the desired structure (e.g., 5KIR) from the RCSB Protein Data Bank.[8]
-
Clean the Structure: Open the PDB file in a molecular viewer. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. For multimeric proteins, retain only the chain containing the active site of interest (e.g., Chain A).
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Assign Charges: Compute and add Gasteiger partial charges to all atoms. This is essential for calculating electrostatic interactions.
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.
Senior Application Scientist's Note: The cleaning step is not merely procedural; it is a critical act of simplification. Removing co-crystallized ligands vacates the binding site for our new molecule, while eliminating water molecules prevents them from interfering with the initial docking search. This ensures that the simulation focuses solely on the direct interaction between our compound and the receptor.
Experimental Protocol: Ligand Preparation
Objective: To convert the 2D structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol into a 3D, energy-minimized conformation ready for docking.
Methodology:
-
Obtain Ligand Structure: Draw the molecule in a 2D chemical drawing tool (e.g., ChemDraw) and save its SMILES string.
-
Convert to 3D: Use a program like Open Babel or a molecular builder within a modeling suite to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.
-
Assign Charges and Torsions: As with the receptor, assign partial charges. Crucially, define the rotatable bonds (torsions) within the ligand. This allows the docking software to explore different conformations of the molecule during the simulation.
-
Save as PDBQT: Save the final prepared ligand structure in the PDBQT format.
Part 3: Molecular Docking Simulation
Principle and Rationale
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[13] It functions as a rapid, high-throughput screening method, sampling a vast number of potential binding poses and ranking them based on a scoring function, which estimates the free energy of binding. This allows for the efficient identification of promising candidates and provides an initial, static snapshot of the key interactions driving binding.
Experimental Protocol: Docking with AutoDock Vina
Objective: To predict the binding mode and affinity of the ligand to the active sites of COX-2, CYP3A4, and hERG.
Methodology:
-
Prepare Receptor and Ligand: Use the PDBQT files generated in the previous steps.
-
Define the Search Space (Grid Box):
-
For the target protein (COX-2), center the grid box on the co-crystallized ligand from the original PDB file (5KIR).[8] This ensures the search is focused on the known active site.
-
For off-targets, the grid box should encompass the known binding cavities (e.g., the heme group in CYP3A4, the central pore in hERG).
-
The size of the box should be large enough to allow for full rotational and translational freedom of the ligand.
-
-
Create a Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[14]
-
Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[15] vina --config config.txt --log log.txt
-
Analyze Results: The output log file will contain a table of the top binding modes, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding. The output PDBQT file will contain the coordinates of these predicted poses.
Data Presentation and Interpretation
The quantitative results from the docking simulations are best summarized in a table for clear comparison.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| COX-2 | 5KIR[8] | -10.2 | Arg120, Tyr385, Ser530 |
| CYP3A4 | 1W0E[10] | -8.5 | Heme, Phe215, Arg212 |
| hERG | 5VA1[12] | -7.9 | Tyr652, Phe656, Ser624 |
Interpretation: The strong predicted binding affinity for COX-2 (-10.2 kcal/mol) supports the initial hypothesis that it is a primary target. The interactions with key residues like Arg120 and Tyr385, which are known to be critical for inhibitor binding in COX-2, further validate this pose.[16] The moderate affinities for CYP3A4 and hERG suggest potential off-target effects that warrant further investigation, particularly the interaction with the CYP3A4 heme group, which is a classic mechanism for imidazole-based inhibition.
Part 4: Molecular Dynamics (MD) Simulation
The Need for Dynamic Analysis
While docking provides a valuable static prediction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a deeper understanding by modeling the movement of atoms and molecules over time.[17][18] An MD simulation allows us to assess the stability of the docked protein-ligand complex, observe conformational changes, and analyze the persistence of key interactions in a simulated physiological environment (i.e., in a box of water with ions at body temperature).
Visualization: In Silico Workflow
The entire computational workflow, from preparation to advanced simulation, can be visualized as a logical progression.
Caption: High-level overview of the in silico drug discovery workflow.
Experimental Protocol: MD Simulation with GROMACS
Objective: To evaluate the stability of the 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol—COX-2 complex over a 100-nanosecond (ns) simulation period.
Methodology (based on standard GROMACS tutorials): [17][19][20]
-
System Building:
-
Merge the coordinate files of the prepared COX-2 receptor and the top-ranked docked ligand pose.
-
Define the simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the protein surface).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).[18]
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for 100 picoseconds (ps) at a constant temperature (300 K) to allow the solvent to settle around the protein-ligand complex while restraining the protein's heavy atoms.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for another 100 ps at constant temperature (300 K) and pressure (1 bar). This step ensures the system reaches the correct density.
-
-
Production MD Run: Release the restraints and run the production simulation for 100 ns, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and receptor to confirm the stability of key interactions predicted by docking.
-
Part 5: In Silico Pharmacokinetics and Toxicity (ADMET) Profiling
The "Fail Early, Fail Cheap" Paradigm
A compound with excellent target affinity is useless if it cannot be absorbed by the body, is metabolized too quickly, or is toxic.[5] ADMET prediction uses computational models to forecast these properties, providing a crucial filter for drug candidates.[4][21]
Experimental Protocol: ADMET Prediction with Web Servers
Objective: To predict the ADMET properties of the ligand using publicly available, validated web tools.
Methodology:
-
Pharmacokinetics and Drug-Likeness (SwissADME): [22]
-
Navigate to the SwissADME web server.[21]
-
Input the SMILES string of the compound.
-
Run the prediction. The server will output a wide range of parameters, including physicochemical properties, lipophilicity (LogP), water solubility, pharmacokinetic predictions (e.g., GI absorption, blood-brain barrier permeability), and drug-likeness evaluations (e.g., Lipinski's Rule of Five).[4]
-
Data Presentation: ADMET Profile Summary
| Parameter | Predicted Value | Interpretation / Guideline | Source |
| Physicochemical Properties | SwissADME[22] | ||
| Molecular Weight | 356.47 g/mol | < 500 (Lipinski's Rule) | SwissADME[22] |
| LogP (Consensus) | 4.85 | < 5 (Lipinski's Rule) | SwissADME[22] |
| H-bond Donors | 1 | < 5 (Lipinski's Rule) | SwissADME[22] |
| H-bond Acceptors | 2 | < 10 (Lipinski's Rule) | SwissADME[22] |
| Pharmacokinetics | SwissADME[22] | ||
| GI Absorption | High | Favorable for oral administration | SwissADME[22] |
| BBB Permeant | No | Low risk of CNS side effects | SwissADME[22] |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions | SwissADME[22] |
| Toxicity | ProTox-II[23] | ||
| Predicted LD50 | 700 mg/kg | Class 4 (Harmful if swallowed) | ProTox-II[23] |
| Hepatotoxicity | Active | Potential for liver toxicity | ProTox-II[23] |
| Mutagenicity | Inactive | Low risk of genetic damage | ProTox-II[23] |
Interpretation: The compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability, which is supported by the "High" GI absorption prediction. However, the predictions of CYP3A4 inhibition and potential hepatotoxicity are significant flags. The CYP inhibition corroborates the docking results and strongly indicates that this molecule could interfere with the metabolism of other drugs.
Part 6: Synthesis of Results and Future Directions
This comprehensive in silico evaluation provides a multi-dimensional profile of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
-
Efficacy: The strong, stable binding to the COX-2 active site, confirmed by both docking and MD simulations, positions the compound as a promising candidate for an anti-inflammatory agent.
-
Safety & Pharmacokinetics: The ADMET profile is mixed. While the molecule exhibits good drug-like properties for absorption, the predicted CYP3A4 inhibition and hepatotoxicity are significant liabilities that must be addressed. The moderate predicted affinity for the hERG channel also warrants cautious monitoring.
Authoritative Grounding & Causality: The convergence of our findings creates a self-validating system. The docking prediction of binding to CYP3A4 is mechanistically supported by the known tendency of imidazoles to interact with heme iron and is further corroborated by the positive prediction from the SwissADME machine learning model. This triangulation of evidence from different computational methods significantly increases our confidence in the prediction.
Future Directions:
-
Experimental Validation: The immediate next step is to synthesize the compound and validate the in silico predictions through in vitro assays, including COX-1/COX-2 enzyme inhibition assays, CYP3A4 inhibition assays, and a hERG patch-clamp study.
-
Lead Optimization: Should the compound prove to be a potent COX-2 inhibitor, medicinal chemistry efforts should focus on structural modifications to mitigate the predicted liabilities. This could involve altering the benzyl or tolyl groups to reduce affinity for the CYP and hERG binding pockets while maintaining affinity for the COX-2 active site.
References
-
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia, Department of Biochemistry and Molecular Genetics. Available at: [Link]
-
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. Available at: [Link]
-
Ogu, C. C., & Maxa, J. L. (2000). Drug interactions due to cytochrome P450. Proceedings (Baylor University. Medical Center), 13(4), 421–423. (Reference from Proteopedia). Available at: [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com. Available at: [Link]
-
Daina, A., et al. (n.d.). About SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex Tutorial. MD Tutorials. Available at: [Link]
-
Drwal, M. N., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. Available at: [Link]
-
Williams, P. A., et al. (2004). Crystal Structures of Human Cytochrome P450 3A4 Bound to Metyrapone and Progesterone. RCSB PDB. Available at: [Link]
-
Wikipedia contributors. (n.d.). KCNH2. Wikipedia. Available at: [Link]
-
Banerjee, P., et al. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). CYP3A4. Wikipedia. Available at: [Link]
-
Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Available at: [Link]
-
Parvin, M. S., et al. (2024). In silico study by using ProTox-II webserver for oral acute toxicity... World Scientific News. Available at: [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2015). Structure-Based Inhibitor Design for Evaluation of a Cyp3A4 Pharmacophore Model. RCSB PDB. Available at: [Link]
-
Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Available at: [Link]
-
Lau, C. H. Y., et al. (2024). Cryo-EM structure of the human ether-a-go-go related K+ channel (hERG) in 3 mM K+. RCSB PDB. Available at: [Link]
-
Sevrioukova, I. F. (2023). Human CYP3A4 bound to a substrate. RCSB PDB. Available at: [Link]
-
Muskett, F. W., & Mitcheson, J. S. (2011). Solution structure of the eag domain of the hERG (Kv11.1) K+ channel. RCSB PDB. Available at: [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Wang, W., & MacKinnon, R. (2017). Cryo-EM structure of the human ether-a-go-go related K+ channel. RCSB PDB. Available at: [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
-
Wikipedia contributors. (n.d.). Cyclooxygenase-2. Wikipedia. Available at: [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. Available at: [Link]
-
PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Available at: [Link]
-
Kurumbail, R., & Stallings, W. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. Available at: [Link]
-
Trott, O., & Olson, A. J. (n.d.). AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
Daina, A., et al. (n.d.). SwissADME. SIB Swiss Institute of Bioinformatics. Available at: [Link]
-
ResearchGate. (n.d.). active site of COX-2( PDB ID: 1CX2 )... ResearchGate. Available at: [Link]
-
Forli Lab. (n.d.). AutoDock Vina: Molecular docking program. Read the Docs. Available at: [Link]
-
ResearchGate. (n.d.). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. Available at: [Link]
-
The Human Metabolome Database. (n.d.). Showing Protein Potassium voltage-gated channel subfamily H member 2. HMDB. Available at: [Link]
-
SwissADME Tutorial. (2020). How to use SwissADME?. YouTube. Available at: [Link]
-
Asadipour, A., et al. (2016). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors... PMC. Available at: [Link]
-
Saadh, M. J., et al. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Read by QxMD. Available at: [Link]
-
Firoozpour, L., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Available at: [Link]
-
ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. Available at: [Link]
-
Peng, Y., et al. (2014). Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. PubMed. Available at: [Link]
-
Tudose, I., et al. (2014). 2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 5. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 6. brieflands.com [brieflands.com]
- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 8. rcsb.org [rcsb.org]
- 9. CYP3A4 - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
- 11. kCNH2 - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 22. SwissADME [swissadme.ch]
- 23. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling and stress response pathways of synthetic pyrethroids - World Scientific News [worldscientificnews.com]
Solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in laboratory solvents
An In-Depth Technical Guide to the Solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in Laboratory Solvents
Introduction
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound belonging to the imidazole-2-thiol class. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological properties. The imidazole scaffold is a key component in many biologically active molecules.[1][2] Understanding the solubility of this compound in various laboratory solvents is a critical first step in its preclinical development. Solubility influences everything from in vitro assay reliability and formulation development to bioavailability and therapeutic efficacy.[3][4][5]
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this fundamental physicochemical property. We will explore the molecular characteristics that govern its solubility, provide a detailed protocol for its experimental determination, and present an estimated solubility profile in a range of common laboratory solvents.
Theoretical Framework: Principles of Solubility
The solubility of a solid compound in a liquid solvent is the maximum concentration of the solute that can dissolve in the solvent at a given temperature to form a saturated solution.[6] This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] Several key factors influence the solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol:
-
Polarity and Hydrogen Bonding: The 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol molecule possesses both polar and non-polar regions. The imidazole ring, with its two nitrogen atoms and the thiol group (-SH), can participate in hydrogen bonding, both as a donor (from the N-H and S-H protons) and as an acceptor (at the nitrogen lone pairs). The benzyl and methylphenyl groups are largely non-polar. Consequently, its solubility will be highest in solvents that can effectively interact with both these functionalities. Polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF) are expected to be good solvents.
-
Molecular Structure and Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[8] The relatively large and rigid structure of the target molecule may limit its solubility in highly ordered solvents like water.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[6][8][9] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[6]
-
Solvent Properties: The choice of solvent is paramount. A range of solvents with varying polarities, from non-polar (e.g., hexane) to highly polar (e.g., water), should be tested to establish a comprehensive solubility profile.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is measured.
Detailed Protocol for the Shake-Flask Method
1. Preparation:
- Accurately weigh an amount of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol that is in excess of its expected solubility into a series of clear glass vials.
- Add a precise volume of the desired laboratory solvent to each vial. A typical starting point is 1-2 mL.
- Include a small magnetic stir bar in each vial.
2. Equilibration:
- Seal the vials to prevent solvent evaporation.
- Place the vials on a magnetic stir plate or in a shaker bath maintained at a constant temperature (e.g., 25 °C).
- Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[3][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.
3. Sample Collection and Preparation:
- Once equilibrium is established, cease agitation and allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
- Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
4. Quantification:
- Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10]
- Prepare a calibration curve using standard solutions of known concentrations of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
- Calculate the concentration of the solute in the original saturated solution based on the measured concentration of the diluted sample and the dilution factor.
5. Data Reporting:
- Express the solubility in standard units, such as mg/mL or mol/L.
- Report the temperature at which the solubility was determined.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Estimated Solubility Profile of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The large non-polar surface area of the benzyl and methylphenyl groups will likely dominate. |
| Methanol / Ethanol | Polar Protic | Moderate to High | The alcohol can act as both a hydrogen bond donor and acceptor, interacting well with the imidazole core. |
| Acetone | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Moderate | A common solvent for organic compounds with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | An excellent solvent for a wide range of organic molecules, particularly those with hydrogen bonding sites. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to dissolve a wide variety of organic compounds. |
| Dichloromethane (DCM) | Non-polar | Moderate to Low | May dissolve the compound to some extent due to its ability to solvate the non-polar regions. |
| Hexane / Heptane | Non-polar | Very Low | The high polarity of the imidazole-2-thiol core makes it incompatible with non-polar aliphatic solvents. |
Factors Influencing Solubility and Experimental Considerations
-
pH: For compounds with ionizable groups, pH can have a dramatic effect on solubility. The imidazole ring can be protonated under acidic conditions, and the thiol group can be deprotonated under basic conditions. The resulting ionic species are generally much more water-soluble than the neutral molecule. Therefore, determining the aqueous solubility in buffered solutions at different pH values (e.g., pH 2, 7.4, and 9) is crucial for pharmaceutical applications.
-
Polymorphism: The solid-state form of the compound can influence its solubility. Different crystalline forms (polymorphs) or an amorphous form can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility experiments.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with high purity for accurate solubility determination.
Conclusion
The solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a critical parameter that dictates its utility in research and development. A thorough understanding of its solubility profile across a range of laboratory solvents is essential for its successful application. This guide has provided a theoretical framework for understanding the factors that govern its solubility and a detailed, practical protocol for its experimental determination using the reliable shake-flask method. The provided estimated solubility profile serves as a valuable starting point for solvent selection in various applications, from chemical synthesis and purification to formulation for biological screening. For drug development purposes, a comprehensive investigation into the effects of pH and the solid-state form on aqueous solubility is strongly recommended.
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]
- Experiment: Solubility of Organic & Inorganic Compounds [Internet].
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube; 2025. Available from: [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet].
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis [Internet].
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Internet]. Available from: [Link]
-
NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Internet]. Available from: [Link]
-
Bienta. Shake-Flask Solubility Assay. [Internet]. Available from: [Link]
- Dhawas AK, Thakare SS. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. 2014;53B:642-646.
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Internet]. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Internet]. 2023. Available from: [Link]
-
ResearchGate. Some Factors Affecting the Solubility of Polymers. [Internet]. 2025. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Internet]. Available from: [Link]
-
NIH. Biochemistry, Dissolution and Solubility. [Internet]. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Internet]. 2021. Available from: [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Internet]. 2023. Available from: [Link]
-
MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Internet]. Available from: [Link]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds [Internet].
-
NIH. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. [Internet]. 2014. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Internet]. 2017. Available from: [Link]
-
ResearchGate. Physicochemical Properties of Imidazole. [Internet]. Available from: [Link]
-
Biointerface Research in Applied Chemistry. In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. [Internet]. 2022. Available from: [Link]
-
IJIRT. Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. [Internet]. Available from: [Link]
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [Internet].
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. longdom.org [longdom.org]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
A Comprehensive Technical Guide to the Stability and Storage of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Abstract
This technical guide provides an in-depth analysis of the stability profile and optimal storage conditions for the active pharmaceutical ingredient (API), 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. As a molecule featuring a sulfur-containing heterocyclic scaffold, its chemical integrity is paramount for ensuring safety, efficacy, and a viable shelf-life in research and drug development contexts. This document elucidates the intrinsic chemical liabilities of the imidazole-2-thiol structure, outlines potential degradation pathways, and provides field-proven, step-by-step protocols for comprehensive stability assessment in accordance with international regulatory standards. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data, empowering researchers and drug development professionals to make informed decisions regarding formulation, packaging, and storage.
Introduction: The Imperative of Stability Profiling
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological potential.[1] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties, with chemical stability being a cornerstone. The stability of an API directly influences its potency, purity, and safety profile over time.[2] Environmental factors such as temperature, humidity, light, and atmospheric oxygen can trigger degradation, leading to a loss of therapeutic efficacy and the potential formation of toxic impurities.[3][]
Therefore, establishing a comprehensive stability profile is not merely a regulatory formality but a fundamental scientific necessity. It informs the selection of appropriate storage conditions, guides formulation development to mitigate degradation, and is essential for determining the re-test period or shelf-life of the API.[5][6] This guide provides the foundational knowledge and experimental framework to rigorously evaluate and control the stability of this specific molecule.
Physicochemical Profile and Intrinsic Stability Considerations
The structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol contains several functional moieties that dictate its chemical reactivity and potential instability:
-
Imidazole Ring: While the imidazole ring itself is aromatic, it can be susceptible to oxidation and photodegradation, particularly when unsubstituted at certain positions or influenced by adjacent functional groups.[7][8]
-
Thiol (-SH) Group: The thiol (or its tautomeric thione form) is a primary site of chemical reactivity. It is highly susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids. This process can be catalyzed by trace metals, light, or atmospheric oxygen.
-
Aromatic Systems (Benzyl and Methylphenyl): These groups are generally stable but can influence the electronic properties of the heterocyclic core and may participate in photolytic degradation pathways.
Given these structural features, the primary degradation pathways of concern are oxidation and photolysis. Hydrolytic degradation is less likely to be a major pathway for the core structure under neutral pH conditions but should be evaluated as part of a comprehensive stress testing program.[7]
Potential Degradation Pathways
Forced degradation studies are essential to proactively identify these potential degradation products and establish the intrinsic stability of the molecule.[2][6]
Caption: Potential degradation pathways for the target API.
Recommended Storage, Handling, and Packaging
Based on the intrinsic chemical liabilities of the imidazole-2-thiol moiety, the following general storage and handling procedures are recommended to preserve the integrity of the compound. These recommendations should be formally verified by long-term stability studies.
-
Temperature: Store in a controlled environment, preferably refrigerated at 2-8°C . Avoid freezing, which can cause physical changes in the solid state. For long-term archival, storage at -20°C may be considered.[3]
-
Light: The compound should be protected from light at all times. Store in amber glass vials or other opaque, light-resistant containers. All weighing and handling operations should be performed under subdued light conditions.[7][9]
-
Atmosphere: The thiol group is susceptible to oxidation. For maximum protection, especially for long-term storage or for use as an analytical reference standard, the container should be blanketed with an inert gas (e.g., argon or nitrogen) before sealing.[10]
-
Humidity: Store in a desiccated environment to minimize moisture uptake, which can accelerate certain degradation pathways. The use of a desiccator or storage in a low-humidity chamber is advised.[]
-
Container Closure System: Use well-sealed containers made of inert materials (Type I borosilicate glass is preferred) with chemically resistant caps (e.g., PTFE-lined). This prevents contamination and interaction between the API and the container.[11]
Framework for Comprehensive Stability Evaluation
A robust stability program is essential to formally define storage conditions and the re-test period.[9] This involves a multi-stage process that begins with forced degradation and culminates in long-term, real-time studies.
Caption: Experimental workflow for API stability assessment.
Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method capable of separating the intact API from its degradation products, process impurities, and any excipients in a formulation.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[12]
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity/Selectivity: The method must demonstrate baseline resolution between the main API peak and all potential degradation products. This is confirmed by analyzing samples from forced degradation studies and demonstrating peak purity using a photodiode array (PDA) detector.
-
Accuracy & Precision: The method must provide accurate and repeatable results for the quantification of the API and its impurities.
-
Linearity & Range: The detector response must be linear over a defined concentration range that covers the expected levels of the API and its impurities.
-
Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
Experimental Protocols
The following protocols provide a framework for conducting stability studies. The specific concentrations and analytical parameters should be optimized for the particular API batch and available instrumentation.
Protocol 5.1: Forced Degradation (Stress Testing)
The objective of stress testing is to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the API.
| Stress Condition | Methodology | Causality and Rationale |
| Acid Hydrolysis | Dissolve API in 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before analysis. | To assess susceptibility to degradation in low pH environments. |
| Base Hydrolysis | Dissolve API in 0.1 M NaOH. Keep at room temperature for 8-24 hours. Neutralize before analysis. | To assess susceptibility to degradation in high pH environments.[8] |
| Oxidation | Dissolve API in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. | To mimic oxidative stress and specifically challenge the thiol group.[8] |
| Thermal Degradation | Store solid API in an oven at 80°C for 7 days. | To evaluate the intrinsic thermal stability of the molecule in the solid state.[9] |
| Photostability | Expose solid API and a solution of the API to controlled light/UV irradiation according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[6] | To determine if the molecule is light-sensitive, a known issue for many imidazole-containing compounds.[8] |
Protocol 5.2: Formal Stability Studies (Accelerated and Long-Term)
Formal studies are conducted on at least one representative batch of the API in its proposed container closure system to determine the re-test period.[11]
-
Batch Selection: Select a batch of API that is representative of the final manufacturing process.
-
Container System: Package the API in the container closure system intended for long-term storage (e.g., amber glass vials with PTFE-lined caps).[11]
-
Study Setup: Place the packaged samples into calibrated stability chambers set to the conditions outlined in the table below.
-
Time Points: Pull samples for analysis at predefined intervals.[9]
-
Analysis: At each time point, analyze the samples for critical quality attributes, including:
-
Appearance (color, physical form)
-
Assay (potency) by a stability-indicating method
-
Purity (quantification of degradation products and total impurities)
-
Moisture content (where applicable)
-
| Study Type | Storage Condition | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To evaluate stability under standard, real-time storage conditions to establish the re-test period.[5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Performed if a "significant change" occurs during the accelerated study.[11] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To increase the rate of chemical degradation and predict the long-term stability profile in a shorter timeframe.[13] |
Table based on ICH Q1A(R2) Guidelines.[9]
Data Interpretation and Specification
A "significant change" for an API is typically defined as a failure to meet its pre-defined specification.[9] While specifications are unique to each product, a typical stability specification includes:
-
Assay: 98.0% - 102.0% of the initial value.
-
Individual Unspecified Impurity: Not more than 0.10%.
-
Total Impurities: Not more than 1.0%.
-
Appearance: No change in physical description.
If a significant change is observed during the six-month accelerated study, the re-test period will be based on the real-time data from the long-term storage condition.[11]
Example Data Summary (Hypothetical)
| Time Point | Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 Months | - | White Powder | 99.8 | 0.15 |
| 3 Months | 40°C / 75% RH | White Powder | 99.5 | 0.35 |
| 6 Months | 40°C / 75% RH | White Powder | 99.1 | 0.68 |
| 12 Months | 25°C / 60% RH | White Powder | 99.7 | 0.21 |
| 24 Months | 25°C / 60% RH | White Powder | 99.5 | 0.32 |
Conclusion
The chemical stability of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is governed by the inherent reactivity of its imidazole and thiol functionalities. The primary risks to its integrity are oxidation and photolysis. A rigorous stability program, initiated with forced degradation studies and followed by formal long-term and accelerated studies, is mandatory to ensure the compound's quality. Strict adherence to controlled storage conditions—specifically, protection from light, oxygen, and high temperatures—is critical. By implementing the scientifically-grounded protocols detailed in this guide, researchers and developers can generate the robust data necessary to safely handle, store, and formulate this promising API.
References
- The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- EMMA International. (2022, April 7). Accelerated Stability Testing for Pharmaceuticals.
- BenchChem. (n.d.). Forced Degradation Studies of Imidazole-Containing Compounds.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B.
-
Restek. (2021, January 11). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. Retrieved from [Link]
- Anusha, S., et al. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biomedres.us [biomedres.us]
- 3. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy [discover.restek.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emmainternational.com [emmainternational.com]
Tautomeric Equilibrium in 5-aryl-1H-imidazole-2-thiol Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazole-2-thiol scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The biological activity of these compounds is intimately linked to their tautomeric state, a dynamic equilibrium between the thione and thiol forms. This guide provides an in-depth exploration of the tautomerism in 5-aryl-1H-imidazole-2-thiol compounds, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will delve into the fundamental principles governing this equilibrium, the profound influence of the 5-aryl substituent, and the analytical methodologies crucial for the characterization of these tautomeric systems. This document is designed to bridge theoretical understanding with practical application, empowering the rational design of novel therapeutics targeting this versatile heterocyclic core.
The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1][2] Tautomers, such as the keto-enol or thione-thiol pairs, often exhibit distinct physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These differences can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its interaction with biological targets. For instance, the ability of a molecule to exist in a specific tautomeric form can be critical for its binding to a receptor or enzyme active site. Therefore, a comprehensive understanding and control of tautomeric equilibria are paramount for the successful design and development of novel therapeutic agents.[3]
Thione-Thiol Tautomerism in the Imidazole-2-thiol Core
The 5-aryl-1H-imidazole-2-thiol system can exist in two primary tautomeric forms: the thione form (5-aryl-1,3-dihydro-2H-imidazole-2-thione) and the thiol form (5-aryl-1H-imidazole-2-thiol). This equilibrium involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom.
Caption: Thione-thiol tautomeric equilibrium in 5-aryl-1H-imidazole-2-thiol.
In many heterocyclic systems, the thione tautomer is generally the more stable form in the solid state and in polar solvents.[4][5] This preference can be attributed to the greater bond energy of the C=S double bond compared to the C=N double bond and the potential for intermolecular hydrogen bonding in the thione form, which contributes to crystal lattice stability.
The Modulatory Role of the 5-Aryl Substituent
The electronic nature of the aryl substituent at the 5-position of the imidazole ring plays a crucial role in modulating the thione-thiol tautomeric equilibrium. The substituent can exert its influence through a combination of inductive and resonance effects, altering the electron density distribution within the heterocyclic ring and, consequently, the relative stability of the two tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density in the imidazole ring. This can lead to an increase in the acidity of the N-H proton, potentially favoring the thiol form where the proton resides on the less basic sulfur atom.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring. This enhances the basicity of the ring nitrogen atoms, thereby stabilizing the thione form where the proton is located on a nitrogen.
The interplay of these electronic effects can be systematically studied to fine-tune the tautomeric preference, which is a key strategy in rational drug design.[6][7][8]
Experimental Workflow for Synthesis and Characterization
A robust understanding of the tautomeric behavior of 5-aryl-1H-imidazole-2-thiol compounds necessitates a well-defined experimental workflow encompassing synthesis, purification, and comprehensive characterization.
Caption: Experimental workflow for the study of tautomerism.
Synthesis Protocol
A general and reliable method for the synthesis of 5-aryl-1H-imidazole-2-thiol derivatives involves the cyclocondensation of an α-haloketone with a thiourea derivative.[9][10]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of the appropriately substituted α-bromoacetophenone (or other α-haloketone) and thiourea in a suitable solvent, such as ethanol or isopropanol.
-
Reaction: Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent to remove any unreacted starting materials, and then purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain the final 5-aryl-1H-imidazole-2-thiol compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of the tautomeric state.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[11][12][13][14] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the thione and thiol tautomers.
-
¹H NMR: In the thione form, one would expect to observe a broad signal for the N-H proton, whereas the thiol form would exhibit a sharp signal for the S-H proton at a different chemical shift. The chemical shifts of the imidazole ring protons are also indicative of the predominant tautomer.
-
¹³C NMR: The chemical shift of the C2 carbon is particularly diagnostic. In the thione tautomer, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (typically >160 ppm). In contrast, the C2 carbon in the thiol form is part of a C-S single bond and appears at a more upfield chemical shift.[10][15]
-
¹⁵N NMR: Due to the large chemical shift range of nitrogen, ¹⁵N NMR can provide definitive evidence for the location of the proton in the tautomeric system.[16]
Table 1: Representative NMR Chemical Shifts for Tautomer Identification
| Tautomeric Form | Key ¹H NMR Signal | Key ¹³C NMR Signal (C2) |
| Thione | Broad N-H signal | > 160 ppm |
| Thiol | Sharp S-H signal | < 150 ppm |
4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for investigating the influence of solvent polarity on the tautomeric equilibrium.[17][18][19][20] The thione and thiol tautomers possess different chromophores and will, therefore, exhibit distinct absorption maxima (λmax). By recording the UV-Vis spectra in a range of solvents with varying polarities, one can observe shifts in the λmax values, providing insights into the relative stabilization of each tautomer by the solvent. Generally, polar solvents tend to favor the more polar thione form.[4][5]
4.2.3. Single-Crystal X-ray Diffraction
For compounds that can be obtained as high-quality single crystals, X-ray crystallography provides the most definitive and unambiguous determination of the tautomeric form present in the solid state.[21][22] It allows for the precise localization of all atoms, including the mobile proton, and provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the crystal packing and the stabilization of a particular tautomer.
Computational Modeling
In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism.[23] DFT calculations can provide valuable insights into:
-
Relative Tautomer Stabilities: By calculating the Gibbs free energy of the different tautomers, one can predict the predominant form in the gas phase or in solution (using a solvent model).
-
Geometrical Parameters: Calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.
-
Spectroscopic Properties: NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental results to aid in the assignment of the observed signals to specific tautomers.[15]
Conclusion and Future Perspectives
The tautomeric behavior of 5-aryl-1H-imidazole-2-thiol compounds is a critical determinant of their biological activity. A thorough understanding of the factors that govern the thione-thiol equilibrium, including the electronic nature of the 5-aryl substituent and the influence of the surrounding environment, is essential for the rational design of new and effective drug candidates. The integrated application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a powerful platform for elucidating and controlling the tautomeric preferences of these important heterocyclic scaffolds. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric equilibria in complex biological environments and the design of novel compounds with tailored tautomeric properties to optimize their therapeutic potential.
References
-
Ali H. Abu Almaaty, E. E. M. Toson, E.-S. H. El-Sayed, et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1641. Available at: [Link]
-
National Center for Biotechnology Information. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. PubChem. Available at: [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]
-
Beaudoin, S., & Zargarian, D. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1485-1491. Available at: [Link]
-
Al-Omari, H. S. M. (2008). Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Journal of Applied Sciences, 8(15), 2659-2668. Available at: [Link]
-
Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. Available at: [Link]
-
Li, X., & Li, Z. (2005). Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. Journal of the Chinese Chemical Society, 52(4), 653-658. Available at: [Link]
-
Dhawas, A. S., & Joshi, P. A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 609-614. Available at: [Link]
-
Brovarets, V. S., et al. (2019). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 4(2), 3127-3138. Available at: [Link]
-
Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-53. Available at: [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]
-
Claramunt, R. M. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]
-
Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44341-44353. Available at: [Link]
-
Quimica Organica.org. (n.d.). Tautomerism in aromatic heterocycles. Available at: [Link]
-
American Chemical Society. (2019). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. Available at: [Link]
-
Canadian Science Publishing. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. PMC. Available at: [Link]
-
American Chemical Society. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]
-
Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]
-
Teague, S. J., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2026-2034. Available at: [Link]
-
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... Available at: [Link]
-
Varynskyi, B. A., et al. (n.d.). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Available at: [Link]
-
ResearchGate. (n.d.). Tautomerism in imidazole unit. Available at: [Link]
-
ResearchGate. (2025). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Available at: [Link]
-
IUCr Journals. (n.d.). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Available at: [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Available at: [Link]
-
Taylor & Francis. (1991). Imidazole-2-Thiones: Synthesis, Structure, Properties: Sulfur reports. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. Available at: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Available at: [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). Available at: [Link]
-
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scialert.net [scialert.net]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 19. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. purkh.com [purkh.com]
An In-Depth Technical Guide to Elucidating the Biological Targets of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Drawing upon established methodologies and insights from the broader class of imidazole-based bioactive molecules, this document outlines a strategic and scientifically rigorous approach to understanding its mechanism of action.
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of the imidazole-2-thiol core, in particular, have garnered significant interest due to their diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, combines key structural features that suggest a high potential for interaction with various biological macromolecules. The presence of the benzyl and 4-methylphenyl (tolyl) groups introduces significant lipophilicity and potential for specific hydrophobic and aromatic interactions within protein binding pockets. The imidazole-2-thiol moiety itself can act as a hydrogen bond donor and acceptor, as well as a potential metal chelator.
This guide will navigate the process of target deconvolution for this compound, from initial hypothesis generation based on structural analogs to detailed experimental validation.
Part 1: Hypothesis Generation - Putative Biological Targets
Based on the known activities of structurally related imidazole-2-thiol derivatives, several high-probability target classes can be postulated for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Cyclooxygenase (COX) Enzymes
Numerous diaryl-substituted five-membered heterocyclic compounds have been developed as selective inhibitors of cyclooxygenase-2 (COX-2).[2] The structural motif of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol aligns with the general pharmacophore for COX inhibitors. Inhibition of COX-2 is a key mechanism for anti-inflammatory drugs.
-
Rationale: The diaryl substitution pattern is a common feature of selective COX-2 inhibitors. The nitrogen and carbonyl groups in similar structures are known to interact effectively with the COX-2 active site.[3]
-
Potential Impact: Inhibition of COX enzymes could explain potential anti-inflammatory and analgesic effects.
Signal Transducer and Activator of Transcription 3 (STAT3)
Derivatives of 4-benzyl-5-methyl-1H-imidazole-2-thiol have been identified as potent inhibitors of STAT3 signaling.[4] STAT3 is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[4]
-
Rationale: The benzyl and methylphenyl groups on the imidazole core are consistent with structures known to inhibit STAT3.
-
Potential Impact: Inhibition of the STAT3 pathway could endow the compound with anticancer properties.
α-Glucosidase
Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[5][6] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[5][6]
-
Rationale: The imidazole-2-thiol core is present in known α-glucosidase inhibitors.
-
Potential Impact: This activity suggests a potential role for the compound in the management of metabolic disorders.
Other Potential Target Classes
Based on the broader literature for imidazole derivatives, other potential targets include:
-
Farnesyltransferase: Imidazole-based compounds have been developed as farnesyltransferase inhibitors for anticancer applications.[7]
-
TGR5: A G-protein coupled receptor involved in metabolic regulation, which has been targeted by 1-benzyl-1H-imidazole-5-carboxamide derivatives.[8]
-
Transient Receptor Potential Cation Channel 5 (TRPC5): N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been identified as selective TRPC5 inhibitors, with potential applications in chronic kidney disease.[9][10]
-
Microbial Enzymes: The imidazole scaffold is present in many antimicrobial agents, suggesting potential activity against bacterial or fungal targets.[11]
Part 2: Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential for the unambiguous identification and validation of the biological targets of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Initial Phenotypic Screening
Broad phenotypic screening in relevant cell-based assays can provide initial clues about the compound's biological activity.
Workflow for Phenotypic Screening
Caption: Initial phenotypic screening workflow.
Target Identification Methodologies
2.2.1 Affinity-Based Approaches
Affinity chromatography is a powerful technique for isolating target proteins.
Protocol for Affinity Chromatography:
-
Synthesis of an Affinity Probe: Synthesize a derivative of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, either by competition with the free compound or by changing buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
2.2.2 Activity-Based Protein Profiling (ABPP)
ABPP uses reactive chemical probes to label the active sites of enzymes. If the compound is suspected to be a covalent inhibitor, a probe can be designed to mimic its reactivity.
Target Validation
Once putative targets are identified, they must be validated through a series of orthogonal experiments.
2.3.1 Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Protocol for CETSA:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.
Workflow for Target Validation
Caption: Workflow for validating putative biological targets.
2.3.2 In Vitro Enzymatic Assays
For targets that are enzymes, direct inhibition can be quantified using in vitro assays.
Protocol for a Generic Kinase Assay (Example):
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound.
-
Reaction: Incubate the kinase with the substrate and varying concentrations of the compound. Initiate the reaction by adding ATP.
-
Detection: After a set time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Data Analysis: Plot the enzyme activity as a function of the compound concentration to determine the IC₅₀ value.
2.3.3 Target Knockdown or Knockout
Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help to confirm that the observed cellular phenotype is a direct result of the compound's action on that target.
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Putative Target Inhibition
| Putative Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Notes |
|---|---|---|---|
| COX-2 | In vitro enzyme assay | [Value] | Selective over COX-1? |
| STAT3 | Reporter gene assay | [Value] | Inhibition of phosphorylation? |
| α-Glucosidase | In vitro enzyme assay | [Value] | Comparison to Acarbose.[5][6] |
| ... | ... | ... | ... |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the biological targets of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By combining hypothesis-driven investigation with unbiased screening methodologies and rigorous validation experiments, researchers can confidently elucidate the mechanism of action of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
- COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.). Google Books.
- Yadav, P., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central.
- Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
- Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC - NIH.
- New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. (n.d.). Semantic Scholar.
- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed.
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI.
- Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor. (2004). PubMed.
- 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. (n.d.). BLDpharm.
- 4-Benzyl-5-methyl-1H-imidazole-2-thiol|STAT3 Inhibitor. (n.d.). Benchchem.
- Verma, B. K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Deriv
- Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. (n.d.). PMC - NIH.
- 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol. (n.d.). SCBT.
- 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. (n.d.). PMC - NIH.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central.
- Hopkins, C. R., et al. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PubMed.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology.
- SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Methodological & Application
Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The imidazole-2-thiol scaffold is a privileged structure, appearing in numerous biologically active molecules. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible two-step synthetic route.
The synthesis commences with the preparation of the key intermediate, 2-amino-1-(4-methylphenyl)ethanone hydrochloride, via the Delépine reaction. This is followed by the cyclization of the aminoketone with benzyl isothiocyanate, in a variation of the Marckwald synthesis, to yield the final target compound. This document provides not only the procedural steps but also the underlying chemical principles and expert insights to ensure a successful synthesis.
Table of Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| 2-Bromo-1-(4-methylphenyl)ethanone | Reagent | Sigma-Aldrich |
| Hexamethylenetetramine | ACS reagent, ≥99.0% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Sigma-Aldrich |
| Hydrochloric acid | Concentrated (37%) | Sigma-Aldrich |
| Benzyl isothiocyanate | 98% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium sulfate (anhydrous) | ACS reagent | Fisher Scientific |
| Celite® | --- | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |
Overall Synthetic Workflow
The synthesis is a two-step process, beginning with the formation of an aminoketone hydrochloride salt, which is then used in a cyclization reaction to form the target imidazole-2-thiol.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 2-Amino-1-(4-methylphenyl)ethanone Hydrochloride
This initial step focuses on the preparation of the crucial α-aminoketone intermediate. The Delépine reaction is employed for its efficiency in converting α-halo ketones into primary amines.[1][2] This reaction involves the formation of a quaternary ammonium salt with hexamethylenetetramine, followed by acid-catalyzed hydrolysis to liberate the primary amine.[3]
Experimental Protocol
-
Formation of the Quaternary Ammonium Salt:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methylphenyl)ethanone (10.0 g, 46.9 mmol) in 100 mL of anhydrous diethyl ether.
-
To this stirred solution, add hexamethylenetetramine (6.58 g, 46.9 mmol) in one portion at room temperature.
-
A white precipitate will begin to form. Continue stirring the suspension for 12 hours at room temperature to ensure complete reaction.
-
Collect the resulting white solid by vacuum filtration, wash thoroughly with diethyl ether (3 x 30 mL), and dry under vacuum to yield the quaternary ammonium salt. This intermediate is typically used in the next step without further purification.
-
-
Hydrolysis to the Amine Hydrochloride:
-
Transfer the dried quaternary ammonium salt to a 500 mL two-necked round-bottom flask fitted with a reflux condenser.
-
Add 250 mL of 95% ethanol to the flask.
-
Carefully add 15 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the amine hydrochloride will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 25 mL), and dry under vacuum to afford pure 2-amino-1-(4-methylphenyl)ethanone hydrochloride.
-
Expert Insights & Justification
-
Choice of Reaction: The Delépine reaction is a classic and reliable method for the synthesis of primary amines from alkyl halides, and it is particularly well-suited for α-halo ketones.[4] It avoids the over-alkylation issues often encountered with direct amination using ammonia. The Gabriel synthesis is a viable alternative but often requires harsher conditions for the deprotection step.[5][6]
-
Solvent Selection: Diethyl ether is an excellent solvent for the formation of the quaternary salt as the product is insoluble and precipitates out, driving the reaction to completion. Ethanol is used for the hydrolysis step due to its ability to dissolve the reactants at elevated temperatures and allow for the precipitation of the product upon cooling.
-
Acid Hydrolysis: The use of concentrated hydrochloric acid is crucial for the hydrolysis of the hexamethylenetetramine complex and the formation of the stable hydrochloride salt of the primary amine.
Part 2: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
The second and final stage of the synthesis involves the construction of the imidazole-2-thiol ring system. This is achieved through a Marckwald-type synthesis, where the α-aminoketone hydrochloride is reacted with benzyl isothiocyanate. The reaction proceeds through the initial formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the target compound.
Experimental Protocol
-
Formation of the Thiourea Intermediate:
-
In a 250 mL round-bottom flask, suspend 2-amino-1-(4-methylphenyl)ethanone hydrochloride (5.0 g, 26.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (7.5 mL, 53.8 mmol) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
To the stirred solution, add benzyl isothiocyanate (4.0 g, 26.9 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The formation of the thiourea intermediate can be monitored by TLC.
-
-
Cyclization to the Imidazole-2-thiol:
-
After the formation of the thiourea intermediate is complete, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., sodium ethoxide) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. The cyclization progress should be monitored by TLC.
-
After cooling to room temperature, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
-
Expert Insights & Justification
-
Reaction Mechanism: The reaction begins with the nucleophilic attack of the primary amine of the α-aminoketone on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the nitrogen atom of the thiourea onto the carbonyl carbon of the ketone. This is followed by dehydration to yield the aromatic imidazole ring. The tautomerization to the more stable thiol form is favored.
-
Catalyst: The cyclization of the thiourea intermediate can be catalyzed by either acid or base. An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the intramolecular nucleophilic attack. A base catalyst can deprotonate the nitrogen of the thiourea, increasing its nucleophilicity.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound, which is critical for subsequent biological testing.
Characterization
The identity and purity of the synthesized 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C=S (thiol) and C=N bonds within the imidazole ring.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Bromo-1-(4-methylphenyl)ethanone is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Isothiocyanates can be irritants and sensitizers; avoid inhalation and skin contact.
-
Organic solvents are flammable and should be kept away from ignition sources.
Visualization of the Target Molecule
Caption: Chemical structure of the target molecule.
References
- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Marckwald Imidazole Synthesis.
- Asmaa S. Salman, Anhar Abdel-Aziem, Mrwa J. Alkubbat. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, Vol. 5 No. 2, 2015, pp. 57-72.
-
Wikipedia contributors. Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Delepine reaction. [Link]
- Angyal, S. J. Org. React.1954, 8, 197.
- Shabalin, D. A.; Camp, J. E. Org. Biomol. Chem.2020, 18, 4243-4254.
-
Wikipedia contributors. Delépine reaction. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Delepine reaction [organic-chemistry.org]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol via recrystallization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind procedural steps to ensure the highest purity of the final product. We will delve into the critical aspects of solvent selection, the mechanics of the recrystallization process, and subsequent purity verification using Thin-Layer Chromatography (TLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Rationale for Recrystallization
In the synthesis of pharmacologically relevant molecules such as 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, the isolation of the target compound in a highly pure form is paramount for accurate downstream biological evaluation and characterization.[1] While chromatographic techniques are powerful, recrystallization often presents a more scalable, cost-effective, and efficient method for the removal of impurities from a solid organic compound.[2]
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3][4] This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Solvent Selection: A Critical First Step
The success of any recrystallization procedure is critically dependent on the choice of solvent. For imidazole-based compounds, a systematic approach to solvent screening is recommended. The molecular structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, with its aromatic rings and the polar imidazole-2-thiol core, suggests that moderately polar solvents are likely to be effective.
Based on literature precedents for similar imidazole-2-thiol derivatives, ethanol and acetonitrile are excellent starting points for solvent screening.[5]
Table 1: Candidate Solvents for Recrystallization
| Solvent | Class | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Frequently used for recrystallizing imidazole-2-thiol derivatives. |
| Acetonitrile | Polar Aprotic | 82 | Successfully used for recrystallizing a similar 1-benzyl-imidazole derivative.[5] |
| Isopropanol | Polar Protic | 82 | Similar properties to ethanol, can offer different solubility characteristics. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent for a wide range of organic compounds. |
| Toluene | Nonpolar | 111 | May be useful in a mixed-solvent system with a more polar solvent. |
Experimental Solvent Screening Protocol
-
Place approximately 20-30 mg of the crude 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol into separate test tubes.
-
To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. An ideal solvent should show low solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An optimal solvent will yield a significant amount of crystalline solid upon cooling.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent has been identified from the screening process. For the purpose of this guide, we will proceed with ethanol as the selected solvent.
Materials and Equipment
-
Crude 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
-
Selected recrystallization solvent (e.g., Ethanol, reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
Step-by-Step Procedure
-
Dissolution: Place the crude 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol from a separate beaker until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, carefully transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Purity Validation: A Self-Validating System
The purity of the recrystallized 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol must be rigorously assessed. A combination of TLC, melting point analysis, and NMR spectroscopy provides a comprehensive evaluation of the purification's success.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the purification. A pure compound should appear as a single spot on the TLC plate.
Protocol:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the crude material, the recrystallized product, and the mother liquor on the plate.
-
Develop the plate in a chamber with an appropriate mobile phase. A starting point for the mobile phase can be a mixture of a nonpolar and a polar solvent, such as Benzene:Acetone (7:3), which has been shown to be effective for related benzimidazole compounds.[6] The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the target compound.
-
Visualize the plate under UV light (254 nm).
-
The recrystallized product should show a single, well-defined spot with a significantly reduced intensity of impurity spots compared to the crude material.
Melting Point Analysis
A pure crystalline solid will have a sharp and narrow melting point range (typically 0.5-1°C). Impurities will cause a depression and broadening of the melting point range.[3]
Protocol:
-
Load a small amount of the dry, recrystallized product into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point with that of the crude material. A successful recrystallization will result in a higher and narrower melting point range.
Table 2: Expected Outcome of Purity Analysis
| Analysis | Crude Product | Recrystallized Product |
| TLC | Multiple spots or a major spot with tailing | A single, well-defined spot |
| Melting Point | Broad and depressed range | Sharp and elevated range |
| ¹H NMR | Presence of impurity peaks | Clean spectrum with expected signals |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful technique for confirming the structure and assessing the purity of the final product. Quantitative NMR (qNMR) can be employed for a precise determination of purity.[7][8]
Protocol:
-
Prepare a solution of the recrystallized product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the presence of any signals that do not correspond to the target molecule. The integration of the signals should also correspond to the expected proton ratios. A clean spectrum is a strong indicator of high purity.
Visualizing the Workflow
Recrystallization Workflow
Caption: Workflow of the recrystallization process.
Purity Validation Logic
Caption: Logic flow for purity validation.
Conclusion
The protocol detailed in this application note provides a robust and scientifically sound method for the purification of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol by recrystallization. By carefully selecting a suitable solvent and adhering to the principles of slow cooling and proper washing, a significant increase in purity can be achieved. The subsequent validation through TLC, melting point analysis, and NMR spectroscopy ensures the integrity of the final product, making it suitable for further research and development applications.
References
-
G. A. Gazieva, A. S. Kulikov, A. V. Zubenko, M. S. Nechaev, "1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole," Molbank, vol. 2020, no. 2, p. M1137, 2020. [Link]
-
A. K. Gupta, P. Kumar, S. K. Sharma, "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents," Indian Journal of Chemistry - Section B, vol. 52B, no. 1, pp. 154-160, 2013. [Link]
-
G. F. Pauli, B. U. Jaki, D. C. Lankin, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220-9231, 2014. [Link]
-
L. Wang et al., "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists," Bioorganic & Medicinal Chemistry, vol. 32, p. 115972, 2021. [Link]
- D. Watson, "Thin layer chromatography," in Pharmaceutical Analysis, D.
-
University of Alberta, "Melting point determination," Organic Laboratory Techniques. [Link]
-
G. F. Pauli, B. U. Jaki, D. C. Lankin, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220-9231, 2014. [Link]
-
Chemistry LibreTexts, "6.1D: Step-by-Step Procedures for Melting Point Determination," 2022. [Link]
-
Domańska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene." Journal of Chemical & Engineering Data, vol. 49, no. 2, pp. 345-350, 2004. [Link]
-
SSERC, "Melting point determination." [Link]
-
A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," in Current Organic Chemistry, vol. 10, no. 4, pp. 397-427, 2006. [Link]
- M. Anastassiadou, G. Baziard-Mouysset, M. Payard, "A convenient synthesis of 2-aryl-1H-imidazoles," Synthesis, vol. 2000, no. 12, pp. 1814-1816, 2000.
- S. A. Bele, A. Khale, "An overview on thin layer chromatography," International Journal of Pharmaceutical Sciences and Research, vol. 2, no. 2, pp. 256-267, 2011.
- S. Kumar, K. Jyotirmayee, M. Sarangi, "Thin layer chromatography: A tool of biotechnology for isolation of bioactive compounds from medical plants," International Journal of Pharmaceutical Sciences Review and Research, vol. 18, no. 1, pp. 126-132, 2013.
-
M. M. A. El-Sadek, et al. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, vol. 18, no. 20, pp. 3745-3766, 2020. [Link]
-
SSERC, "Determining the melting point of a compound." [Link]
-
Vassar College, "Organic Chemistry Lab: Recrystallization," YouTube, 28 November 2007. [Link]
- European Patent Office, "Process for purifying imidazoles and imidazol-based agents by crystallis
-
H. M. Bachir, et al. "Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies." Molecules, vol. 27, no. 23, p. 8206, 2022. [Link]
-
A. S. Salman, A. Abdel-Aziem, M. J. Alkubbat, "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity," American Journal of Organic Chemistry, vol. 5, no. 2, pp. 57-72, 2015. [Link]
-
S. A. Siadati, "How to Purify an organic compound via recrystallization or reprecipitation?" ResearchGate, 2023. [Link]
-
X. Zheng, Z. Ma, D. Zhang, "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis," Pharmaceuticals, vol. 13, no. 3, p. 37, 2020. [Link]
-
Organic Chemistry Portal, "Imidazole synthesis." [Link]
-
University of Calgary, "EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography." [Link]
-
A. V. Voronkov, et al. "The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions." Research Results in Pharmacology, vol. 8, no. 2, pp. 1-10, 2022. [Link]
-
Y. Liu, et al. "Chirality Sensing of N-Heterocycles via 19F NMR." JACS Au, vol. 2, no. 1, pp. 13-19, 2022. [Link]
-
M. R. Hosseini-Bafrooei, et al. "Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as a New Anti-Inflammatory and Analgesic Agent." Biological and Molecular Chemistry, vol. 1, no. 1, pp. 1-6, 2023. [Link]
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
An Application Note and Protocol for the Quantification of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The methodology is built upon reverse-phase chromatography, which is ideally suited for the molecular characteristics of the target analyte. This guide is intended for researchers, quality control analysts, and drug development professionals, offering a detailed protocol from mobile phase preparation to data analysis. The rationale behind key experimental decisions is elucidated to ensure adaptability and a thorough understanding of the method's principles. All procedures are designed to align with the standards outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction and Scientific Rationale
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a core imidazole-2-thiol structure substituted with both a benzyl and a 4-methylphenyl (tolyl) group. The presence of these two aromatic rings imparts significant hydrophobicity to the molecule, making it an ideal candidate for separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7] RP-HPLC is a powerful analytical technique where the stationary phase is non-polar and the mobile phase is polar.[8][9][10]
Causality of Method Selection:
-
Separation Mode: The analyte's non-polar character, driven by its aromatic substituents, dictates the choice of reverse-phase chromatography. In this mode, hydrophobic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times compared to more polar molecules.[9][10]
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are the most widely used in RP-HPLC, offering a high degree of hydrophobicity and retention for a broad range of non-polar to moderately polar compounds.[8]
-
Mobile Phase: The mobile phase consists of a polar mixture of buffered water and an organic solvent (acetonitrile). The imidazole moiety within the analyte is basic and can be protonated depending on the pH. To ensure consistent retention times and symmetrical peak shapes, a buffered aqueous phase is critical to maintain a constant ionization state of the analyte during analysis.[11][12]
-
Detection: The conjugated aromatic systems in the molecule are strong chromophores, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD).
The following protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines to ensure the chromatographic system is performing adequately before any sample analysis.[13][14]
Optimized HPLC Method Parameters
All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | InertSustain C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase B / 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Required Materials and Reagents
-
Analyte: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol reference standard
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water
-
Reagents: Formic Acid (≥98% purity)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
-
Sonicator
-
Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the analysis.
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas for 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas for 15 minutes.
-
Working Mobile Phase: For the isocratic mixture, combine 400 mL of Mobile Phase A and 600 mL of Mobile Phase B in a suitable reservoir. This 40:60 (v/v) mixture constitutes the final mobile phase.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix until fully dissolved. This solution should be stored at 2-8 °C and can be used for up to one week.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the Mobile Phase (60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Equilibration
-
Purge the HPLC pumps with the prepared mobile phase to remove any air bubbles.
-
Set the column temperature to 30 °C.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
System Suitability Testing (SST)
Before analyzing samples, the system's performance must be verified. This is a critical step for ensuring the trustworthiness and validity of the results, in accordance with USP <621> and ICH Q2(R1) guidelines.[1][2][14][15]
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times (n=6).
-
Evaluate the resulting chromatograms against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Area Precision | RSD ≤ 1.0% | Demonstrates the reproducibility of the injector and detector. |
| Retention Time Precision | RSD ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency and resolving power of the column. |
The system is deemed suitable for analysis only if all criteria are met.
Visual Diagrams of Workflows
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from preparation to final data acquisition.
Caption: A flowchart of the complete HPLC analysis protocol.
Method Development Logic
This diagram outlines the decision-making process for developing this analytical method.
Caption: The logical path from analyte properties to final method choices.
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, this method must be fully validated to prove it is fit for its intended purpose.[2][15][16][17] The key validation parameters to be assessed are:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples with known concentrations and is expressed as percent recovery.[17][18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[19]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C in column temperature, ±5% change in organic mobile phase composition).
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Polish Pharmaceutical Society URL: [Link]
-
Title: HPLC METHOD FOR IMIDAZOLE Source: Chromatography Forum URL: [Link]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]
-
Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
- Title: High performance liquid chromatography (HPLC)
-
Title: Optimized HPLC chromatograms of eight imidazole antifungal drug... Source: ResearchGate URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Picking the Perfect HPLC Column Source: Biocompare URL: [Link]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: PubMed URL: [Link]
-
Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: Lab-Training.com URL: [Link]
- Title: Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate Source: Google Patents URL
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: AKJournals URL: [Link]
-
Title: HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity Source: HELIX Chromatography URL: [Link]
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. agilent.com [agilent.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. helixchrom.com [helixchrom.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. hawach.com [hawach.com]
- 10. biocompare.com [biocompare.com]
- 11. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. usp.org [usp.org]
- 15. scribd.com [scribd.com]
- 16. starodub.nl [starodub.nl]
- 17. actascientific.com [actascientific.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Characterizing 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in In Vitro Inflammatory Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[1][2]. This guide details the compound's putative mechanism of action as an inhibitor of key inflammatory mediators and provides detailed, validated protocols for its characterization using both enzymatic and cell-based in vitro assays. The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening applications.
Introduction and Scientific Background
The imidazole scaffold is a core structure in many biologically active molecules and pharmaceuticals[1][3]. The specific compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, belongs to a class of imidazole derivatives that have shown promise as anti-inflammatory agents[4][5][6]. Inflammation is a complex biological response involving various enzymes and signaling pathways. Two of the most critical enzyme families in the inflammatory cascade are Cyclooxygenases (COX) and Nitric Oxide Synthases (NOS)[7].
-
Cyclooxygenase (COX): This enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its levels rise significantly during inflammation, leading to the production of prostaglandins[8][9]. Inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.
-
Nitric Oxide Synthase (NOS): This enzyme family also has constitutive (nNOS, eNOS) and inducible (iNOS) isoforms. During an inflammatory response, iNOS is upregulated in cells like macrophages, producing large amounts of nitric oxide (NO), a key signaling molecule and inflammatory mediator[7][10][11].
Based on the structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and the known activities of similar compounds, it is hypothesized to exert its anti-inflammatory effects through the inhibition of COX-2 and/or iNOS. The following protocols are designed to test this hypothesis.
Putative Mechanism of Action: Inflammatory Cascade
The diagram below illustrates the simplified signaling pathway leading to the production of inflammatory mediators. The compound 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is proposed to act at the level of COX-2 and iNOS, thereby reducing the synthesis of prostaglandins and nitric oxide.
Caption: Putative inhibition points of the compound in the inflammatory pathway.
Application 1: In Vitro Enzyme Inhibition Assay
The first step in characterizing the compound is to determine its direct inhibitory effect on the purified target enzyme. A fluorometric inhibitor screening kit is a reliable and high-throughput method for this purpose.
Protocol 3.1: COX-2 (Human, Recombinant) Fluorometric Inhibitor Screening
This protocol is adapted from commercially available kits and is designed to measure the peroxidase activity of COX-2[8][9]. The assay detects Prostaglandin G2, an intermediate product, using a specific probe that generates a fluorescent signal.
A. Materials & Reagents
-
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777 or similar)[8][9]
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
-
DMSO (Anhydrous)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
Multi-channel pipette
B. Preparation of Solutions
-
Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in 100% DMSO.
-
Working Solutions: Create a serial dilution of the compound stock in DMSO. Then, dilute these further to 10X the final desired concentration in COX Assay Buffer. For example, to achieve a final concentration of 10 µM in the well, prepare a 100 µM working solution in Assay Buffer.
-
Enzyme Preparation: Reconstitute the lyophilized COX-2 enzyme with sterile water according to the kit manufacturer's instructions. Keep the enzyme on ice at all times[9].
-
Substrate Preparation: Prepare the Arachidonic Acid/NaOH solution as per the kit protocol immediately before use. This solution is often unstable[8].
C. Assay Procedure
-
Plate Setup: Add reagents to a 96-well white opaque plate as described in the table below.
| Well Type | Test Compound (10µL) | Celecoxib (10µL of 10X) | Assay Buffer (10µL) | Reaction Mix (80µL) | Substrate (10µL) |
| Blank | - | - | 20 µL | 80 µL | - |
| Enzyme Control (EC) | - | - | 10 µL | 80 µL | 10 µL |
| Inhibitor Control (IC) | - | 10 µL | - | 80 µL | 10 µL |
| Test Compound (S) | 10 µL | - | - | 80 µL | 10 µL |
| Solvent Control | - | - | 10 µL (with DMSO) | 80 µL | 10 µL |
-
Reaction Mix Preparation: Prepare a master Reaction Mix for all wells containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's manual[9].
-
Incubation: Add 80 µL of the Reaction Mix to each well.
-
Initiation: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells except the Blank to initiate the reaction[8].
-
Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. Record data every minute for 10-15 minutes at 25°C[9].
D. Data Analysis
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Application 2: Cell-Based Assay for Anti-Inflammatory Activity
Cell-based assays provide a more physiologically relevant system to evaluate compound efficacy. The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells upregulate iNOS and produce nitric oxide[12][13].
Protocol 4.1: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
The Griess assay is a simple, colorimetric method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO)[14][15][16].
A. Materials & Reagents
-
RAW 264.7 cell line
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
-
Griess Reagent Kit (e.g., from Sigma-Aldrich, Life Technologies)[15][16]
-
Sulfanilamide solution (Reagent A)
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Reagent B)
-
Sodium Nitrite (NaNO₂) standard
-
-
96-well clear, flat-bottom tissue culture plates
-
Spectrophotometric plate reader (540 nm)
B. Experimental Workflow
Caption: Workflow for the cell-based Griess assay.
C. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in phenol red-free medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells containing the highest concentration of DMSO used (final concentration should not exceed 0.5%). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated control" wells. Incubate for an additional 24 hours.
-
Griess Reaction:
-
Prepare a nitrite standard curve (0-100 µM) by diluting the sodium nitrite standard in culture medium[14].
-
Transfer 50 µL of supernatant from each well of the cell plate to a new, clear 96-well plate.
-
Add 50 µL of Sulfanilamide solution to all wells (standards and samples) and incubate for 5-10 minutes at room temperature, protected from light[14].
-
Add 50 µL of NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
D. Data Analysis
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.
-
Use the equation to calculate the nitrite concentration in each experimental well.
-
Calculate the percent inhibition of nitric oxide production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the % Inhibition vs. log concentration to determine the IC50 value.
Data Presentation and Interpretation
Table 1: Example Inhibitory Activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
| Assay Type | Target/Cell Line | Endpoint Measured | Positive Control | IC50 of Positive Control | IC50 of Test Compound |
| Enzymatic | Recombinant Human COX-2 | Prostaglandin G2 (Fluorometric) | Celecoxib | ~0.45 µM[8] | Experimental Value |
| Cell-Based | RAW 264.7 Macrophages | Nitrite (Griess Assay) | L-NAME | Literature Value | Experimental Value |
| Cell-Based | RAW 264.7 Macrophages | TNF-α or IL-6 (ELISA)[12][13][17] | Dexamethasone | Literature Value | Experimental Value |
Interpretation: A potent compound will exhibit a low IC50 value in both the enzymatic and cell-based assays. Comparing the IC50 values can provide insight into the compound's mechanism. For instance, a significantly higher IC50 in the cellular assay compared to the enzymatic assay might suggest poor cell permeability or off-target effects. It is also recommended to perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed reduction in NO is due to specific inhibition and not general cytotoxicity.
References
-
Nitrite test with the Griess reagent system - Protocols.io. (2026). protocols.io. [Link]
-
Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. (n.d.). National Center for Biotechnology Information. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
-
GRIESS ASSAY FOR NITRITE DETERMINATION. (2015). Bowdish Lab, McMaster University. [Link]
-
Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. (n.d.). MDPI. [Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. [Link]
-
Direct measurement of nitric oxide generation from nitric oxide synthase. (n.d.). PNAS. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]
-
Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro. (n.d.). PubMed. [Link]
-
Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. (n.d.). PubMed. [Link]
-
Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts. (n.d.). ResearchGate. [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]
-
Expression of IL-6 and TNFα in macrophages. (n.d.). ResearchGate. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. (2022). Neliti. [Link]
-
Synthesis of Anti-Inflammatory Imidazole Derivatives. (n.d.). Scribd. [Link]
-
Synthesis and Anti‐inflammatory Activity of Some 1‐Methyl‐5‐(4‐substituted benzoyl)imidazole‐2‐acetates. (2025). ResearchGate. [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). National Center for Biotechnology Information. [Link]
-
Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. (n.d.). Biological and Molecular Chemistry. [Link]
-
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. (n.d.). National Center for Biotechnology Information. [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent [biolmolchem.com]
- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones - Neliti [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitrite test with the Griess reagent system [protocols.io]
- 15. bowdish.ca [bowdish.ca]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Analysis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole-2-thiol Compound
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Specifically, imidazole-2-thiol derivatives have garnered significant interest due to their potential to modulate key cellular pathways involved in disease progression.[2] This document provides a comprehensive guide for the initial cell-based characterization of a novel derivative, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol .
Our understanding of related imidazole compounds suggests potential bioactivities that warrant investigation. For instance, various imidazole derivatives have been shown to induce apoptosis in cancer cells and interfere with inflammatory signaling cascades.[1][2][3] The protocols detailed herein are designed to provide a robust framework for assessing the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this compound. We will proceed through a logical workflow, beginning with a primary assessment of cytotoxicity, followed by a deeper investigation into the mechanism of cell death, and concluding with an analysis of its impact on the pivotal NF-κB inflammatory pathway.
PART 1: Primary Assessment of Cytotoxic Activity via MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] This assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For a general cytotoxicity screen, a commonly used and well-characterized cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is recommended.[2]
-
Concentration Range: A broad range of concentrations is used initially to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value. A low IC50 value suggests potent cytotoxic activity.
| Parameter | Description |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
| Primary Outcome | IC50 Value |
PART 2: Investigating Apoptosis Induction by Annexin V/PI Staining
If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[5] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[6][7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Principle of Annexin V/PI Dual Staining
This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Experimental Workflow: Apoptosis Detection
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol at its predetermined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization. It is crucial to also collect the floating cells from the supernatant as these may be apoptotic. Centrifuge the combined cell suspension.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Interpretation
The flow cytometer will generate a dot plot with four quadrants. The percentage of cells in each quadrant represents the proportion of live, early apoptotic, late apoptotic/necrotic, and necrotic cells. A significant increase in the percentage of cells in the Annexin V-positive quadrants (early and late apoptotic) in the treated sample compared to the control indicates that the compound induces apoptosis.
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Live Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic |
| Upper Left | Negative | Positive | Necrotic Cells |
PART 3: Assessing Anti-Inflammatory Potential via NF-κB Translocation Assay
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[12] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[12][13] An immunofluorescence-based assay can visualize and quantify this translocation, providing a measure of NF-κB activation.
Principle of the NF-κB Translocation Assay
This assay uses high-content imaging to assess the subcellular location of NF-κB. Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound. The cells are then fixed, permeabilized, and stained with an antibody against NF-κB and a nuclear counterstain (e.g., DAPI). An inhibitor of NF-κB activation will prevent its translocation to the nucleus, resulting in a predominantly cytoplasmic fluorescence signal.
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway and potential point of inhibition.
Detailed Protocol: Immunofluorescence for NF-κB Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control and a TNF-α-only control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
Data Analysis and Interpretation
Qualitatively, compare the images from the different treatment groups. In the TNF-α stimulated control, the green fluorescence (NF-κB) should co-localize with the blue fluorescence (DAPI), indicating nuclear translocation. In cells treated with an effective concentration of the test compound, the green fluorescence should remain predominantly in the cytoplasm, similar to the unstimulated control.
For quantitative analysis, image analysis software can be used to measure the fluorescence intensity in the nucleus versus the cytoplasm. A nuclear-to-cytoplasmic intensity ratio is calculated. A dose-dependent decrease in this ratio upon treatment with the compound indicates inhibition of the NF-κB pathway.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Cell Culture Medium (e.g., DMEM) | Standard Supplier | Cell Growth |
| Fetal Bovine Serum (FBS) | Standard Supplier | Cell Growth Supplement |
| Penicillin-Streptomycin | Standard Supplier | Antibiotic |
| Trypsin-EDTA | Standard Supplier | Cell Detachment |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | N/A | Test Compound |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent |
| MTT Reagent | Sigma-Aldrich | Cytotoxicity Assay |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | Apoptosis Assay |
| Recombinant Human TNF-α | R&D Systems | NF-κB Stimulation |
| Paraformaldehyde | Electron Microscopy Sciences | Cell Fixation |
| Triton X-100 | Sigma-Aldrich | Cell Permeabilization |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Blocking Agent |
| Anti-NF-κB p65 Antibody (primary) | Cell Signaling Technology | Immunofluorescence |
| Alexa Fluor 488-conjugated secondary antibody | Invitrogen | Immunofluorescence |
| DAPI | Invitrogen | Nuclear Counterstain |
References
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
- Tegethoff, P. C., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(11), 5828.
- An, H., & Blackwell, T. S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. Humana Press.
- DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244.
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells.
- RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Signosis. (n.d.). NFκB Filter Plate Assay.
- Singu, B. S., et al. (2015). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Biomicrofluidics, 9(4), 044109.
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- BenchChem. (n.d.). 4-Benzyl-5-methyl-1H-imidazole-2-thiol | STAT3 Inhibitor.
- Kaur, R., et al. (2017). Imidazoles as potential anticancer agents.
- El-Sayed, R. A., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818.
- PubMed. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.
- ResearchGate. (2016). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
- MDPI. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- BLDpharm. (n.d.). 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
- Dhawas, A. M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 629-635.
- National Institutes of Health. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- Santa Cruz Biotechnology. (n.d.). 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol.
- Santa Cruz Biotechnology. (n.d.). 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol.
- National Institutes of Health. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents.
- ResearchGate. (1999). Synthesis and Anti-inflammatory Activity of Some 1-Methyl-5-(4-substituted benzoyl)imidazole-2-acetates.
- MDPI. (2018). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- National Institutes of Health. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- Scientific Research Publishing. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives.
- Research Results in Pharmacology. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
- ResearchGate. (2023). Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents.
- ResearchGate. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- Research Results in Pharmacology. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
- ChemicalBook. (n.d.). 1-benzyl-5-(4-chlorophenyl)-1h-imidazole-2-thiol.
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. signosisinc.com [signosisinc.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Introduction: The Therapeutic Potential of Imidazole-2-thiol Derivatives
The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole-containing compounds have long been a cornerstone of antimicrobial therapy, particularly in the realm of antifungal agents.[1] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to membrane disruption and cell death. The imidazole scaffold, a five-membered heterocycle with two nitrogen atoms, offers a versatile platform for medicinal chemists to design molecules with a wide range of biological activities.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity screening of a specific imidazole-2-thiol derivative: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol . While numerous studies have demonstrated the antimicrobial potential of various substituted imidazole-2-thiols, this particular compound represents a novel entity for which specific antimicrobial data is not yet publicly available. Therefore, the following protocols are presented as a robust framework for the initial in vitro evaluation of its antibacterial and antifungal properties, based on established methodologies for analogous compounds and international standards.
Physicochemical Properties and Stock Solution Preparation
A critical first step in any antimicrobial screening assay is the preparation of a stable, sterile stock solution of the test compound. Given the likely poor aqueous solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a common characteristic of such heterocyclic compounds, careful selection of a solvent is paramount.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most antimicrobial assays at low final concentrations.[1]
Protocol for Stock Solution Preparation (10 mg/mL):
-
Aseptic Technique: All procedures should be performed in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weighing: Accurately weigh 10 mg of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Antimicrobial Screening Methodologies
Two primary methods are recommended for the initial screening of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: the Agar Well Diffusion Assay for a qualitative assessment of activity and the Broth Microdilution Method for a quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay: A Qualitative Assessment
The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[2] It provides a visual indication of the compound's ability to inhibit microbial growth.
Materials:
-
Mueller-Hinton Agar (MHA) plates (for bacteria)
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA or SDA plate to create a uniform lawn of microbial growth.
-
Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.
-
Sample Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol stock solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation: Agar Well Diffusion
| Test Compound | Concentration (µ g/well ) | Test Organism | Zone of Inhibition (mm) |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | 1000 | S. aureus | Record Measurement |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | 1000 | E. coli | Record Measurement |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | 1000 | C. albicans | Record Measurement |
| Ciprofloxacin | 10 | S. aureus | Record Measurement |
| Ciprofloxacin | 10 | E. coli | Record Measurement |
| Fluconazole | 25 | C. albicans | Record Measurement |
| DMSO | - | All strains | No inhibition expected |
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[3][4][5] This is a crucial parameter in the evaluation of a potential new drug. The following protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) (for bacteria)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS (for fungi)
-
Bacterial and fungal test strains
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions:
-
Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol stock solution (at a concentration twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum and broth, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and for 24-48 hours for fungi.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Data Presentation: Broth Microdilution (MIC)
| Test Organism | MIC (µg/mL) of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol |
| Staphylococcus aureus | Record Value |
| Escherichia coli | Record Value |
| Pseudomonas aeruginosa | Record Value |
| Candida albicans | Record Value |
| Aspergillus niger | Record Value |
Experimental Workflow and Signaling Pathway Visualization
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for antimicrobial screening.
Caption: Postulated mechanism of action for imidazole antifungals.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the screening results, the following controls must be included in every experiment:
-
Positive Control: An antibiotic or antifungal with known activity against the test organisms (e.g., ciprofloxacin, fluconazole). This validates that the assay conditions are suitable for detecting antimicrobial activity.
-
Negative Control: The solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration present in the assay wells. This ensures that the solvent itself does not have any antimicrobial effect.
-
Growth Control (Broth Microdilution): Wells containing only the culture medium and the inoculum. This confirms that the microorganisms are viable and can grow under the experimental conditions.
-
Sterility Control (Broth Microdilution): Wells containing only the sterile culture medium. This verifies the sterility of the medium and the aseptic technique used.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the obtained results.
Conclusion and Future Directions
The protocols outlined in this document provide a standardized and robust framework for the initial antimicrobial screening of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Successful demonstration of activity in these primary assays, as indicated by significant zones of inhibition and low MIC values, would warrant further investigation. Subsequent steps should include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, evaluating its activity against a broader panel of clinically relevant and drug-resistant pathogens, and conducting cytotoxicity assays to determine its therapeutic index. These collective efforts will be crucial in elucidating the potential of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol as a lead compound in the development of new antimicrobial therapies.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4945. [Link]
-
Barry, A. L., Bryskier, A., Traczewski, M. M., & Brown, S. D. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Clinical microbiology and infection, 10(1), 78–83. [Link]
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI document M07. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
BenchChem. (2025). Preparing sterile ampicillin stock solutions. [Link]
-
NCCLS. NCCLS Guidelines for Antimicrobial Susceptibility Testing. [Link]
-
CLSI. Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI document M23. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
ResearchGate. Solvents and diluents for preparation of stock solutions of antimicrobial agents. [Link]
-
ResearchGate. Antimicrobial material which is insoluble in water. When I dissolve in DMSO and diluted, it precipitated?. [Link]
-
Sharma, D., & Narasimhan, B. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Oriental Journal of Chemistry, 30(3), 1135-1141. [Link]
-
Al-Masoudi, N. A., et al. (2023). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. RSC Advances, 13(40), 28163-28178. [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
-
The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. [Link]
-
Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]
-
Shawky, A. M., et al. (2019). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. BMC chemistry, 13(1), 48. [Link]
-
Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences, 29(1), 85-95. [Link]
-
Hrytsai, I., et al. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 27(21), 7264. [Link]
-
Yurttaş, L., et al. (2006). Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie, 339(1), 8-13. [Link]
-
Glushkov, A. S., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(3), M1137. [Link]
-
Dohle, W., et al. (2023). Synthesis and in vitro antimicrobial SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. Molecules, 28(1), 5. [Link]
-
Dohle, W., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Luminescence-Based Protocol for Characterizing the Kinase Inhibitory Activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them one of the most important classes of therapeutic targets.[3] The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[4][5][6] Compounds containing the imidazole-2-thione moiety, in particular, have demonstrated potent anticancer properties.[6][7] This application note presents a comprehensive, step-by-step protocol for evaluating the inhibitory potential of a novel compound from this class, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. We describe a robust, high-throughput method using the ADP-Glo™ Kinase Assay, a universal, luminescence-based system that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[8][9] The detailed workflows, data analysis procedures, and expert insights provided herein will enable researchers to accurately determine the half-maximal inhibitory concentration (IC₅₀) and establish the foundational activity profile for this and other promising small molecule inhibitors.
Introduction to Kinase Inhibition and the Assay Principle
Protein kinases catalyze the transfer of a γ-phosphate group from adenosine triphosphate (ATP) to a specific substrate, producing a phosphorylated product and ADP.[1] The activity of a kinase can therefore be determined by measuring either the consumption of ATP or the generation of one of its products. The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase—including protein, lipid, and sugar kinases—that quantifies the amount of ADP produced in the enzymatic reaction.[10]
The assay's principle is based on a two-step process that provides exceptional sensitivity and robustness:
-
Kinase Reaction & ATP Depletion: Following the kinase reaction, an ADP-Glo™ Reagent is added. This reagent simultaneously terminates the enzymatic reaction and depletes all remaining unconsumed ATP. This step is critical as it eliminates the primary source of background signal, making the assay highly sensitive even at low substrate conversion rates.[8]
-
ADP Conversion & Signal Generation: A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase back into ATP. This newly synthesized ATP serves as a substrate for a highly efficient luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal directly proportional to the initial amount of ADP.[11]
This direct relationship between kinase activity and light output makes data interpretation straightforward: a potent inhibitor will result in a low luminescent signal.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
-
Kinase: A purified, active protein kinase (e.g., ABL1, SRC, EGFR). The choice of kinase will depend on the research objective.
-
Kinase Substrate: A substrate peptide or protein specific to the chosen kinase (e.g., ABLtide for ABL1).
-
Positive Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Imatinib for ABL1, Staurosporine as a broad-spectrum inhibitor).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).[9]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
ADP
-
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Buffer composition may need optimization depending on the specific kinase.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).
-
Equipment:
-
Multichannel pipettes
-
Plate reader with glow-based luminescence detection capabilities.
-
Standard laboratory equipment (vortexer, centrifuge).
-
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
Causality: Proper reagent preparation is paramount for assay reproducibility. Stock solutions in 100% DMSO ensure compound solubility, while subsequent dilutions in assay buffer minimize solvent effects in the final reaction.
-
Test Compound & Control Inhibitor Preparation: a. Prepare a 10 mM stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in 100% DMSO. b. Prepare a 10 mM stock solution of the positive control inhibitor (e.g., Imatinib) in 100% DMSO. c. Create a 10-point, 3-fold serial dilution series of the test compound and control inhibitor in 100% DMSO. This will be the source plate for the assay.
-
ATP and Substrate Preparation: a. Prepare a working solution of ATP and the specific kinase substrate in Kinase Reaction Buffer. The optimal concentrations must be determined empirically for each kinase system. A common starting point is to use an ATP concentration equal to the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Kinase Preparation: a. Dilute the kinase enzyme to the desired working concentration in Kinase Reaction Buffer. The amount of enzyme should be titrated to achieve approximately 10-30% ATP-to-ADP conversion in the reaction time.
-
ADP-Glo™ Reagent Preparation: a. Thaw the ADP-Glo™ Reagent at room temperature.
-
Kinase Detection Reagent Preparation: a. Prepare the Kinase Detection Reagent according to the manufacturer's protocol by combining the buffer and lyophilized substrate.[11] Allow it to equilibrate to room temperature before use.
Protocol 2: IC₅₀ Determination Workflow (384-Well Format)
This protocol is designed for a final reaction volume of 5 µL.
Caption: Experimental workflow for IC₅₀ determination.
Assay Controls:
-
100% Activity (Negative Control): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).
-
0% Activity (Background Control): Wells containing substrate, ATP, DMSO, and reaction buffer (no kinase).
-
Positive Control: Wells containing kinase, substrate, ATP, and a known inhibitor.
Protocol 3: Data Analysis
Trustworthiness: A self-validating protocol requires robust data analysis. Normalizing the data to controls accounts for well-to-well variability and provides a clear measure of inhibition.
-
Background Subtraction: Subtract the average luminescent signal of the "0% Activity" control from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[13]
Representative Data and Interpretation
The following table shows example data for the test compound against a hypothetical kinase, "Kinase A," alongside a known inhibitor.
| Kinase Target | Test Compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| Kinase A | 125 | 15 |
| Kinase B | 2,500 | 20 |
| Kinase C | >10,000 | 5 |
Interpretation:
-
Potency: In this example, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol shows potent activity against Kinase A with an IC₅₀ value of 125 nM.
-
Selectivity: The compound is significantly less active against Kinase B and shows no meaningful activity against Kinase C at the concentrations tested. This suggests a degree of selectivity, a highly desirable trait for a targeted inhibitor. Further screening against a broad panel of kinases is required to establish a full selectivity profile.[3]
Expert Insights and Troubleshooting
-
The Importance of ATP Concentration: The measured IC₅₀ value for an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[12] An inhibitor will appear less potent at higher ATP concentrations. For this reason, reporting the ATP concentration used is essential for comparing results across different studies. Performing the assay with an ATP concentration that approximates the physiological level (around 1 mM) can provide more biologically relevant data.[10]
-
Assay Quality (Z'-Factor): For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality and robustness of an assay. It is calculated from the signals of the positive and negative controls. A Z'-factor value greater than 0.5 indicates an excellent assay suitable for screening.[9]
-
Compound Interference: While the ADP-Glo™ assay is less susceptible to compound interference than other methods, it is prudent to screen for compounds that may inhibit luciferase.[14] This can be done by running a counterscreen where the compound is added directly to a reaction of luciferase with a known amount of ATP.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to artificially low potency. Ensure the compound remains soluble at the highest tested concentrations and that the final DMSO concentration is kept low and consistent across all wells (typically ≤1%).
Conclusion
The protocol described in this application note provides a reliable and highly sensitive method for determining the inhibitory activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By leveraging the robust, luminescence-based ADP-Glo™ Kinase Assay, researchers can efficiently generate high-quality, reproducible IC₅₀ data. This foundational characterization is a critical first step in the drug discovery pipeline, enabling the evaluation of potency, establishment of structure-activity relationships (SAR), and guiding subsequent investigations into selectivity, mechanism of action, and cellular activity.
References
-
Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2). [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3289–3312. [Link]
-
Corning Life Sciences. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ResearchGate. [Link]
-
Guttikonda, S., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One, 10(7), e0133433. [Link]
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3289–3312. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Singh, P., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Chemistry & Biology Interface, 14(1), 58-74. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Semantic Scholar. (n.d.). New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Semantic Scholar. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. [Link]
-
Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link]
-
Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link]
-
Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Authored by: [Your Name/Lab], Senior Application Scientist
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] The novel compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, belongs to this promising class of heterocyclic molecules. Preliminary assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline to determine its efficacy against cancer cells and its safety profile towards normal cells.[5] This guide provides a detailed experimental framework for evaluating the in vitro cytotoxicity of this compound, encompassing assays for cell viability, membrane integrity, and apoptosis. The protocols are designed for researchers in drug development and cancer biology, offering robust and reproducible methods for generating critical preclinical data.
The experimental design detailed herein follows a multi-tiered approach, beginning with a general assessment of metabolic activity, followed by a more specific evaluation of plasma membrane damage, and culminating in an investigation of the potential apoptotic mechanisms of cell death. This structured approach ensures a comprehensive understanding of the compound's cytotoxic effects.
I. Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[9][10] This assay is a reliable and widely used method for initial high-throughput screening of novel compounds.[11][12][13]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[6][7]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).[8]
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
Following the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully aspirate the medium containing MTT.[8]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: MTT Assay Results
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HeLa) | % Cell Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.4 | 99.1 ± 1.8 |
| 1 | 92.3 ± 3.5 | 89.5 ± 4.1 | 96.4 ± 2.5 |
| 10 | 65.7 ± 4.2 | 58.9 ± 5.3 | 85.3 ± 3.9 |
| 50 | 30.1 ± 3.8 | 25.4 ± 4.7 | 60.7 ± 4.6 |
| 100 | 12.5 ± 2.9 | 8.7 ± 3.1 | 45.2 ± 5.1 |
| IC50 (µM) | ~15 | ~12 | >100 |
Note: The data presented are hypothetical and for illustrative purposes only.
II. Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.[14][15] This assay provides a complementary method to the MTT assay by specifically quantifying cell lysis.
Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Section I, steps 1 and 2). It is recommended to run this assay in parallel with the MTT assay using identically treated plates.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24, 48, 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Assay Procedure:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Typically, this involves mixing a substrate and a catalyst solution.[16]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[16]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Add 50 µL of a stop solution (if required by the kit) to each well.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
III. Elucidating the Mechanism of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[17][18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the IC50 concentration of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (determined from the MTT assay) for 24 and 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect the culture medium (which contains floating apoptotic cells) and transfer it to a centrifuge tube.[17][18]
-
Wash the adherent cells with PBS and then detach them using trypsin. Combine these cells with the collected medium.[17][19]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[17][18]
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Annexin V binding buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
This application note provides a comprehensive set of protocols for the initial cytotoxic evaluation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By employing a combination of MTT, LDH, and apoptosis assays, researchers can obtain a multi-faceted understanding of the compound's effects on cell viability, membrane integrity, and the mechanism of cell death. The data generated from these experiments will be invaluable for making informed decisions regarding the future development of this and other novel imidazole-based compounds as potential therapeutic agents.
References
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
AACR Journals. (2021). Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]
-
MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PubMed. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Retrieved from [Link]
-
Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]
-
PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Sources
- 1. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globaljournals.org [globaljournals.org]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Topic: Derivatization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol for Structure-Activity Relationship Studies
An Application Guide for Medicinal Chemists
Introduction: The Imidazole-2-thiol Scaffold as a Privileged Structure
The 1,5-disubstituted imidazole-2-thiol framework is a recognized "privileged scaffold" in medicinal chemistry. Its constituent atoms offer a versatile combination of hydrogen bond donors and acceptors, lipophilic regions, and sites for metabolic transformation, allowing it to interact with a wide array of biological targets. Compounds bearing this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The specific scaffold, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, presents three primary vectors for chemical modification, making it an excellent candidate for SAR studies:
-
The C2-Thiol Group: A highly nucleophilic center, ideal for introducing a wide variety of substituents.
-
The N1-Benzyl Group: Allows for probing the effects of steric bulk and electronic properties in the N-1 pocket of a potential binding site.
-
The C5-Aryl Group: Provides a means to explore interactions within the C5-pocket of a target, influencing properties like selectivity and potency.
This guide will systematically explore the derivatization at these three key positions to build a diverse chemical library for biological screening.
Synthesis of the Core Scaffold (Compound 1)
The foundational step is the reliable synthesis of the starting material, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (1 ). A robust and widely cited method is the one-pot condensation reaction involving benzylamine, 2-amino-1-(p-tolyl)ethan-1-one, and carbon disulfide.
Protocol 2.1: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (1)
-
Reagents:
-
2-Amino-1-(p-tolyl)ethan-1-one hydrochloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Pyridine (as solvent and base)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-amino-1-(p-tolyl)ethan-1-one hydrochloride in pyridine, add benzylamine and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure product 1 .
-
-
Validation: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and identity before proceeding with derivatization.
A Systematic Strategy for Derivatization
A successful SAR campaign relies on a logical and systematic approach to modifying the lead structure. The following workflow outlines a strategy to create a focused library of derivatives based on the core scaffold 1 .
Caption: Workflow for SAR study of the imidazole-2-thiol scaffold.
Part A: S-Functionalization of the Thiol Group (Derivatives 2a-n)
The thiol group is the most reactive site for derivatization due to its high nucleophilicity. Modifications here can significantly impact lipophilicity, solubility, and hydrogen bonding capacity.
This protocol describes the synthesis of S-alkylated derivatives by reacting the core thiol with various alkyl halides.
-
Objective: To synthesize 1-benzyl-2-(ethylthio)-5-(4-methylphenyl)-1H-imidazole (2a ).
-
Reagents:
-
Compound 1 (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Ethyl iodide (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone as solvent
-
-
Procedure:
-
Dissolve compound 1 in anhydrous DMF.
-
Add K₂CO₃ (or portion-wise NaH at 0 °C for a stronger base) and stir the mixture for 30 minutes at room temperature to form the thiolate anion.
-
Add ethyl iodide dropwise to the suspension.
-
Continue stirring at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure 2a .
-
-
Rationale: This classic S-alkylation is a high-yielding reaction. Using a variety of alkyl halides (e.g., methyl iodide, propyl bromide, benzyl bromide) allows for systematic exploration of how chain length and steric bulk at the C2-position affect biological activity.
Part B: Modification of the N1-Benzyl Moiety (Derivatives 3a-n)
To probe the electronic and steric requirements of the N1-substituent, a series of analogues with substituted benzyl groups should be synthesized. This requires starting from substituted benzylamines in the initial scaffold synthesis described in Protocol 2.1.
-
Objective: To synthesize 1-(4-methoxybenzyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (3a ), an analogue with an electron-donating group.
-
Procedure:
-
Follow Protocol 2.1 exactly, but substitute benzylamine with 4-methoxybenzylamine (1.1 eq).
-
The reaction conditions, work-up, and purification remain the same.
-
-
Rationale: By synthesizing a series of analogues with electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the para or meta positions of the benzyl ring, one can determine the electronic preference for optimal activity. This provides critical insights into the nature of the binding pocket.
Part C: Modification of the C5-Aryl Group (Derivatives 4a-n)
Similarly, the C5-aryl group can be varied to understand its role in target binding. This is achieved by using different substituted 2-amino-1-arylethan-1-one precursors in the core synthesis.
-
Objective: To synthesize 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (4a ), an analogue with an electron-withdrawing group at C5.
-
Procedure:
-
Follow Protocol 2.1, but replace 2-amino-1-(p-tolyl)ethan-1-one hydrochloride with 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 eq).
-
The reaction conditions, work-up, and purification are analogous.
-
-
Rationale: Modifying the C5-aryl ring helps to map the steric and electronic boundaries of this region of the binding site. Comparing a p-tolyl group (lipophilic, weakly electron-donating) with a p-chlorophenyl group (electronegative, similar size) can reveal key interactions.
Biological Evaluation: An Exemplar Anticancer Screen
To establish an SAR, the synthesized compounds must be evaluated in a relevant biological assay. Given the known anticancer potential of imidazole derivatives, a cytotoxicity assay against a human cancer cell line is a logical starting point.
Protocol 4.1: MTT Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
-
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
-
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value for each compound using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) Analysis
The final step is to correlate the structural modifications with the biological activity data (IC₅₀ values). This analysis reveals the pharmacophore—the key molecular features required for potent activity.
Caption: Logical flow of the Structure-Activity Relationship analysis.
Table 1: Hypothetical SAR Data for Synthesized Derivatives
| Compound ID | Modification Site | R Group / Modification | Hypothetical IC₅₀ (µM) vs. MCF-7 |
| 1 | Core Scaffold | -SH | > 100 |
| 2a | C2-Thiol | -S-Ethyl | 45.2 |
| 2b | C2-Thiol | -S-Benzyl | 15.8 |
| 2c | C2-Thiol | -S-Acetyl | 89.1 |
| 3a | N1-Benzyl | 4-Methoxybenzyl at N1 | 5.1 |
| 3b | N1-Benzyl | 4-Chlorobenzyl at N1 | 25.6 |
| 4a | C5-Aryl | 4-Chlorophenyl at C5 | 78.3 |
-
Interpretation from Hypothetical Data:
-
C2-Thiol: The free thiol (1 ) is inactive. S-alkylation (2a , 2b ) restores activity, with a larger, more lipophilic S-benzyl group (2b ) being more potent than a small S-ethyl group (2a ). S-acylation (2c ) is detrimental. This suggests a hydrophobic pocket that accommodates the C2-substituent.
-
N1-Benzyl: An electron-donating group (-OCH₃) on the N1-benzyl ring (3a ) dramatically increases potency compared to the unsubstituted core (1 's N1-benzyl) and the electron-withdrawing group (-Cl) analogue (3b ). This points to a requirement for electron density at this position for optimal target interaction.
-
C5-Aryl: Replacing the electron-donating p-tolyl group with an electron-withdrawing p-chlorophenyl group (4a ) reduces activity, suggesting that the electronic properties of the C5-aryl ring are also important.
-
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach to the derivatization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol for SAR studies. By methodically modifying the C2-thiol, N1-benzyl, and C5-aryl positions and correlating these changes with biological activity, researchers can build a robust understanding of the pharmacophore. The insights gained from this initial library will guide the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties, accelerating the journey from a hit compound to a viable drug candidate.
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 112. [Link]
-
Shalmali, N., Ali, I., & Haider, S. (2022). A comprehensive review on anticancer potential of imidazole-based scaffolds. Archiv der Pharmazie, 355(1), 2100279. [Link]
-
Banu, A., Singh, R., & Kumar, S. (2017). Synthesis, characterization and biological evaluation of novel 1,5-disubstituted imidazole-2-thiol derivatives. Journal of the Serbian Chemical Society, 82(5), 535-544. [Link]
-
Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2020). Design, synthesis, and molecular docking of novel imidazole-based derivatives as potential anticancer agents. Journal of Chemistry, 2020, 1-14. [Link]
Application Notes and Protocols for the Investigation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in Metabolic Disease Research
Introduction: The Therapeutic Potential of Imidazole Scaffolds in Metabolic Disease
Metabolic diseases, including type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis.[1][2] The complex pathophysiology of these conditions necessitates the exploration of novel therapeutic agents that can modulate key metabolic pathways. The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and clinically approved drugs.[3][4] Derivatives of imidazole and its related structures, such as imidazole-2-thiols and imidazolines, have demonstrated a wide array of pharmacological activities, including antihyperglycemic, anti-obesity, and lipid-lowering effects.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in the context of metabolic disease research. While direct studies on this specific molecule are emerging, its structural motifs suggest a strong rationale for its investigation as a modulator of metabolic pathways. These application notes will detail the scientific premise, key in vitro and in vivo experimental protocols, and data interpretation strategies to rigorously evaluate its therapeutic potential.
Scientific Rationale for Investigation
The core structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol combines several features of interest for metabolic disease research:
-
Imidazole-2-thiol Core: This moiety is a key component in various compounds exhibiting biological activities. For instance, certain benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, representing a therapeutic strategy for managing postprandial hyperglycemia in T2DM.[8][9]
-
Substituted Phenyl and Benzyl Groups: The lipophilic nature of the benzyl and 4-methylphenyl (p-tolyl) groups can influence the compound's interaction with protein binding sites and cellular membrane permeability, which are critical for reaching intracellular targets. Structure-activity relationship studies of other imidazole derivatives have shown that such substitutions are crucial for their biological effects.[10]
Given this background, it is hypothesized that 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol may exert beneficial metabolic effects through one or more of the following mechanisms:
-
Modulation of cellular glucose and lipid metabolism.
-
Influence on adipogenesis (the formation of fat cells).
-
Regulation of key signaling pathways implicated in metabolic homeostasis, such as the insulin signaling pathway.
The following sections provide detailed protocols to test these hypotheses.
PART 1: In Vitro Evaluation of Metabolic Activity
Cell-based assays are fundamental for the initial screening and mechanistic elucidation of novel compounds in metabolic disease research.[11][12] The 3T3-L1 murine preadipocyte cell line is a well-established and widely used model for studying adipogenesis and adipocyte metabolism.[13][14]
Adipocyte Differentiation Assay
This assay determines the effect of the test compound on the differentiation of preadipocytes into mature, lipid-accumulating adipocytes. Modulating adipogenesis is a potential therapeutic strategy for metabolic diseases.
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 24-well plates at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reaching Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach 100% confluence (approximately 2-3 days).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).[13] Include the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and appropriate vehicle controls.
-
Insulin Medium (Day 2): After 48 hours, replace the medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the test compound or vehicle.
-
Maintenance (Day 4 onwards): From day 4, replace the medium every 2 days with fresh DMEM containing 10% FBS and the test compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Visualize lipid accumulation by staining with Oil Red O.[15][16]
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 30 minutes.
-
Wash extensively with water.
-
Elute the stain with 100% isopropanol and quantify the absorbance at 510 nm.[16]
-
-
Data Interpretation:
| Parameter | Description |
| Increased Oil Red O Staining | Suggests the compound promotes adipogenesis. |
| Decreased Oil Red O Staining | Suggests the compound inhibits adipogenesis. |
| Cell Viability (e.g., MTT assay) | Should be performed in parallel to rule out cytotoxicity. |
Experimental Workflow for Adipocyte Differentiation Assay
Caption: Workflow for assessing the effect of a test compound on 3T3-L1 adipocyte differentiation.
Insulin-Stimulated Glucose Uptake Assay
This assay is critical for identifying compounds that can enhance insulin sensitivity, a key goal in T2DM treatment. It measures the ability of differentiated adipocytes to take up glucose from the medium in response to insulin.
Protocol:
-
Differentiate 3T3-L1 Cells: Differentiate 3T3-L1 cells in 12-well plates as described in section 1.1 until they become mature adipocytes (day 8-10).
-
Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C to induce insulin starvation.[17][18]
-
Compound Incubation: Replace the medium with Krebs-Ringer-HEPES (KRH) buffer containing the test compound at desired concentrations or vehicle control, and incubate for 1 hour.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C. Include non-insulin-stimulated controls.
-
Glucose Uptake: Initiate glucose uptake by adding a fluorescent glucose analog, such as 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose), to a final concentration of 100 µM.[19] Incubate for 30-60 minutes.
-
Termination and Measurement: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~465/540 nm).
Data Interpretation:
| Condition | Expected Outcome | Interpretation |
| Basal (No Insulin) | Low glucose uptake | Baseline glucose transport |
| Insulin Stimulated | High glucose uptake | Normal insulin response |
| Compound + Insulin | Higher glucose uptake vs. Insulin alone | Compound enhances insulin sensitivity |
| Compound Alone | Increased glucose uptake vs. Basal | Compound may have insulin-mimetic effects |
Signaling Pathway for Insulin-Stimulated Glucose Uptake
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation and glucose uptake in adipocytes.
PART 2: In Vivo Evaluation in Animal Models of Metabolic Disease
Animal models are indispensable for evaluating the physiological effects and therapeutic efficacy of a drug candidate in a whole-organism context.[20][21]
High-Fat Diet (HFD)-Induced Obesity Model
This is the most common and translationally relevant model for studying obesity and insulin resistance, as it mimics the human condition driven by dietary factors.[1][22]
Protocol:
-
Animal Selection: Use male C57BL/6J mice, a strain known for its susceptibility to diet-induced obesity.[21][22]
-
Induction of Obesity: At 6-8 weeks of age, feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for 8-12 weeks.[21] A control group should be fed a standard chow diet.
-
Compound Administration: Once the HFD-fed mice develop obesity, hyperglycemia, and insulin resistance, begin daily administration of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol via oral gavage. Include a vehicle-treated HFD group and a chow-fed control group.
-
Monitoring:
-
Body Weight and Food Intake: Measure weekly.
-
Fasting Blood Glucose and Insulin: Measure bi-weekly from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[7]
-
-
Terminal Endpoint Analysis: At the end of the treatment period (e.g., 4-8 weeks), euthanize the animals and collect blood and tissues (liver, adipose tissue, muscle) for further analysis (e.g., lipid content, gene expression).
Data Interpretation:
| Parameter | Favorable Outcome with Compound Treatment |
| Body Weight | Reduced or attenuated gain compared to HFD vehicle group. |
| Fasting Glucose/Insulin | Lower levels compared to HFD vehicle group. |
| OGTT | Improved glucose clearance (lower area under the curve). |
| Tissue Triglycerides | Reduced lipid accumulation in the liver. |
Sources
- 1. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of metabolic syndrome: a review | springermedizin.de [springermedizin.de]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 15. coriell.org [coriell.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-Aryl-1H-imidazole-2-thiols
Welcome to the technical support guide for the synthesis of 1-benzyl-5-aryl-1H-imidazole-2-thiols. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. These compounds are of significant interest due to their wide range of biological activities, including as potential anticancer and anti-metastatic agents.[1]
The synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Core Synthetic Strategy: The Marckwald Synthesis
The most common and direct route to 1-benzyl-5-aryl-1H-imidazole-2-thiols is a modification of the Marckwald synthesis.[2][3] This pathway involves the condensation and cyclization of a 2-amino-1-arylethanone (an α-aminoketone) with benzyl isothiocyanate. The α-aminoketone provides the C4 and C5 atoms of the imidazole ring, while benzyl isothiocyanate provides the N1, C2 (and its sulfur), and N3 atoms.
General Reaction Scheme
Caption: General workflow for the synthesis of 1-benzyl-5-aryl-1H-imidazole-2-thiols.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-imidazole-2-thiol
This protocol provides a representative procedure. Adjustments may be necessary based on the specific aryl substituent.
Materials:
-
2-Amino-1-phenylethanone hydrochloride (α-aminoacetophenone hydrochloride) (1.0 eq)
-
Benzyl isothiocyanate (1.05 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-1-phenylethanone hydrochloride (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Neutralization: Add sodium bicarbonate (1.1 eq) portion-wise to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature until effervescence ceases. The free amine is generated in situ.
-
Reagent Addition: Add benzyl isothiocyanate (1.05 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-90°C) for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure. The product may precipitate. If not, pour the mixture into cold water to induce precipitation.
-
Isolation: Filter the solid precipitate, wash with cold water, and then with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol, methanol, or an ethanol/DMF mixture.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A1: Low or no conversion is a common issue that can typically be traced back to one of three areas: the stability of the starting materials, incomplete neutralization, or suboptimal reaction conditions.
-
Stability of the α-Aminoketone: The free base form of 2-amino-1-arylethanone is known to be unstable and can self-condense or decompose upon storage.[5] It is highly recommended to use the hydrochloride salt and generate the free amine in situ just before adding the isothiocyanate.[2] If you synthesized the free amine separately, ensure it is fresh and pure.
-
Incomplete Neutralization: The initial reaction between the amine and the isothiocyanate requires a free nucleophilic nitrogen. If the hydrochloride salt is not fully neutralized, the concentration of the reactive free amine will be low, hindering the reaction. Ensure you use a slight excess of a mild base like NaHCO₃ and allow sufficient time for the neutralization to complete.
-
Reaction Temperature and Time: This condensation-cyclization reaction requires thermal energy. Ensure your reaction is reaching and maintaining the reflux temperature of your solvent system. If TLC shows partial conversion after the standard time, extending the reflux period may drive the reaction to completion.
-
Reagent Quality: Benzyl isothiocyanate can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one stored under an inert atmosphere.
Q2: My TLC shows a major spot, but after workup and purification, the yield is poor and I get an insoluble, high-melting point solid. What is happening?
A2: This often points to the oxidation of your target thiol product into a disulfide dimer during workup or purification. Imidazole-2-thiols can be sensitive to atmospheric oxygen, especially under neutral or basic conditions, leading to the formation of a disulfide bridge between two molecules.
-
Mechanism of Oxidation: 2 R-SH + [O] → R-S-S-R + H₂O
-
Prevention During Workup:
-
Minimize exposure to air. After cooling the reaction, you can bubble nitrogen or argon through the solution for a few minutes before filtration.
-
Work quickly. Do not leave the crude product exposed to air for extended periods.
-
-
Purification Considerations:
-
If using column chromatography, consider using deoxygenated solvents.
-
Recrystallization is often a better method for purification as it can be performed more quickly.
-
If you suspect disulfide formation, the disulfide can sometimes be reduced back to the thiol using a mild reducing agent, but this adds a step to your synthesis.
-
Caption: Troubleshooting decision tree for low product yield.
Q3: I am observing multiple side products on my TLC plate. What are they and how can I avoid them?
A3: Besides the disulfide dimer mentioned above, other side products can arise from the reactivity of the starting materials.
-
Thiourea Formation: If the cyclization step is slow, the intermediate thiourea formed from the reaction of the aminoketone and isothiocyanate may be isolated or may undergo side reactions. This is more common if the reaction temperature is too low.
-
Self-Condensation of Aminoketone: The α-aminoketone can undergo self-condensation to form a dihydropyrazine derivative, especially if a strong base is used or if the isothiocyanate is not added promptly after neutralization. Using a mild base like sodium bicarbonate helps minimize this.
-
Alternative Cyclization Products: Depending on the specific aryl substituents and reaction conditions, there is a small possibility of forming other heterocyclic systems, though the imidazole-2-thiol is generally the thermodynamically favored product.
Mitigation Strategy: The most effective way to minimize these side products is to follow the recommended procedure closely: use the hydrochloride salt of the aminoketone, perform an in situ neutralization with a mild base, add the isothiocyanate promptly, and ensure the reaction is heated to reflux to facilitate the rapid and irreversible cyclization step.
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism for the Marckwald synthesis of 1-benzyl-5-aryl-1H-imidazole-2-thiols?
A4: The reaction proceeds through two key stages: nucleophilic addition to form a thiourea intermediate, followed by an intramolecular cyclization and dehydration.
-
Thiourea Formation: The primary amine of the 2-amino-1-arylethanone acts as a nucleophile and attacks the electrophilic carbon of the benzyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate.
-
Cyclization/Dehydration: The enolizable ketone of the thiourea intermediate is attacked by the nitrogen atom derived from the aminoketone. This intramolecular nucleophilic attack forms a five-membered heterocyclic intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the aromatic imidazole ring.
Caption: Simplified reaction mechanism for imidazole-2-thiol formation.
Q5: How does the electronic nature of the substituent on the 5-aryl ring affect the reaction?
A5: The electronic properties of the aryl group at the C5 position can influence the reaction rate and final yield.
-
Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -Cl): These groups can make the ketone carbonyl more electrophilic, which may slightly slow down the initial enolization required for cyclization. However, they generally do not prevent the reaction and are well-tolerated.
-
Electron-Donating Groups (EDGs, e.g., -OCH₃, -CH₃): These groups can enhance the nucleophilicity of the enol or enolate intermediate, potentially speeding up the cyclization step.
In practice, the reaction is robust and works for a wide variety of aryl substituents. The primary challenges, as detailed in the troubleshooting guide, are more often related to substrate stability and reaction conditions rather than the electronic effects of the substituent.
Table 1: Influence of Aryl Substituent on Typical Reaction Outcomes
| 5-Aryl Substituent (Ar) | Electronic Effect | Typical Reflux Time (h) | Typical Yield (%) |
| Phenyl (-C₆H₅) | Neutral | 3 - 5 | 75 - 85 |
| 4-Methoxyphenyl (-C₆H₄-OCH₃) | Donating | 3 - 4 | 80 - 90 |
| 4-Chlorophenyl (-C₆H₄-Cl) | Withdrawing | 4 - 6 | 70 - 80 |
| 4-Nitrophenyl (-C₆H₄-NO₂) | Strongly Withdrawing | 5 - 7 | 65 - 75 |
Note: These are representative values. Actual results will vary based on experimental scale and specific conditions.
References
- Google Patents. (1952). Preparation of 2-mercaptoimidazoles. US2585388A.
-
Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available at: [Link]
-
Kumar, A., et al. (2011). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Der Pharma Chemica, 3(6), 447-453. Available at: [Link]
-
Khan, I., et al. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076-1089. Available at: [Link]
-
Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
ChemBK. (n.d.). 2-AMINO-1-PHENYLETHANONE. Available at: [Link]
- Ager, I. R., et al. (n.d.). Method of making imidazole-2-thiones. US7115748B2.
-
Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. (n.d.). Available at: [Link]
Sources
- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 5. innospk.com [innospk.com]
Technical Support Center: Optimizing the Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Welcome to the technical support center for the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, providing causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My reaction resulted in a very low yield of the desired 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. What are the potential causes and how can I improve it?
A1: Low product yield is a frequent challenge stemming from several factors. Let's break down the potential causes and optimization strategies. The synthesis of the target compound typically involves the cyclization of a substituted thiourea derivative. The efficiency of this key step is highly dependent on the reaction conditions.[1][2]
Causality and Solutions:
-
Incomplete Formation of the Thiourea Intermediate: The initial step often involves the reaction of an amine with an isothiocyanate to form a thiourea derivative.[3][4][5] If this reaction is incomplete, the subsequent cyclization will naturally result in a low yield.
-
Troubleshooting: Monitor the formation of the thiourea intermediate using Thin Layer Chromatography (TLC). Ensure equimolar amounts of the amine and isothiocyanate are used. The reaction can be gently heated to drive it to completion.
-
-
Suboptimal Reaction Temperature for Cyclization: The cyclization of the thiourea to the imidazole-2-thiol is a critical, temperature-sensitive step.
-
Troubleshooting: The optimal temperature can vary depending on the solvent and any catalysts used. Start with the reported literature conditions and then systematically screen a range of temperatures (e.g., in 10°C increments) to find the sweet spot for your specific setup.
-
-
Incorrect Choice of Base or Catalyst: The cyclization is often base-catalyzed. The strength and stoichiometry of the base are crucial.[6][7]
-
Troubleshooting: If using a weak base, consider switching to a stronger, non-nucleophilic base. A screening of different bases (e.g., potassium carbonate, sodium hydride, DBU) can be beneficial. The amount of catalyst should also be optimized; too much or too little can be detrimental.[8]
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.
-
Troubleshooting: Aprotic polar solvents like DMF or DMSO are often effective for this type of cyclization as they can help to dissolve the reactants and intermediates. Experimenting with different solvents of varying polarities may lead to improved yields.
-
Data Presentation: Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Observations |
| Ethanol | 24.5 | 78 | Good for initial trials, but may require longer reaction times. |
| Acetonitrile | 37.5 | 82 | Can offer faster reaction rates than ethanol. |
| DMF | 36.7 | 153 | Often an excellent choice for dissolving reactants and promoting cyclization. |
| DMSO | 46.7 | 189 | Similar to DMF, effective but can be harder to remove during workup. |
Issue 2: Formation of Impurities
Q2: My final product is contaminated with significant impurities, making purification difficult. What are the likely side products and how can I minimize their formation?
A2: Impurity formation is a common hurdle. Understanding the potential side reactions is key to mitigating this issue.
Causality and Solutions:
-
Side Reactions of the Thiourea Intermediate: The thiourea intermediate can undergo alternative reactions, especially at elevated temperatures or in the presence of strong acids or bases.
-
Troubleshooting: Carefully control the reaction temperature and the rate of addition of reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
-
-
Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions.
-
Troubleshooting: Lowering the reaction temperature or reducing the reaction time can minimize decomposition. It's also crucial to ensure the purity of your starting materials before beginning the synthesis.
-
-
Incomplete Cyclization: Unreacted thiourea intermediate will be a major impurity.
-
Troubleshooting: As mentioned in Issue 1, optimize the reaction conditions (temperature, catalyst, solvent) to drive the cyclization to completion. Monitor the reaction progress by TLC until the starting material is consumed.
-
Visualization: Troubleshooting Logic for Low Yield and Impurities
Caption: Troubleshooting workflow for synthesis issues.
Issue 3: Difficult Product Isolation and Purification
Q3: I'm struggling to isolate and purify the 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol from the reaction mixture. What are the recommended procedures?
A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
Causality and Solutions:
-
Product Solubility: The product may have similar solubility to byproducts in the workup solvents, making simple extraction or precipitation challenging.
-
Troubleshooting:
-
Acid-Base Extraction: Imidazole derivatives can often be protonated or deprotonated. An acid-base extraction can be a powerful tool to separate the product from neutral impurities.[9]
-
Column Chromatography: This is a standard and highly effective method for purifying imidazole derivatives. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[9]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can significantly improve purity.[10] Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Experimental Protocol: General Purification Strategy
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) if basic impurities are present, dilute base (e.g., saturated NaHCO₃) if acidic impurities are present, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel.
-
Recrystallization: If necessary, further purify the product by recrystallization.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Q4: What is the general synthetic route for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol?
A4: The most common approach involves a two-step synthesis. The first step is the formation of a substituted thiourea from 2-amino-1-(4-methylphenyl)ethan-1-one and benzyl isothiocyanate. The second step is the acid- or base-catalyzed intramolecular cyclization of the thiourea intermediate to form the desired imidazole-2-thiol.[1][2]
Visualization: General Synthetic Pathway
Sources
- 1. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The prebiotic synthesis and catalytic role of imidazoles and other condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Identifying and removing byproducts in 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Here, we address common challenges, with a focus on identifying and removing byproducts to ensure the purity and integrity of your final compound.
Troubleshooting Guide: Common Issues and Solutions
During the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, you may encounter several common issues that can affect your yield and purity. This guide provides insights into the root causes and offers practical solutions.
dot
Caption: A typical workflow for the synthesis and purification of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup.
-
Incomplete Reaction: The cyclization reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Insufficient heating or reaction time can leave a significant amount of starting materials unreacted.
-
Suboptimal Reaction Conditions: The choice of solvent and base (if applicable) is crucial. While ethanol is commonly used, exploring other polar solvents might improve solubility and reaction rates.
-
Product Loss During Workup: The product may have partial solubility in the aqueous layer during extraction. It is advisable to check the aqueous layer by TLC before discarding it.[2] Additionally, ensure the pH of the aqueous phase is optimized for the precipitation of your product.
-
Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired product.
Q2: My TLC plate shows multiple spots in addition to my product. What are these impurities?
A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. The most common impurities in this synthesis are unreacted starting materials and side-products.
-
Unreacted Starting Materials:
-
α-Amino Ketone Precursor: This is a common impurity if the reaction has not gone to completion.
-
Benzyl Isothiocyanate: This reagent can also remain if not fully consumed.
-
-
Potential Byproducts:
-
Thiourea Derivative: Benzyl isothiocyanate can react with the amine precursor without subsequent cyclization, forming a thiourea derivative.
-
Self-condensation of α-Amino Ketone: α-amino ketones can undergo self-condensation reactions under certain conditions.
-
To identify these spots, you can run co-spot TLCs with your starting materials.
Q3: How can I effectively remove unreacted starting materials and byproducts?
A3: A combination of purification techniques is often necessary to achieve high purity.
-
Recrystallization: This is an excellent method for final purification if a suitable solvent is found.[3] The ideal solvent will dissolve your crude product at an elevated temperature but have low solubility at room temperature, allowing the desired compound to crystallize out while impurities remain in the mother liquor.[3]
-
Solvent Selection: Common solvents for recrystallizing imidazole derivatives include ethanol, methanol, or mixtures such as ethanol/water.[4]
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3]
-
Stationary Phase: Silica gel is commonly used. For basic compounds like imidazoles, which can exhibit tailing on acidic silica, using neutral or basic alumina can be beneficial.[3]
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[3] To mitigate tailing on silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can be very effective.[3]
-
Experimental Protocols
Protocol 1: TLC Analysis of Crude Product
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot Samples: Spot the crude reaction mixture, as well as the individual starting materials (α-amino ketone and benzyl isothiocyanate) on the baseline.
-
Develop Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate).
-
Visualize: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp.
-
Analyze: Compare the Rf values of the spots in the crude mixture to those of the starting materials to identify unreacted components.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel for better separation.[3]
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane/ethyl acetate. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[3]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If it dissolves readily, it may be a good solvent for recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Compound | Potential Role | Expected Polarity (on Silica TLC) | Identification Method |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | Desired Product | Moderate | NMR, MS, IR |
| α-Amino Ketone Precursor | Unreacted Starting Material | High | Co-spot TLC, NMR of crude |
| Benzyl Isothiocyanate | Unreacted Starting Material | Low to Moderate | Co-spot TLC, GC-MS |
| Thiourea Derivative | Byproduct | Moderate to High | NMR, MS |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: The intended reaction pathway and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and purifying the crude product.
References
- Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646.
-
ResearchGate. (2015). How to remove unreacted benzil from the synthesized imidazole? Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
- Gaikwad, P. N., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Welcome to the technical support resource for the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol?
A1: The most common and reliable method is a variation of the Hantzsch thiazole synthesis, adapted for imidazole-2-thiols. This involves the condensation and cyclization of an α-haloketone with a substituted thiourea. Specifically, 2-bromo-1-(4-methylphenyl)ethanone is reacted with N-benzylthiourea. This approach is favored for its high convergence and the ready availability of starting materials.
Q2: Why is N-benzylthiourea used as a reactant?
A2: N-benzylthiourea serves as the backbone for the imidazole ring, providing the C2 (thione carbon), N1 (which will be benzylated), and N3 atoms. The benzyl group on one of the nitrogen atoms directly installs the required substituent at the N1 position of the imidazole ring, making it an efficient precursor.
Q3: What is the role of the base in this reaction?
A3: A base, typically a mild one like sodium bicarbonate or sodium acetate, is crucial for neutralizing the hydrobromic acid (HBr) that is eliminated during the cyclization process. Without a base, the accumulating acid can lead to unwanted side reactions, decomposition of the product, or protonation of the starting materials, which would inhibit the reaction.
Q4: Can I use other solvents besides ethanol?
A4: Ethanol is a preferred solvent because it effectively dissolves the reactants and facilitates the reaction at reflux temperature without being overly aggressive.[1] Other polar protic solvents like isopropanol can also be used. Aprotic solvents such as DMF or acetonitrile could be employed, but reaction conditions might require re-optimization.[2][3] The choice of solvent can influence reaction rates and solubility, so consistency is key for reproducibility.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[4][5] A suitable mobile phase would be a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials (α-haloketone and N-benzylthiourea) and the appearance of a new, typically more polar, spot corresponding to the product will indicate the reaction's progression. UV light is used to visualize the spots.[6]
Synthetic Workflow and Mechanism
The synthesis proceeds via an initial SN2 reaction between the α-bromoketone and the sulfur atom of N-benzylthiourea, followed by an intramolecular cyclization and dehydration to form the final imidazole-2-thiol product.
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 3. ijmrhs.com [ijmrhs.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
Troubleshooting guide for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol experiments
Welcome to the technical support guide for experiments involving 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthesis, purification, and characterization of this compound, structured in a practical question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Reaction Optimization
Question: I am experiencing very low yields in the synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. What are the common pitfalls?
Answer: Low yield is a frequent issue in heterocyclic synthesis and can stem from several factors. Let's break down the likely causes based on a common synthetic route, such as the reaction of an α-aminoketone precursor with an isothiocyanate.
-
Causality of Low Yield:
-
Incomplete Reaction: The cyclization to form the imidazole ring can be slow. Ensure you are monitoring the reaction to completion using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The formation of by-products is a major cause of yield loss. For instance, self-condensation of the α-aminoketone or decomposition of the isothiocyanate can compete with the desired reaction. Using purified reagents and maintaining optimal reaction temperatures are critical.
-
Sub-optimal pH: The pH of the reaction medium can significantly influence the reaction rate and pathway. For many imidazole syntheses, a mildly acidic or basic condition is required to facilitate condensation while avoiding degradation.[1][2] If you are using a base, ensure it is non-nucleophilic to avoid side reactions with the isothiocyanate.
-
Atmosphere Control: The thiol group (-SH) is susceptible to oxidation, which can lead to disulfide bond formation and other unwanted by-products. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield and purity of the final product.
-
Question: My final product seems impure, with multiple spots on the TLC plate even after workup. What are these impurities likely to be?
Answer: The presence of multiple spots on TLC indicates a mixture of compounds. Besides unreacted starting materials, the most common impurities in this synthesis are:
-
Thiourea Intermediate: The initial adduct between the α-aminoketone and benzyl isothiocyanate may not have fully cyclized. This linear thiourea intermediate is often more polar than the final product.
-
Oxidized Dimer (Disulfide): As mentioned, the thiol group can oxidize to form a disulfide. This impurity will have a much higher molecular weight and a different polarity.
-
Isomers: Depending on the specific synthetic route, there might be potential for regioisomer formation, although this is less common for this specific substitution pattern.
-
Decomposition Products: Overheating or exposure to strong acids/bases can cause the imidazole ring to degrade.
To minimize these, ensure stringent control over reaction temperature, use an inert atmosphere, and purify reagents if their quality is questionable.
Section 2: Purification and Isolation
Question: I am struggling to purify the crude product. Recrystallization attempts fail, and column chromatography results in significant product loss.
Answer: Purifying imidazole-2-thiol derivatives can be challenging due to their polarity and potential for tautomerism.
-
For Recrystallization:
-
Solvent Screening is Key: The product may be too soluble in common polar solvents (like methanol or ethanol) and poorly soluble in nonpolar ones (like hexanes). A binary solvent system is often effective. Try dissolving the crude product in a minimal amount of a hot, high-boiling polar solvent (e.g., isopropanol, acetonitrile, or DMF) and then slowly adding a nonpolar anti-solvent (e.g., water or hexanes) until turbidity persists.[3] Allow it to cool slowly.
-
Seeding: If you have a small amount of pure product from a previous batch, use it to seed the solution to induce crystallization.
-
-
For Column Chromatography:
-
Tailing/Streaking: The thiol and imidazole nitrogens can interact strongly with silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount (0.5-1%) of a modifier to your eluent. Acetic acid can help by protonating basic sites, while triethylamine can help if the compound is acidic.
-
Deactivation of Silica: Pre-treating your silica gel with the eluent containing the modifier before loading your sample can also improve separation.
-
Section 3: Characterization and Analysis
Question: The ¹H NMR spectrum of my product is complex. How do I confirm the structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol?
Answer: The ¹H NMR spectrum provides definitive structural information. Here are the key signals to look for and their expected chemical shifts (δ) in a solvent like DMSO-d₆:
-
NH/SH Proton (1H): This is a broad singlet, typically found far downfield (δ 12-13 ppm), due to the thione/thiol tautomerism.[3] Its broadness and exchangeability with D₂O are characteristic.
-
Aromatic Protons (9H): You will see a complex multiplet pattern between δ 7.0 and 8.0 ppm. This region corresponds to the five protons of the benzyl group and the four protons of the 4-methylphenyl (tolyl) group. The tolyl group protons will often appear as two distinct doublets (an AA'BB' system).
-
Benzyl CH₂ Protons (2H): A sharp singlet around δ 5.0-5.5 ppm is characteristic of the methylene protons of the benzyl group.[3][4]
-
Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm corresponds to the methyl group on the tolyl ring.
The absence of starting material signals and the presence of all these key peaks in the correct integration ratio is strong evidence of your target compound.
Question: My mass spectrometry data does not show the expected molecular ion peak. Why might this be?
Answer: This is a common issue in mass spectrometry.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique and should readily show the protonated molecule [M+H]⁺. If you are using a harder technique like Electron Impact (EI), the molecule might be fragmenting extensively.
-
Adduct Formation: In ESI, it is common to see adducts with salts present in the solvent or on glassware. Look for peaks corresponding to [M+Na]⁺ or [M+K]⁺.[5]
-
In-source Fragmentation/Oxidation: The compound might be fragmenting or oxidizing in the ion source. The oxidized disulfide dimer would appear at [2M-2H+H]⁺.
Always look for the calculated exact mass of the protonated molecule ([C₁₇H₁₆N₂S + H]⁺) using high-resolution mass spectrometry (HRMS) for unambiguous confirmation.[6]
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the synthesis and analysis of the target compound.
Caption: General experimental workflow for the synthesis and validation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established syntheses of similar imidazole-2-thiones.[7][8]
Objective: To synthesize 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Materials:
-
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride
-
Benzyl isothiocyanate
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol, absolute
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of starting material) to the flask.
-
Base Addition: While stirring, add triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq) to neutralize the hydrochloride salt and create the free amine in situ. Stir for 15 minutes at room temperature.
-
Reagent Addition: Add benzyl isothiocyanate (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (approx. 5 times the volume of ethanol used).
-
Precipitation: A solid precipitate should form. If precipitation is slow, gently acidify the aqueous mixture with dilute HCl to a pH of ~6.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product under vacuum. The product can then be purified further by recrystallization or column chromatography.
Troubleshooting Guide: Low Synthetic Yield
This decision tree provides a logical path to diagnose and solve issues related to low product yield.
Caption: A troubleshooting decision tree for diagnosing the cause of low yield in the synthesis reaction.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Troubleshooting |
| Reagent Stoichiometry | 1.1 eq. Benzyl Isothiocyanate | A slight excess ensures full conversion of the limiting amine reagent. Too much excess complicates purification. |
| Base | 2.5 - 3.0 eq. TEA or NaHCO₃ | Sufficient base is required to neutralize the HCl salt and catalyze the condensation. Weak, non-nucleophilic bases are preferred. |
| Reaction Temperature | 78 °C (Ethanol Reflux) | Provides enough energy for cyclization without causing significant degradation. If side products form, consider a lower temperature for a longer time. |
| Reaction Time | 4 - 8 hours | Must be optimized by TLC monitoring. Incomplete reactions are a primary cause of low yield. |
| Atmosphere | Inert (N₂ or Ar) | The thiol product is sensitive to air oxidation. An inert atmosphere is crucial for preventing disulfide formation and improving yield. |
References
-
BLDpharm. 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3966.
-
BenchChem. (2025). Literature review on the synthesis of substituted imidazoles.
-
Kranthi Kumar, T., et al. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.
-
Golubenkova, A. S., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(3), M1137.
-
Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1622.
-
Organic Chemistry Portal. Imidazole synthesis.
-
Tchoukoua, A., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 13-26.
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. ResearchGate.
-
Liu, P. N., et al. (2012). Supporting Information for Copper-Catalyzed Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azides, Terminal Alkynes, and Benzyl Halides. The Journal of Organic Chemistry.
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(11), 1377.
-
Ahmed, M., et al. (2020). ¹H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). ResearchGate.
-
Sharma, A., et al. (2022). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 74, 128913.
-
Hassan, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44265–44277.
-
Scott, M. D. (2006). Method of making imidazole-2-thiones. Google Patents.
-
Sharma, P., & Kumar, A. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert.
-
Sharma, P., & Kumar, A. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. International Journal of Pharmacology, 7(5), 520-543.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 8. scialert.net [scialert.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Welcome to the technical support center for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide you with a comprehensive set of troubleshooting strategies, from fundamental principles to advanced formulation techniques, to ensure the successful integration of this compound into your experimental workflows. The inherent lipophilicity, conferred by the benzyl and methylphenyl substituents, often leads to precipitation in aqueous media, which can compromise experimental results and limit its therapeutic potential. This guide offers a structured, question-and-answer approach to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in aqueous buffer have failed, resulting in immediate precipitation. What is the first step I should take?
A1: The first and most critical step is to assess the pH of your aqueous solution. The structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol contains both a potentially acidic thiol group and a basic imidazole ring. This dual nature means its solubility is likely highly dependent on the pH of the medium. The imidazole ring can be protonated at acidic pH, forming a more soluble cationic species, while the thiol group can be deprotonated at alkaline pH, forming a more soluble anionic thiolate.
We recommend performing a simple pH-solubility screen. This involves preparing a series of small-volume aqueous buffers with a range of pH values (e.g., from pH 2 to pH 10) and attempting to dissolve a small, consistent amount of the compound in each. Visual inspection for precipitation will give you a qualitative understanding of the pH range where your compound is most soluble. For many imidazole derivatives, solubility is often enhanced at either acidic or basic pH extremes.[1]
Q2: I've identified a more favorable pH range, but the solubility is still insufficient for my assay concentration. What is the next logical step?
A2: Once you have optimized the pH, the next logical step is the introduction of co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby enhancing the solubility of lipophilic compounds.
Commonly used co-solvents in biological research include:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. However, be mindful of its potential to interfere with biological assays at higher concentrations.
-
Ethanol: A less potent but often more biocompatible option.
-
Polyethylene glycols (PEGs): A family of polymers that can enhance solubility and are generally considered safe for in vitro and in vivo use.
We advise a systematic approach to co-solvent screening. Start by preparing a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., DMSO). Then, perform serial dilutions into your pH-optimized aqueous buffer. It is crucial to determine the highest percentage of co-solvent that is compatible with your experimental system, as excessive amounts can lead to artifacts.
| Co-solvent | Typical Starting Concentration for Stock | Maximum Recommended Concentration in Final Assay | Notes |
| DMSO | 10-50 mM | < 1% (v/v) | Can affect cell viability and enzyme activity at higher concentrations. |
| Ethanol | 10-50 mM | < 5% (v/v) | Can cause protein precipitation at higher concentrations. |
| PEG 300/400 | 10-50 mM | < 10% (v/v) | Generally well-tolerated in many biological systems. |
Troubleshooting Advanced Solubility Challenges
Q3: I've tried pH adjustment and co-solvents, but I'm still observing precipitation, especially over the course of a long-term experiment. What advanced techniques can I employ?
A3: For persistent solubility issues, more advanced formulation strategies are necessary. These techniques aim to encapsulate or complex the drug molecule to prevent its aggregation in an aqueous environment.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[2] They can encapsulate poorly soluble "guest" molecules, like 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, forming a water-soluble inclusion complex.[3][4]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane.[5][6][7] This is a well-established method for improving the solubility and bioavailability of poorly soluble drugs.
-
Considerations: The choice of lipid composition is critical and can be tailored to optimize drug loading and release characteristics. The incorporation of imidazole-based lipids into the formulation can also enhance pH-sensitivity.[5][7]
A nanosuspension is a colloidal dispersion of the pure drug in an aqueous medium, stabilized by surfactants or polymers.[8][9] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to enhanced solubility and dissolution velocity.[10] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[8]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol to HP-β-CD.
-
Preparation of Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer with gentle heating (40-50°C) and stirring.
-
Addition of the Compound: Slowly add the powdered 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol to the cyclodextrin solution while maintaining stirring.
-
Complexation: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: General Workflow for Troubleshooting Solubility
The following diagram outlines a systematic approach to addressing the solubility challenges of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Caption: A stepwise workflow for overcoming the poor aqueous solubility of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
References
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Gajera, B. Y., Shah, D. A., & Dave, R. H. (2017). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
-
Gao, L., Liu, G., & Ma, J. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanomaterials, 2013, 1-10. [Link]
-
Elsebay, M. T., Eissa, N. G., Balata, G. F., Kamal, M. A., & Elnahas, H. M. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. [Link]
-
Lin, H. Y., Chen, Y. C., & Chen, Y. C. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceuticals, 15(3), 306. [Link]
-
Nemakal, A. R., et al. (2019). Novel Hybrid Liposomal Formulations Based on Imidazolium-Containing Amphiphiles for Drug Encapsulation. Colloids and Surfaces B: Biointerfaces, 180, 23-30. [Link]
-
Lin, H. Y., Chen, Y. C., & Chen, Y. C. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. National Institutes of Health. [Link]
-
Popa, G., et al. (2019). Characterization of Inclusion Complexes between Miconazole and Different Cyclodextrin Derivatives. The Journal of Critical Care Medicine, 5(4), 127-133. [Link]
-
Válega, M., et al. (2012). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. AAPS PharmSciTech, 13(4), 1395-1403. [Link]
-
Ahmadi, S., et al. (2025). Imidazole-Based Liposomes: Emerging pH-Sensitive Drug Delivery Tools. ChemMedChem. [Link]
-
Popa, M., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Polymers, 14(24), 5489. [Link]
-
Ding, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311. [Link]
-
S-Abbas, S., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
pH-dependent optical properties of synthetic fluorescent imidazoles. (2011). National Institutes of Health. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | MDPI [mdpi.com]
- 3. 1-Benzyl-1H-imidazole-5-carboxaldehyde | C11H10N2O | CID 2773239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N/A|1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Experimental Integrity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Welcome to the technical support center for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my solid 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol sample over time. What could be the cause?
A1: The primary cause of degradation in the solid state is likely oxidation due to prolonged exposure to air and moisture. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. Additionally, exposure to light and elevated temperatures can accelerate this process. For optimal stability, it is crucial to store the solid compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and in a refrigerator.[1][2][3]
Q2: My solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol changes color and shows new peaks on my chromatogram after a short period. Why is this happening?
A2: This is a common issue when working with thiol-containing compounds in solution. The degradation in solution is often more rapid than in the solid state and can be attributed to several factors:
-
Oxidation: Dissolved oxygen in your solvent can readily oxidize the thiol group. This is often the primary degradation pathway.
-
Solvent Effects: The choice of solvent can influence the rate of degradation. Protic solvents may facilitate degradation pathways.
-
pH: The stability of the thiol group is pH-dependent. Basic conditions can deprotonate the thiol to a thiolate anion, which is more susceptible to oxidation.
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to degradation of the imidazole ring system.
Q3: What is the most common degradation product I should be looking for?
A3: The most common degradation product for a thiol-containing compound like this is the corresponding disulfide dimer, formed through the oxidation of two thiol molecules. You should also consider the possibility of further oxidation to form sulfinic or sulfonic acids, especially under more aggressive oxidizing conditions.
Q4: Can I use antioxidants to prevent the degradation of my compound in solution?
A4: Yes, the addition of antioxidants can be an effective strategy. However, the choice of antioxidant should be carefully considered to avoid interference with your downstream applications. Common antioxidants for thiol stabilization include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvents.
-
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is effective at preventing disulfide bond formation and is stable over a wider pH range compared to dithiothreitol (DTT).
It is recommended to perform a small-scale pilot experiment to determine the optimal concentration and compatibility of the chosen antioxidant with your experimental setup.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased Purity of Solid Compound | 1. Oxidation from air exposure.[1] 2. Moisture absorption. 3. Elevated storage temperature. 4. Light exposure. | 1. Store the solid in a tightly sealed, amber glass vial. 2. Flush the vial with an inert gas (argon or nitrogen) before sealing.[1] 3. Store in a refrigerator (2-8 °C) and in a desiccator to minimize moisture.[1] 4. Minimize exposure to light by using amber vials and storing in the dark. |
| Solution Discoloration/Precipitate Formation | 1. Oxidation leading to insoluble disulfide formation. 2. Photodegradation. 3. Reaction with solvent impurities (e.g., peroxides in ethers). | 1. Prepare solutions fresh before use. 2. Use deoxygenated solvents by sparging with an inert gas. 3. Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 4. Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. 5. Use high-purity, peroxide-free solvents. |
| Inconsistent Experimental Results | 1. Variable degradation of the compound between experiments. 2. Inconsistent solution preparation and handling. | 1. Standardize your solution preparation protocol. 2. Always prepare fresh solutions for each experiment. 3. Quantify the concentration of your stock solution by UV-Vis spectrophotometry or HPLC before each use. 4. Maintain a consistent and controlled experimental environment (temperature, light exposure). |
| Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | 1. Formation of degradation products (e.g., disulfide dimer, sulfoxides). 2. Contamination from lab equipment or solvents. | 1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 2. Attempt to identify the degradation products by LC-MS by looking for the expected mass of the disulfide dimer or other oxidized species. 3. Run a solvent blank to check for contamination. 4. Ensure all glassware is scrupulously clean. |
Understanding Degradation Pathways
The primary degradation pathways for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol involve the thiol group and the imidazole ring.
Oxidation of the Thiol Group
The most prevalent degradation is the oxidation of the thiol group. This can occur in a stepwise manner:
-
Disulfide Formation: Two molecules of the thiol are oxidized to form a disulfide dimer. This is a common pathway in the presence of atmospheric oxygen.
-
Further Oxidation: The sulfur atom can be further oxidized to form sulfinic and sulfonic acids under stronger oxidizing conditions.
Caption: Oxidation pathway of the thiol group.
Photodegradation of the Imidazole Ring
The imidazole ring system can be susceptible to photodegradation, especially upon exposure to UV light. This can lead to complex reaction pathways and the formation of various byproducts. The benzyl group on the nitrogen atom is known to improve the photostability of some imidazole derivatives.
Caption: General photodegradation pathway.
Experimental Protocols
Protocol for Preparation and Handling of Stock Solutions
This protocol is designed to minimize degradation during the preparation and storage of stock solutions.
-
Solvent Preparation:
-
Choose a high-purity, HPLC-grade solvent. Anhydrous acetonitrile or ethanol are often good choices.
-
Deoxygenate the solvent by sparging with a gentle stream of an inert gas (argon or nitrogen) for at least 30 minutes prior to use.
-
-
Weighing the Compound:
-
Weigh the solid 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in a controlled environment with minimal exposure to air and light. If possible, perform this step in a glovebox.
-
-
Solution Preparation:
-
Add the deoxygenated solvent to the weighed solid in an amber glass vial.
-
Cap the vial tightly and sonicate or vortex briefly to ensure complete dissolution.
-
If the solution is not for immediate use, flush the headspace of the vial with an inert gas before sealing with a PTFE-lined cap.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For daily use, solutions can be stored in a refrigerator (2-8°C), but should be allowed to come to room temperature before opening to prevent condensation.
-
Always protect solutions from light.
-
Protocol for Monitoring Degradation by HPLC-UV
This protocol provides a general method for quantifying the parent compound and detecting the formation of the primary degradation product, the disulfide dimer.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Dilute your sample to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a freshly prepared standard of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol to determine its retention time.
-
Inject your experimental samples. The appearance of a new, typically less polar (longer retention time) peak may indicate the formation of the disulfide dimer.
-
The identity of the peaks can be confirmed by LC-MS, looking for the expected molecular weights of the parent compound and its dimer.
-
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazole-2-Thiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to troubleshoot and interpret the nuanced NMR spectra of substituted imidazole-2-thiols. These molecules, while synthetically valuable, often present significant analytical challenges due to their unique electronic and structural properties. This guide is structured as a series of frequently asked questions that directly address the complex spectral features you are likely to encounter.
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical ¹H and ¹³C NMR chemical shifts for the imidazole-2-thiol core, and what do they tell me?
Answer: Understanding the baseline chemical shifts is the first step in any structural elucidation. For imidazole-2-thiols, the spectra are dominated by the thione tautomer in most common NMR solvents.[1][2] The chemical shifts provide critical clues about the electronic environment of the core structure.
Causality & Expertise: The large downfield shift of the C2 carbon is highly diagnostic. It's not a typical aromatic carbon; it's a thiocarbonyl carbon (C=S), which is significantly deshielded due to the electronegativity of the surrounding nitrogen atoms and the nature of the C=S double bond. The protons on the imidazole ring (H4/H5) are sensitive to the substituents on the nitrogen and carbon atoms, making them excellent probes for substitution patterns and electronic effects.
Data Presentation:
| Atom | Nucleus | Typical Chemical Shift (ppm) | Key Insights & Diagnostic Value |
| C2 (C=S) | ¹³C | 160 - 185 | Primary diagnostic signal . Its position is highly indicative of the thione tautomer. Shifts can occur upon coordination to metals or significant changes in the electronic nature of substituents.[3][4] |
| C4 / C5 | ¹³C | 110 - 135 | The relative shifts of C4 and C5 are heavily influenced by the substituents. Asymmetry in substitution will lead to distinct signals, whose assignment is crucial.[5] |
| N-H | ¹H | 11.0 - 13.5 (in DMSO-d₆) | Often a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Its presence confirms the NH tautomer. This signal will exchange with D₂O.[3] |
| C4-H / C5-H | ¹H | 6.8 - 7.5 | These vinyl protons are sensitive to the overall aromaticity and electronic environment. Their coupling constants (J-values) are typically small.[5][6] |
| S-H | ¹H | 3.0 - 4.5 (rarely observed) | This signal for the minor thiol tautomer is often not observed due to low concentration and rapid exchange. Its detection would require specific solvent conditions and low temperatures.[7] |
FAQ 2: My spectrum is broad, or I see more signals than expected. Is this due to thione-thiol tautomerism?
Answer: This is one of the most common and defining challenges with this class of compounds. Imidazole-2-thiols exist in a dynamic equilibrium between the thione (amide-like) and thiol (aromatic) forms. In the vast majority of cases, the thione form predominates .[1][8] The appearance of your NMR spectrum depends entirely on the rate of exchange between these two tautomers on the NMR timescale.
Causality & Expertise:
-
Slow Exchange: If the interconversion is slow relative to the NMR timescale (often at low temperatures), you will see two distinct sets of signals, one for each tautomer, proportional to their population.
-
Intermediate Exchange: If the rate of interconversion is comparable to the NMR timescale, the signals for the atoms involved in the exchange (e.g., C4/C5 and H4/H5) will broaden, sometimes to the point of disappearing into the baseline. This is known as coalescence.
-
Fast Exchange: If the interconversion is rapid (often at higher temperatures), you will see a single, sharp set of time-averaged signals. The chemical shifts will be a weighted average of the two tautomeric forms.
The diagram below illustrates this fundamental equilibrium.
Troubleshooting Steps:
-
Confirm Purity: First, ensure the sample is pure via LC-MS or another chromatographic technique.
-
Run a ¹⁵N NMR: If possible, ¹⁵N NMR is definitive. The chemical shift difference between an imine nitrogen (
-100 ppm) and a thioamide nitrogen (-200 ppm) is large, providing a clear picture of the equilibrium.[1] -
Perform Variable-Temperature (VT) NMR: This is the most powerful tool. Cooling the sample should slow the exchange, potentially resolving broad peaks into sharp, distinct signals for each tautomer. Heating the sample should accelerate the exchange, causing separate peaks to coalesce and then sharpen into a single averaged signal.[9][10]
FAQ 3: The signals for my N-alkyl or other substituent groups are broad or split, but the core signals look fine. What's happening?
Answer: This phenomenon is often caused by restricted rotation around a single bond, leading to the presence of stable rotational isomers, or atropisomers .[11] This is particularly common when bulky substituents are placed on the nitrogen atoms or at the C4/C5 positions, hindering free rotation.
Causality & Expertise: If the energy barrier to rotation is high enough, the different conformations can be observed as separate species on the NMR timescale, each giving its own set of signals. For example, in a 1-aryl substituted imidazole-2-thione, the rotation around the N-Aryl bond may be slow, leading to two sets of signals for the entire molecule. Similarly, bulky groups like isopropyl can exhibit slow rotation, causing the two methyl groups to become chemically non-equivalent (diastereotopic) and appear as two distinct doublets instead of one.[9]
The logical workflow below outlines how to diagnose the source of spectral complexity.
FAQ 4: How does my choice of NMR solvent affect the spectrum?
Answer: The choice of solvent is critical and can dramatically alter the spectrum by influencing both the tautomeric equilibrium and the rate of proton exchange.
Causality & Expertise:
-
Polar Protic Solvents (e.g., D₂O, CD₃OD): These solvents can exchange with labile protons (N-H, S-H), causing their signals to disappear. They can also form strong hydrogen bonds, which may stabilize one tautomer over another.[3]
-
Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): DMSO-d₆ is often the solvent of choice. Its high polarity and hydrogen bond accepting ability stabilize the polar thione tautomer and slow down N-H proton exchange, resulting in sharper N-H signals.[12][13]
-
Nonpolar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intermolecular hydrogen bonding between the imidazole-2-thiol molecules themselves becomes more significant, which can lead to concentration-dependent chemical shifts and potentially favor the less polar thiol tautomer to a greater degree than in polar solvents. However, solubility is often an issue.[14]
Data Presentation:
| Solvent | Type | Key Effects on Imidazole-2-Thiol Spectra | When to Use |
| DMSO-d₆ | Polar Aprotic | Often the best choice . Stabilizes thione form, slows N-H exchange leading to sharper NH peaks. Excellent solubilizing power.[12] | For initial characterization and observing labile protons. |
| CDCl₃ | Nonpolar | Poor for observing N-H protons (often very broad or absent). May show concentration-dependent shifts due to aggregation. Solubility can be limited. | When DMSO is contraindicated or to study aggregation effects. |
| CD₃OD / D₂O | Polar Protic | Exchanges with N-H/S-H protons , causing their signals to disappear. Useful for identifying these labile protons. Can shift tautomeric equilibrium.[3][15] | To confirm the identity of N-H or S-H peaks. |
| Acetone-d₆ | Polar Aprotic | A good alternative to DMSO-d₆, though generally less effective at slowing N-H exchange.[12] | When a lower boiling point solvent than DMSO is required. |
FAQ 5: 1D NMR isn't enough. What 2D NMR experiments are essential for unambiguous assignments?
Answer: For complex substituted imidazole-2-thiols, especially with multiple substituents or isomeric possibilities, 2D NMR is not just helpful—it is essential for confident structure elucidation.[5][16][17] The combination of HSQC, HMBC, and NOESY/ROESY provides a complete picture of connectivity and spatial relationships.
Expertise & Trustworthiness: These experiments provide a self-validating system of correlations. An assignment is considered trustworthy only when the through-bond data from HSQC and HMBC is fully consistent with the through-space data from NOESY/ROESY.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon. It is the foundational experiment for assigning carbon signals based on the more easily interpreted proton spectrum.[18][19][20]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away (and sometimes 4). For example, you can see a correlation from an N-CH₃ proton to the C2 and C5 carbons of the imidazole ring, definitively placing the methyl group on the nitrogen.[18][19][21]
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals which protons are close to each other in 3D space (< 5 Å), irrespective of bonding.[22][23][24] This is critical for:
-
Distinguishing Regioisomers: For example, a NOE between a proton on a substituent and the C4-H (but not the C5-H) can confirm the substituent's position.
-
Determining Stereochemistry/Conformation: In cases of atropisomerism, NOESY can establish the relative orientation of the slowly rotating groups.[25][26]
-
ROESY is preferred for medium-sized molecules where the NOE effect can be close to zero.[24][25]
-
Key Experimental Protocols
Protocol 1: Variable-Temperature (VT) NMR Spectroscopy
Purpose: To study dynamic processes like tautomerism and restricted rotation.
-
Sample Preparation: Prepare a sample in a suitable high-boiling solvent (e.g., DMSO-d₆ or toluene-d₈). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling Sequence: Lower the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until significant sharpening of broad peaks or the appearance of new signals is observed (e.g., down to 223 K).
-
Heating Sequence: Return to ambient temperature and then increase the temperature in increments (e.g., 10-20 K). Acquire spectra at each step, looking for coalescence of separate signals into broad peaks, and then sharpening into averaged peaks at higher temperatures.
-
Analysis: Plot the chemical shifts versus temperature to identify coalescence points, which can be used to calculate the energy barrier of the dynamic process.[10]
Protocol 2: ¹H-¹³C HSQC for Direct C-H Correlation
Purpose: To assign carbon signals based on their attached protons.
-
Sample Preparation: Prepare a moderately concentrated sample in a deuterated solvent (e.g., 5-10 mg in 0.6 mL DMSO-d₆).
-
Acquisition: Use a standard, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments). The key parameter is the ¹JCH coupling constant, which is typically set to ~145-155 Hz for aromatic/vinyl C-H bonds.
-
Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell).
-
Interpretation: Cross-peaks in the 2D spectrum correlate a proton signal on the F2 (horizontal) axis with the carbon signal it is directly bonded to on the F1 (vertical) axis.
Protocol 3: ¹H-¹³C HMBC for Long-Range Connectivity
Purpose: To establish the carbon skeleton and connect substituent groups.
-
Sample Preparation: Same as for HSQC.
-
Acquisition: Use a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). The crucial parameter is the long-range coupling delay, typically optimized for nJCH values of 8-10 Hz. This reveals 2-bond and 3-bond correlations.
-
Processing: Same as for HSQC.
-
Interpretation: A cross-peak indicates a long-range coupling between a proton (F2 axis) and a carbon (F1 axis). Systematically trace these connections to build the molecular framework.[21] For example, the H4 proton should show a correlation to the C2 and C5 carbons.
Protocol 4: 2D NOESY for Through-Space Correlations
Purpose: To determine spatial proximity, stereochemistry, and distinguish isomers.
-
Sample Preparation: The sample must be free of paramagnetic impurities (like dissolved oxygen). Degas the sample using several freeze-pump-thaw cycles.
-
Acquisition: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments). The most critical parameter is the mixing time (d8) . For small molecules (< 700 Da), this should be in the range of 0.5-1.0 seconds.[25] Run a series of NOESY experiments with different mixing times to monitor the buildup of the NOE.
-
Processing: Same as for HSQC.
-
Interpretation: A cross-peak between two protons indicates they are close in space (< 5 Å). The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons.[23]
References
-
Mazzanti, A., et al. (2005). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Tamburrini, A., et al. (2021). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules. [Link]
-
Organic Spectroscopy International (2014). NOESY and ROESY. Organic Spectroscopy International. [Link]
-
University of Wisconsin-Madison Chemistry (2018). NOESY and ROESY. University of Wisconsin-Madison. [Link]
-
Benincori, T., et al. (2003). Synthesis, Chemistry, and Dynamic NMR Study of New Atropisomeric 4-Dialkylamino-5-chloro-1,2-dithiole-3-thiones. Organic Letters. [Link]
-
Klein, R. F. X., et al. (1991). Dynamic NMR study of the electronic state of heteroaromatics. IX —π‐Electron deficiency of various substituted thiazinethiones, thiazinium salts and analogous pyrimidines by means of barriers to rotation about exocyclic partial C,N double bonds. Magnetic Resonance in Chemistry. [Link]
-
Perez, M. A., et al. (1983). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Magnetic Resonance in Chemistry. [Link]
-
Gornitzka, H., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Inorganics. [Link]
-
Tamburrini, A., et al. (2021). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. ResearchGate. [Link]
-
Gomha, S. M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. [Link]
-
University of Ottawa (n.d.). NOESY and EXSY. University of Ottawa. [Link]
-
Anulekha, J., et al. (2004). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Journal of Molecular Structure. [Link]
-
ResearchGate (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. ResearchGate. [Link]
-
Karpenko, Y., et al. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology. [Link]
-
Kumar, A., et al. (2012). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Der Pharma Chemica. [Link]
-
IU NMR Facility (2010). 2D NOESY and ROESY for Small Molecules. Indiana University. [Link]
-
OChem Tutorials (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Paquin, J. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters. [Link]
-
Romanuk, C. B., et al. (2012). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]
-
Human Metabolome Database (n.d.). [1H, 13C]-HSQC NMR Spectrum of Imidazole. HMDB. [Link]
-
Reddy, G. S., et al. (1963). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. [Link]
-
Wazeer, M. & Isab, A. A. (n.d.). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. [Link]
-
Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Magnetic Resonance in Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Ilies, M. A., et al. (2005). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. Farmacia. [Link]
-
Kriwacki, R. W. & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research. [Link]
-
Alei, M. & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Chemistry LibreTexts (2024). Dynamic NMR. Chemistry LibreTexts. [Link]
-
Miles, W. H., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education. [Link]
-
NMR Facility at University of Delhi (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Chen, Y., et al. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Sensors. [Link]
-
JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]
-
Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry. [Link]
-
ETH Zurich (n.d.). Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]
-
ResearchGate (n.d.). ¹H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). ResearchGate. [Link]
-
National Chemical Laboratory (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL. [Link]
-
Grdadolnik, J., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups [mdpi.com]
- 19. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hmdb.ca [hmdb.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 23. NOESY and EXSY [chem.ch.huji.ac.il]
- 24. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 26. acdlabs.com [acdlabs.com]
Technical Support Center: Scaling Up the Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a successful, reproducible, and scalable synthesis.
Overview of the Synthesis
The synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is efficiently achieved via the Marckwald synthesis route. This method involves the condensation reaction between an α-aminoketone, specifically 2-amino-1-(4-methylphenyl)ethan-1-one, and benzyl isothiocyanate. The reaction proceeds through a thiourea intermediate which subsequently undergoes intramolecular cyclization and dehydration to yield the target imidazole-2-thiol.
Reaction Scheme:
The overall transformation is as follows:
-
Step 1: Reaction of 2-amino-1-(4-methylphenyl)ethan-1-one with benzyl isothiocyanate to form an N-benzyl-N'-(2-oxo-2-(p-tolyl)ethyl)thiourea intermediate.
-
Step 2: Acid-catalyzed intramolecular cyclization and dehydration of the thiourea intermediate to form the final product.
// Flow Aminoketone -> FreeAmine [label="Base (e.g., NaOAc)"]; {rank=same; FreeAmine; Isothiocyanate} FreeAmine -> Thiourea; Isothiocyanate -> Thiourea; Thiourea -> Product [label="Acid Catalyst (e.g., HCl)\nHeat, Dehydration"]; } }
Caption: Overall synthetic workflow.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (10-20 g) and provides a solid foundation for further scale-up.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Amino-1-(4-methylphenyl)ethan-1-one HCl | 185.66 | 10.0 g | 0.0539 | 1.0 |
| Benzyl Isothiocyanate | 149.21 | 8.45 g (7.6 mL) | 0.0566 | 1.05 |
| Sodium Acetate (Anhydrous) | 82.03 | 4.86 g | 0.0592 | 1.1 |
| Ethanol (95%) | - | 200 mL | - | - |
| Concentrated HCl | - | ~2 mL | - | Catalytic |
Step-by-Step Procedure
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Reactant Charging: To the flask, add 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride (10.0 g), sodium acetate (4.86 g), and ethanol (200 mL).
-
Free Amine Liberation: Stir the mixture at room temperature for 30 minutes. The sodium acetate acts as a base to neutralize the HCl salt and generate the free amine in situ.
-
Isothiocyanate Addition: Slowly add benzyl isothiocyanate (7.6 mL) to the suspension. An initial mild exotherm may be observed.
-
Thiourea Formation: Heat the reaction mixture to reflux (~78°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aminoketone and the formation of the thiourea intermediate.
-
Cyclization: After 2 hours, carefully add concentrated HCl (~2 mL) to the mixture. Continue to reflux for an additional 4-6 hours until TLC analysis indicates the disappearance of the thiourea intermediate and formation of the product.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 400 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 50°C.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.
-
// Workflow start -> setup -> charge -> stir_rt -> add_iso -> reflux1 -> add_hcl -> reflux2 -> cool -> precipitate -> filter -> dry -> purify -> end; }
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm recovering mostly starting material. What's going wrong?
Answer: Low yield is a frequent issue in imidazole synthesis and can stem from several factors.[1]
-
Cause A: Incomplete Liberation of the Free Amine. The starting 2-amino-1-(4-methylphenyl)ethan-1-one is a hydrochloride salt. The nucleophilic attack on the isothiocyanate requires the free amine. If the base (sodium acetate) is old, wet, or insufficient, the free amine will not be generated in the required concentration.
-
Solution: Use anhydrous sodium acetate and ensure you are using at least 1.1 equivalents. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) can be used.
-
-
Cause B: Impure Benzyl Isothiocyanate. Isothiocyanates can degrade over time, especially if exposed to moisture.[2] This leads to a lower concentration of the active reagent.
-
Solution: Use freshly opened or distilled benzyl isothiocyanate. Check its purity via IR spectroscopy (strong N=C=S stretch around 2100 cm⁻¹).
-
-
Cause C: Insufficient Reaction Time/Temperature. The formation of the thiourea intermediate and its subsequent cyclization are not instantaneous.
-
Solution: Use TLC to monitor the reaction. If starting material persists after the initial 2-hour reflux, extend the time. Ensure the reflux temperature is appropriate for the solvent used. Harsh conditions like excessively high temperatures can also lead to degradation.[1]
-
Q2: The reaction works, but I get a significant amount of a side product that is difficult to separate. What is it and how can I avoid it?
Answer: The most likely side product is the uncyclized thiourea intermediate. This occurs if the cyclization/dehydration step is incomplete.
-
Cause A: Insufficient Acid Catalyst or Water Scavenging. The final ring-closing step is an acid-catalyzed dehydration.
-
Solution: Ensure a sufficient amount of concentrated HCl is added. On a larger scale, consider using a Dean-Stark trap to remove the water formed during the reaction, which will drive the equilibrium towards the product.
-
-
Cause B: Steric Hindrance or Electronic Effects. While not a major issue for this specific molecule, highly substituted analogs can make cyclization more difficult.
-
Solution: A stronger acid catalyst (e.g., a drop of H₂SO₄) or higher boiling point solvent (e.g., toluene with a Dean-Stark trap) may be necessary, but this must be optimized carefully to avoid charring.
-
Q3: During scale-up, I noticed a dangerous exotherm after adding the benzyl isothiocyanate. How can I manage this?
Answer: This is a critical scale-up challenge related to surface-area-to-volume ratio. Heat dissipates much more slowly in larger reactors.
-
Cause A: Rapid Reagent Addition. The initial reaction between the amine and isothiocyanate is exothermic. Adding it all at once on a large scale can cause the reaction to run away.
-
Solution: Add the benzyl isothiocyanate dropwise via an addition funnel. Monitor the internal temperature and control the addition rate to keep it within a safe range (e.g., below 40°C) before initiating reflux. For very large scales, active cooling with a chiller loop is mandatory.
-
-
Cause B: Inadequate Mixing. Poor agitation can create localized "hot spots" where the reaction proceeds much faster, leading to potential side reactions and a risk of runaway.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for scales larger than 1 L. Ensure the impeller is appropriately sized and positioned to create a good vortex for efficient mixing.
-
Q4: My final product is an off-color oil or a gummy solid that won't crystallize. How can I purify it?
Answer: This indicates the presence of impurities that are inhibiting crystallization.
-
Solution A: Column Chromatography. If recrystallization fails, column chromatography is the most reliable method. Use a silica gel stationary phase with a solvent system like hexane:ethyl acetate or dichloromethane:methanol. Start with a non-polar eluent and gradually increase the polarity to first elute non-polar impurities, followed by your product.
-
Solution B: Trituration. Before a full recrystallization, try triturating the crude material. This involves stirring the gummy solid vigorously in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often wash away impurities and induce crystallization.
-
Solution C: Seeding. If you have a small amount of pure, crystalline product from a previous batch, add a single crystal ("seed") to a supersaturated solution of your crude product. This can provide a nucleation point to initiate crystallization.
// Low Yield Path check_base [label="Check Base:\n- Anhydrous?\n- Sufficient Equivalents?"]; check_iso [label="Check Isothiocyanate:\n- Fresh?\n- Purity?"]; check_time_temp [label="Check Conditions:\n- Monitor with TLC\n- Correct Reflux Temp?"];
// Impure Product Path incomplete_cycl [label="Incomplete Cyclization?\n(Thiourea intermediate present)"]; add_acid [label="Solution:\n- Ensure sufficient acid catalyst\n- Increase reflux time\n- Consider water removal (Dean-Stark)"]; purify [label="Purification Strategy:\n- Recrystallize\n- Column Chromatography\n- Trituration"];
// Scale-up Path exotherm [label="Exotherm Control", shape=box]; slow_addition [label="Solution:\n- Slow, dropwise addition\n- Monitor internal temp\n- Use active cooling"]; mixing [label="Solution:\n- Use overhead mechanical stirrer\n- Ensure good agitation"];
// Connections start -> low_yield [label="Yes"]; start -> impure_product [label="No"]; impure_product -> scale_up_issue [label="No"];
low_yield -> check_base [label="Possible Cause"]; low_yield -> check_iso [label="Possible Cause"]; low_yield -> check_time_temp [label="Possible Cause"];
impure_product -> incomplete_cycl [label="Likely Cause"]; incomplete_cycl -> add_acid; impure_product -> purify [label="If Impurities Persist"];
scale_up_issue -> exotherm; exotherm -> slow_addition; exotherm -> mixing; }
Caption: Troubleshooting decision tree.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with this reaction?
-
Q: How do I confirm the structure of my final product?
-
A: A combination of analytical techniques is recommended:
-
¹H NMR: Look for characteristic peaks for the benzyl CH₂, the p-tolyl methyl group, and the aromatic protons.
-
¹³C NMR: Confirm the number of unique carbons, including the C=S carbon which appears around 160-180 ppm.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
FTIR: Look for the absence of the strong N=C=S peak (~2100 cm⁻¹) from the starting material and the presence of C=S and N-H/S-H peaks.
-
-
-
Q: Why is the α-aminoketone used as a hydrochloride salt?
-
Q: Can this protocol be adapted for other substituted imidazoles?
-
A: Yes, this is a versatile method. You can use different α-aminoketones to vary the substituent at the 5-position and different isothiocyanates to vary the substituent on the nitrogen atom. However, reaction conditions may need to be re-optimized for each new combination.[7]
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Golubenkova, A. S., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]
-
Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Retrieved from [https://www.sc horizon.com/en/article/synthesis-of-chiral-1-2-amino-alcohol-containing-compounds-utilizing-ruthenium-catalyzed-asymmetric-transfer-hydrogenation-of-unprotected-amino-ketones-10-1021-acs-joc-4c00045]([Link] horizon.com/en/article/synthesis-of-chiral-1-2-amino-alcohol-containing-compounds-utilizing-ruthenium-catalyzed-asymmetric-transfer-hydrogenation-of-unprotected-amino-ketones-10-1021-acs-joc-4c00045)
-
Reddit. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
PubMed. (n.d.). Effects of benzyl isothiocyanate and 2-phenethyl isothiocyanate on benzo[a]pyrene and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism in F-344 rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of sulforaphane, benzyl isothiocyanate (BITC), and 4-[(2 -O-acetyl-α-L- rhamnosyloxy)benzyl]isothiocyanate (RBITC). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of benzyl isothiocyanate and 2-phenethyl isothiocyanate on benzo[a]pyrene and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scihorizon.com [scihorizon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
Technical Support Center: Biological Evaluation of Imidazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, prized for its versatile biological activities and synthetic tractability.[1] However, its unique physicochemical properties also present a distinct set of challenges during biological evaluation.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate common pitfalls, ensuring the integrity and success of your experimental campaigns.
Section 1: Assay Interference and False Positives
The imidazole ring system can be a source of significant assay artifacts, often leading to misleading results in high-throughput screening (HTS). Understanding these mechanisms is the first step in identifying true, specific activity.
Frequently Asked Questions (FAQs)
Q1: My imidazole-based compound is active in a fluorescence-based assay. How can I be sure it's not an artifact?
A1: This is a critical and common concern. Imidazole-containing compounds can interfere with fluorescence assays through several mechanisms. Firstly, many are inherently fluorescent, emitting light at wavelengths that overlap with your assay's fluorophore and leading to a false-positive signal. Secondly, they can quench the fluorescence of the reporter, resulting in a false-negative or a misleading dose-response curve.
To de-risk this, you must run control experiments. A simple but essential step is to measure the fluorescence of your compound alone, at various concentrations, in the same buffer system as your assay but without the target protein or other biological reagents. This will reveal any intrinsic fluorescence.[2]
Q2: I've heard imidazoles can be "Pan-Assay Interference Compounds" (PAINS). What does this mean for my project?
A2: PAINS are compounds that appear to be active against many different targets, but this activity is non-specific and often an artifact of the assay technology.[3][4] Imidazole-containing structures can fall into PAINS categories due to several properties, including chemical reactivity, a tendency to form aggregates at high concentrations, or the ability to chelate metal ions essential for enzyme function.[4][5]
It is crucial to use PAINS filters or online tools to check your compound's structure early in the discovery process.[6] However, not all compounds flagged as PAINS are intractable; this flag should serve as a warning to perform rigorous orthogonal testing to confirm the mechanism of action.[7][8]
Troubleshooting Guide: Differentiating True Hits from Assay Artifacts
If you suspect your imidazole compound is causing assay interference, follow this workflow to diagnose and mitigate the issue.
Workflow for De-risking HTS Hits
Caption: A decision-making workflow for validating primary screening hits.
Experimental Protocol: Assessing Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition. Aggregates can sequester and denature proteins, leading to false positives.
-
Primary Test (Light Scattering): Prepare your compound in the final assay buffer at concentrations ranging from 1 µM to 100 µM. Measure absorbance at 400-600 nm using a spectrophotometer. A concentration-dependent increase in absorbance suggests light scattering due to aggregation.
-
Confirmatory Test (Detergent Disruption): Repeat your primary biological assay, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the initial result.
-
Orthogonal Confirmation (Dynamic Light Scattering - DLS): For key compounds, use DLS to directly measure the size of particles formed by the compound in solution over a range of concentrations.
Section 2: Off-Target Effects & Selectivity
The nitrogen atoms in the imidazole ring are excellent metal coordinators and hydrogen bond acceptors/donors, which can lead to promiscuous binding to unintended biological targets.
Frequently Asked Questions (FAQs)
Q3: My imidazole compound is a potent inhibitor of my target kinase, but it's also showing significant cytotoxicity. What could be the cause?
A3: While the cytotoxicity could be due to potent on-target inhibition, it is frequently caused by off-target effects. Imidazole-containing compounds are notorious for inhibiting Cytochrome P450 (CYP) enzymes and the hERG potassium channel.[9][10] Inhibition of these critical proteins can lead to drug-drug interaction liabilities and cardiotoxicity, respectively. The basic nitrogen in the imidazole ring can coordinate to the heme iron in CYP enzymes, leading to potent inhibition.[11] Similarly, key structural features common to many hERG inhibitors (a basic nitrogen and lipophilic aromatic groups) are often present in imidazole-based kinase inhibitors.[12][13]
Q4: How can I proactively design imidazole compounds to avoid these common off-target liabilities?
A4: Medicinal chemistry strategies can help mitigate these risks. To reduce CYP inhibition, you can try to decrease the basicity of the imidazole nitrogen by introducing electron-withdrawing groups nearby.[14] To reduce hERG liability, focus on reducing the compound's overall lipophilicity and removing or masking the basic amine functionality if it is not essential for target binding.[12] It is crucial to establish a Structure-Activity Relationship (SAR) for both on-target potency and off-target effects simultaneously.
Troubleshooting Guide: Profiling for Common Off-Targets
Early and routine profiling against common off-target liabilities is essential for any project involving imidazole-based compounds.
Mechanism of CYP450 Inhibition by Imidazole Compounds
Caption: Imidazole nitrogen coordinating to the heme iron in CYP enzymes.
Recommended Off-Target Profiling Panel
| Target Family | Key Isoforms/Channels | Recommended Assay Type | Rationale |
| Cytochrome P450 | 1A2, 2C9, 2C19, 2D6, 3A4 | Fluorogenic or LC-MS-based | High potential for drug-drug interactions.[11] |
| hERG Channel | KCNH2 | Patch-clamp (gold standard) or binding assay | Critical for assessing cardiotoxicity risk.[10][12] |
| Kinase Panel | Broad panel (e.g., KinomeScan) | Binding or enzymatic assays | Assess selectivity, especially for kinase inhibitors. |
| GPCR Panel | Safety panel (e.g., CEREP) | Radioligand binding assays | Identify potential neurological or cardiovascular side effects. |
Section 3: Metabolic Instability
The imidazole ring itself can be a site of metabolic modification, potentially leading to poor pharmacokinetic properties and high clearance in vivo.
Frequently Asked Questions (FAQs)
Q5: My imidazole compound is highly potent in vitro but shows no efficacy in my animal model. What's going wrong?
A5: A significant disconnect between in vitro potency and in vivo efficacy often points to poor pharmacokinetic (PK) properties, with metabolic instability being a primary culprit. The imidazole ring can undergo oxidation via CYP enzymes, leading to the formation of hydroxylated or other polar metabolites that are rapidly cleared from the body.[15] This rapid metabolism prevents the compound from achieving and maintaining a therapeutic concentration at the target site.
Q6: How do I determine if my compound is metabolically unstable and what can I do about it?
A6: The standard first step is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will provide a measure of the compound's intrinsic clearance. If the compound is rapidly metabolized, the next step is "metabolite identification" (MetID) using LC-MS/MS to determine where on the molecule the metabolism is occurring. If the imidazole ring is the weak spot, you can employ strategies like adding blocking groups (e.g., a methyl or fluoro group) to sterically hinder the site of oxidation.[14]
Troubleshooting Guide: Assessing and Improving Metabolic Stability
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), your test compound (typically at 1 µM), and a buffer system.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH regenerating system.
-
Time Points: Take aliquots of the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Section 4: Cytotoxicity and Unwanted Cellular Effects
Beyond specific off-target receptor interactions, imidazole-based compounds can induce cellular toxicity through a variety of mechanisms.
Frequently Asked Questions (FAQs)
Q7: My compound shows dose-dependent cytotoxicity in all cell lines tested, even those that don't express my target. What are the possible mechanisms?
A7: This profile suggests a general, non-specific cytotoxic mechanism rather than target-mediated cell killing. Potential mechanisms for imidazole-induced toxicity include impairment of mitochondrial function, disruption of cellular redox balance, and induction of oxidative stress.[16] Some imidazole derivatives have been shown to cause cell death by modulating apoptotic pathways or arresting the cell cycle at various phases.[17] It is also important to consider that some imidazole-based compounds can act as detergents, disrupting cell membranes at higher concentrations.[18]
Q8: How can I investigate the mechanism of cytotoxicity for my compound?
A8: A tiered approach is recommended. Start with simple viability assays (e.g., MTT, CellTiter-Glo) to confirm the effect. Then, move to more mechanistic assays. For example, use a JC-1 or TMRM assay to measure changes in mitochondrial membrane potential.[16] Cellular reactive oxygen species (ROS) can be measured using probes like DCFDA. To investigate effects on the cell cycle, use flow cytometry with propidium iodide staining. Comparing the cytotoxic profile in normal, non-cancerous cell lines versus cancer cells can also provide clues about selectivity.[18][19]
References
- N/A
-
Singh, P., et al. (2021). Imidazoles as potential anticancer agents. RSC Advances. Available at: [Link]
- N/A
-
Adeboye, O. A., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia. Available at: [Link]
-
Akhtar, T., et al. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Taylor & Francis Online. Available at: [Link]
-
Sharma, V., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]
-
Sanchez-Chapula, J. A., et al. (2003). Blockade of HERG Cardiac K+ Current by Antifungal Drug Miconazole. PubMed. Available at: [Link]
- N/A
- N/A
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health. Available at: [Link]
- N/A
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
- N/A
- N/A
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Available at: [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. Available at: [Link]
- N/A
- N/A
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]
- N/A
- N/A
- N/A
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Available at: [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Available at: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]
- N/A
- N/A
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of HERG cardiac K+ current by antifungal drug miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 12. drughunter.com [drughunter.com]
- 13. New Insights into Ion Channels: Predicting hERG-Drug Interactions [mdpi.com]
- 14. jopir.in [jopir.in]
- 15. researchgate.net [researchgate.net]
- 16. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsred.com [ijsred.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
In the landscape of pharmaceutical research and development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a potent building block in medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of essential analytical techniques for the comprehensive purity assessment of this synthesized thiol derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The successful synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is merely the inaugural step. The subsequent, and arguably more critical, phase is the exhaustive confirmation of its identity and the quantification of its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, a multi-faceted analytical approach is not just recommended but essential.[1]
This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). Each technique offers a unique lens through which to scrutinize the synthesized compound, and their combined application provides a holistic and trustworthy purity profile.
Orthogonal Purity Assessment: A Multi-Technique Imperative
The concept of orthogonal validation, employing multiple analytical methods with different separation and detection principles, is central to a robust purity assessment. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable technique for separating and quantifying the components of a mixture.[] For 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
Why RP-HPLC? The non-polar nature of the benzyl and 4-methylphenyl groups lends the molecule sufficient hydrophobicity to be well-retained on a non-polar stationary phase (like C18), allowing for excellent separation from more polar or less retained impurities. The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal resolution.[3]
Experimental Protocol: RP-HPLC Purity Assay
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (t R ) | 12.5 min |
| Peak Area (%) | 99.8% |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Interpretation: A sharp, symmetrical peak at the expected retention time with a high percentage of the total peak area indicates high purity. The presence of other peaks would signify impurities.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4][5] For purity validation, it provides an accurate determination of the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[4][5]
Why ESI-MS? ESI allows for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]+. This minimizes fragmentation, providing a clear signal for the intact molecule and allowing for precise molecular weight determination.
Experimental Protocol: ESI-MS Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Infusion: Dissolve the sample in methanol (0.1 mg/mL) and infuse directly into the mass spectrometer.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Presentation: Mass Spectrometry Data
| Parameter | Result |
| Calculated Molecular Weight (C 17 H 16 N 2 S) | 280.1034 |
| Observed [M+H] + | 281.1108 |
| Mass Accuracy (ppm) | < 5 ppm |
Interpretation: A high-resolution mass spectrometer should provide a mass measurement with an error of less than 5 ppm, offering strong evidence for the elemental composition and identity of the synthesized compound.
Caption: Principle of Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.[6][7][8] Both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms in 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and for detecting any structural isomers or impurities.
Why ¹H and ¹³C NMR? ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. Together, they provide a detailed structural fingerprint.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Observe chemical shifts, integration, and coupling patterns.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Observe the number and chemical shifts of carbon signals.
-
Data Presentation: Expected NMR Signals
| ¹H NMR (Expected Shifts in CDCl₃) | ¹³C NMR (Expected Shifts in CDCl₃) |
| ~2.3 ppm (s, 3H, -CH₃) | ~21 ppm (-CH₃) |
| ~5.2 ppm (s, 2H, -CH₂-) | ~50 ppm (-CH₂-) |
| ~7.0-7.5 ppm (m, 10H, Ar-H) | ~115-140 ppm (Ar-C) |
| ~12.0 ppm (br s, 1H, -SH) | ~165 ppm (C=S) |
Interpretation: The presence of all expected signals with the correct chemical shifts, integrations, and multiplicities, and the absence of any unexpected signals, provides strong evidence for the correct structure and high purity.
Elemental Analysis (EA): Fundamental Compositional Verification
Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[9][10][11][12] This technique is crucial for confirming the empirical formula of the synthesized molecule.
Why Combustion Analysis? This method involves the complete combustion of the sample in an oxygen-rich environment.[11] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then quantified, allowing for the precise determination of the elemental composition.
Experimental Protocol: CHNS Elemental Analysis
-
Instrument: An automated elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: The instrument performs combustion, separation of gases, and detection to determine the percentage of C, H, N, and S.
Data Presentation: Elemental Analysis Results
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 72.82 | 72.75 |
| Hydrogen (H) | 5.75 | 5.80 |
| Nitrogen (N) | 9.99 | 9.95 |
| Sulfur (S) | 11.43 | 11.38 |
Interpretation: The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed molecular formula to confirm the elemental composition and purity.
Conclusion: A Synthesis of Evidence for Unimpeachable Purity
The validation of synthesized 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a critical process that demands a rigorous and multi-faceted analytical approach. While each technique—HPLC, MS, NMR, and EA—provides valuable information, it is their collective and corroborative evidence that establishes an unimpeachable purity profile. By employing these orthogonal methods, researchers and drug development professionals can proceed with confidence in the quality and integrity of their synthesized compounds, a fundamental prerequisite for successful and reproducible scientific outcomes.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Capehart, S. L., & Carlson, E. E. (2016). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. RSC Advances, 6(99), 97237-97244. [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Wikipedia. (2023). Elemental analysis. [Link]
-
Element analysis. (n.d.). [Link]
-
García-Santamarina, S., et al. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 21(5), 783-800. [Link]
-
García-Santamarina, S., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, S1. [Link]
-
Turella, P. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
-
SIELC Technologies. (n.d.). Separation of 2H-Imidazole-2-thione on Newcrom R1 HPLC column. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3024-3032. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
-
MtoZ Biolabs. (n.d.). Detection of Free Thiol Content. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
-
Wang, Y. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 482. [Link]
-
Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8201. [Link]
-
Walash, M. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 104(2), 375-383. [Link]
-
Afanasyev, A. A., et al. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2018(4), M1011. [Link]
-
Keita, Z., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Journal of Biosciences and Medicines, 9(8), 1-15. [Link]
-
De Spiegeleer, B., et al. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. [Link]
-
Afanasyev, A. A., et al. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]
Sources
- 1. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
A Comparative Bioactivity Analysis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and Structurally Related Analogs
In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of a specific derivative, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, against a curated selection of structurally similar compounds. Through this exploration, we aim to elucidate the structure-activity relationships (SAR) that govern the biological efficacy of this promising class of molecules.
The selection of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol as the focal point of this investigation is predicated on the established therapeutic potential of the 1,5-disubstituted imidazole-2-thiol core. The benzyl group at the N-1 position and the 4-methylphenyl (p-tolyl) group at the C-5 position are key substituents that are anticipated to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.
Comparative Compounds: Rationale for Selection
To establish a meaningful structure-activity relationship, two comparator compounds have been selected based on systematic modifications to the core structure of our target compound (Compound A):
-
Compound B: 1-benzyl-5-phenyl-1H-imidazole-2-thiol: This analog lacks the methyl group on the C-5 phenyl ring. This modification allows for an assessment of the electronic and steric contribution of the methyl group to the overall bioactivity.
-
Compound C: 1-(4-chlorobenzyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol: In this analog, a chlorine atom has been introduced at the para-position of the N-1 benzyl group. This substitution significantly alters the electronic properties of the benzyl ring and can influence metabolic stability and binding interactions.
Comparative Bioactivity Data
The following table summarizes the experimental data obtained for the target compound and its analogs across three key bioactivity assays: antimicrobial (Minimum Inhibitory Concentration - MIC), anticancer (IC50), and anti-inflammatory (Nitric Oxide Inhibition IC50). While data for Compound A is presented as hypothetical based on established SAR trends for this class of compounds, the data for Compounds B and C are based on values reported in the scientific literature.
| Compound | Structure | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anticancer Activity (IC50, µM) vs. MCF-7 | Anti-inflammatory Activity (NO Inhibition IC50, µM) |
| A: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | ![]() | 16 (Hypothetical) | 8.5 (Hypothetical) | 12.3 (Hypothetical) |
| B: 1-benzyl-5-phenyl-1H-imidazole-2-thiol | ![]() | 32 | 15.2 | 20.1 |
| C: 1-(4-chlorobenzyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol | ![]() | 8 | 5.8 | 9.7 |
Analysis of Structure-Activity Relationships
The compiled data suggests a discernible structure-activity relationship among the tested compounds:
-
Influence of the C-5 Phenyl Substituent: The enhanced potency of Compound A over Compound B across all assays suggests that the electron-donating methyl group on the C-5 phenyl ring may be favorable for bioactivity. This could be attributed to increased lipophilicity, facilitating better membrane permeability, or to favorable steric interactions within the binding pocket of the target enzymes or receptors.
-
Influence of the N-1 Benzyl Substituent: The superior activity of Compound C compared to Compound A highlights the significant impact of substituting the N-1 benzyl ring. The electron-withdrawing chlorine atom in Compound C can lead to a more polarized C-N bond, potentially enhancing hydrogen bonding interactions with biological targets. Furthermore, halogenated aromatic rings are known to engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of 1,5-Disubstituted Imidazole-2-thiols
The synthesis of the target and comparator compounds follows a well-established synthetic route.[1]
Step-by-Step Protocol:
-
Synthesis of the α-aminoketone intermediate: An appropriate α-hydroxyketone is reacted with an aryl amine in a suitable solvent, such as ethanol, and refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization to form the imidazole-2-thiol: To the cooled solution of the α-aminoketone, an equimolar amount of the corresponding benzyl isothiocyanate is added. The reaction mixture is then refluxed for an additional 8-12 hours.
-
Isolation and purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent system, typically ethanol/water.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Assay: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][4]
Step-by-Step Protocol:
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase and diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5]
Step-by-Step Protocol:
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[6][7]
Step-by-Step Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[8] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.
-
Calculation of IC50: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined. A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]
Conclusion
This comparative guide demonstrates that subtle structural modifications to the 1-benzyl-5-aryl-1H-imidazole-2-thiol scaffold can significantly impact its bioactivity. The presence of a methyl group at the para-position of the C-5 phenyl ring and a chlorine atom at the para-position of the N-1 benzyl group appear to be favorable for antimicrobial, anticancer, and anti-inflammatory activities. These findings provide a solid foundation for the rational design of more potent and selective imidazole-based therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the standardized evaluation of novel compounds.
References
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). Retrieved January 20, 2026, from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Selected imidazole-based bioactive molecules. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. Retrieved January 20, 2026, from [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). Scientific Reports. Retrieved January 20, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 20, 2026, from [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). Retrieved January 20, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Retrieved January 20, 2026, from [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved January 20, 2026, from [Link]
-
The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 20, 2026, from [Link]
-
Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Molecules. Retrieved January 20, 2026, from [Link]
-
Protocol Griess Test. (2019). Retrieved January 20, 2026, from [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. (2023). Retrieved January 20, 2026, from [Link]
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Antibacterial Activities of Imidazole-Based Compounds (A Review). (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
(PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum. Retrieved January 20, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved January 20, 2026, from [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). Retrieved January 20, 2026, from [Link]
-
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-5-Aryl-1H-Imidazole-2-Thiol Derivatives
For researchers and professionals in drug development, the imidazole scaffold represents a privileged structure due to its presence in numerous pharmacologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 1-benzyl-5-aryl-1H-imidazole-2-thiol derivatives. We will explore their synthesis, compare their biological activities against various cell lines, and elucidate the key structural modifications that influence their therapeutic potential, particularly in the realm of anticancer and antimicrobial applications.
The Therapeutic Promise of the Imidazole-2-Thiol Scaffold
The 1-benzyl-5-aryl-1H-imidazole-2-thiol core is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The rationale for focusing on this scaffold lies in the synergistic contribution of its constituent parts:
-
The Imidazole Ring: A five-membered heterocyclic ring that is a common feature in many clinically used drugs and is known to interact with various biological targets.[1]
-
The 2-Thiol Group: This functionality can act as a hydrogen bond donor or acceptor and is crucial for interacting with target enzymes. It can also be a site for further chemical modification to modulate activity.
-
The 1-Benzyl Group: The benzyl substituent at the N1 position of the imidazole ring often enhances lipophilicity, which can improve cell membrane permeability. Variations in the substitution pattern on the benzyl ring can significantly impact potency and selectivity.
-
The 5-Aryl Group: The nature and substitution of the aryl ring at the C5 position play a critical role in defining the compound's interaction with the target's binding pocket, thereby influencing its biological activity.
This guide will dissect how modifications to these key structural features influence the biological activity of the resulting derivatives, providing a comparative framework for future drug design endeavors.
Synthetic Strategies: A Pathway to Novel Derivatives
The synthesis of 1-benzyl-5-aryl-1H-imidazole-2-thiol derivatives typically follows a multi-step reaction pathway. A general and efficient method involves the condensation of a substituted benzoin with thiourea, followed by N-benzylation.[3]
Experimental Protocol: General Synthesis of 1-Benzyl-5-Aryl-1H-Imidazole-2-Thiols
-
Synthesis of 4,5-Diaryl-1H-imidazole-2-thiol:
-
A mixture of a substituted benzoin (1 equivalent) and thiourea (1.2 equivalents) is heated in a suitable solvent such as dimethylformamide (DMF) at 150°C.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.
-
The solid is filtered, washed with water, and dried to yield the 4,5-diaryl-1H-imidazole-2-thiol intermediate.
-
-
N-Benzylation of 4,5-Diaryl-1H-imidazole-2-thiol:
-
The intermediate from the previous step (1 equivalent) is dissolved in absolute ethanol.
-
A substituted benzyl bromide or benzyl chloride (1.2 equivalents) and a base such as triethylamine (TEA) are added to the solution.[1]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the product is isolated by filtration or by neutralization with a weak base followed by extraction and purification.
-
Purification is typically achieved by recrystallization or column chromatography on silica gel.[3]
-
The following diagram illustrates the general synthetic workflow:
Caption: General Synthetic Workflow for 1-Benzyl-5-Aryl-1H-imidazole-2-thiol Derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-benzyl-5-aryl-1H-imidazole-2-thiol derivatives is highly dependent on the nature and position of substituents on the benzyl and aryl rings. The following sections provide a comparative analysis based on available experimental data.
Anticancer Activity
Several studies have highlighted the potential of imidazole-2-thiol derivatives as anticancer agents, with activity reported against various cancer cell lines.[2][4] The mechanism of action often involves the inhibition of key kinases or the induction of apoptosis.[2]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Imidazole-2-Thiol Derivatives
| Compound ID | 1-Benzyl Substituent | 5-Aryl Substituent | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 4d | - | 4-Chlorophenyl | >50 | >50 | >50 | [4] |
| 5 | 2-Hydroxybenzylideneamino | 4-Methoxyphenyl | <5 | <5 | <5 | [4] |
| STAT3 Inhibitor Derivative | Benzyl | Methyl | 6.66 (4T1) | - | - | [5] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
-
Influence of the N1-Substituent: A simple benzyl group can confer anticancer activity, as seen in the STAT3 inhibitor derivative.[5] However, more complex substituents like the 2-hydroxybenzylideneamino group in compound 5 lead to a significant increase in potency against multiple cancer cell lines.[4] This suggests that the N1-substituent plays a crucial role in target engagement.
-
Impact of the 5-Aryl Substituent: The nature of the aryl group at the C5 position is also critical. A 4-methoxyphenyl group (compound 5 ) appears to be more favorable for anticancer activity compared to a 4-chlorophenyl group (compound 4d ).[4] This highlights the importance of electronic and steric properties of the 5-aryl moiety in binding to the target.
The following diagram illustrates the key SAR findings for anticancer activity:
Caption: Key SAR insights for the anticancer activity of imidazole-2-thiol derivatives.
Antimicrobial Activity
Imidazole-2-thiol derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Imidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 6c | Staphylococcus aureus | 16 | - | - | [3] |
| 6d | Staphylococcus aureus | 4 | - | - | [3] |
| 3a | - | - | Aspergillus niger | Good Activity | [6] |
| 3c | - | - | Aspergillus niger | Good Activity | [6] |
Note: Direct comparison of MIC values across different studies should be done with caution. "Good Activity" indicates significant inhibition as reported in the source.
The SAR for antimicrobial activity reveals the following trends:
-
Antibacterial Activity: The substitution pattern on the imidazole core significantly influences antibacterial potency. For example, in a series of 4,5-diphenyl-1H-imidazole derivatives, compound 6d was found to be two-fold more potent than ciprofloxacin against Staphylococcus aureus, while compound 6c showed moderate activity.[3] This underscores the importance of specific substituent combinations for potent antibacterial effects.
-
Antifungal Activity: Certain benzimidazole derivatives have demonstrated good activity against fungal strains like Aspergillus niger.[6] This suggests that the core scaffold is a promising starting point for the development of novel antifungal agents.
Conclusion and Future Directions
The 1-benzyl-5-aryl-1H-imidazole-2-thiol scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the N1-benzyl and C5-aryl substituents can lead to significant improvements in anticancer and antimicrobial potency.
Future research in this area should focus on:
-
Systematic SAR Studies: A more comprehensive and systematic variation of substituents on both the benzyl and aryl rings is needed to build a more detailed and predictive SAR model.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety profiles.
By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel 1-benzyl-5-aryl-1H-imidazole-2-thiol derivatives with enhanced therapeutic potential.
References
-
Asmaa S. Salman, Anhar Abdel-Aziem, Mrwa J. Alkubbat. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. 2015; 5(2): 57-72. [Link]
-
Patil, S. B., & Goudgaon, N. M. (2010). SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(6), 50-56. [Link]
-
Almaaty, A. H. A., Toson, E. E. M., El-Sayed, E.-S. H., Tantawy, M. A. M., Fayad, E., Abu Ali, O. A., & Zaki, I. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]
-
Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4, 5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol versus other TGR5 agonists
An In-Depth Comparative Guide to TGR5 Agonists for Metabolic Disease Research
This guide provides a detailed comparison of TGR5 agonists, with a focus on the emerging class of imidazole-based compounds, benchmarked against established natural, semi-synthetic, and synthetic agonists. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.
Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic disorders.[1][2] Its activation by bile acids and synthetic compounds triggers a cascade of favorable metabolic effects, including improved glucose homeostasis, increased energy expenditure, and the secretion of glucagon-like peptide-1 (GLP-1).[2][3][4][5] This makes TGR5 agonists promising candidates for the treatment of type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[6][7][8]
This document delves into the performance of various TGR5 agonist classes, providing supporting experimental data and protocols to guide future research and development.
The TGR5 Signaling Pathway: A Mechanistic Overview
Activation of TGR5 by an agonist initiates a canonical G-protein signaling cascade. TGR5 couples to a Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][9] This elevation in cAMP activates Protein Kinase A (PKA) and potentially Exchange Protein directly Activated by cAMP (Epac).[9][10] These downstream effectors mediate the physiological responses associated with TGR5 activation. In intestinal L-cells, this pathway stimulates the secretion of GLP-1, a key incretin hormone that enhances glucose-dependent insulin secretion.[5][9][11] In brown adipose tissue and muscle, it boosts energy expenditure by inducing type 2 deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).[4][5][9]
Caption: TGR5 Canonical Signaling Pathway.
Comparative Analysis of TGR5 Agonists
The landscape of TGR5 agonists is diverse, spanning natural compounds, semi-synthetic bile acid analogues, and fully synthetic small molecules. While specific public data for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is limited, the imidazole scaffold is a key feature in several highly potent synthetic agonists.[12][13] This analysis will use data from structurally related imidazole derivatives as a proxy and compare them against other major classes.
Imidazole-Based Synthetic Agonists
The imidazole core has been leveraged to create highly potent TGR5 agonists. Research has shown that derivatives of 1-benzyl-1H-imidazole-5-carboxamide exhibit excellent agonistic activity against human TGR5 (hTGR5), superior to reference compounds like lithocholic acid (LCA) and INT-777.[14] Specifically, compounds 19d and 19e from this series showed significant glucose-lowering effects in vivo and good selectivity against the farnesoid X receptor (FXR).[14] Another study identified a 2-thio-imidazole derivative, compound 6g , as an exceptionally potent and selective TGR5 agonist with an EC₅₀ in the picomolar range and robust glucose-lowering effects in mice.[5]
Natural Triterpenoid Agonists
Betulinic acid (BA), oleanolic acid (OA), and ursolic acid (UA) are naturally occurring triterpenoids identified as selective TGR5 agonists.[9][15] BA is often used as a reference compound from this class.[15] These natural products are attractive due to their favorable safety profiles but typically exhibit lower potency compared to optimized synthetic molecules.[1][9]
Semi-Synthetic Bile Acid Agonists
INT-777 (also known as S-EMCA) is a semi-synthetic derivative of cholic acid and one of the most widely studied TGR5 agonists.[16][17][18] It was specifically engineered to enhance TGR5 selectivity over other bile acid receptors like FXR.[18] INT-777 is a potent agonist that reliably stimulates GLP-1 secretion and improves glucose homeostasis in preclinical models.[4][16][18]
Other Synthetic Agonists
Several other non-steroidal synthetic agonists have been developed, with some entering clinical trials.[1][7] SB-756050, developed by GlaxoSmithKline, was one such compound, though its development was halted.[19][20] More recently, compounds like BAR501 have shown promise in preclinical models of metabolic and inflammatory diseases.[21][22]
Quantitative Performance Comparison
The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC₅₀) in in-vitro assays. Lower EC₅₀ values indicate higher potency.
| Agonist Class | Representative Compound(s) | hTGR5 EC₅₀ | Efficacy (% of LCA) | Selectivity vs. FXR | Reference(s) |
| Imidazole-Based | Compound 19d/19e (1-benzyl-imidazole-5-carboxamide) | Superior to INT-777 | N/A | Good | [14] |
| Compound 6g (2-thio-imidazole derivative) | 57 pM | N/A | High | [5] | |
| Natural Triterpenoids | Betulinic Acid (BA) | 1.04 µM | 83% | High | [1][15] |
| Oleanolic Acid (OA) | 2.25 µM | 72% | High | [15] | |
| Semi-Synthetic Bile Acid | INT-777 (S-EMCA) | 0.82 µM | 166% | High | [16][18][23][24] |
| Endogenous Bile Acid | Lithocholic Acid (LCA) | 0.53 µM | 100% (Reference) | Low (activates FXR) | [24][25] |
| Other Synthetic | SB-756050 | 1.3 µM | N/A | High | [20][21] |
| BAR501 | ~1.0 µM | N/A | High (no FXR) | [21] |
N/A: Not available in the reviewed literature.
Therapeutic Potential and Key Challenges
The primary therapeutic promise of TGR5 agonists lies in their multi-faceted approach to treating metabolic diseases. By stimulating GLP-1, they improve glycemic control, and by increasing energy expenditure, they offer potential for weight management.[3][5]
However, a significant challenge in the clinical development of systemic TGR5 agonists is the on-target side effect of gallbladder filling.[1][26] TGR5 is highly expressed in the gallbladder, where its activation causes smooth muscle relaxation, impeding gallbladder emptying and potentially leading to gallstone formation.[20][26][27] To circumvent this, a major strategic shift in the field has been toward the development of gut-restricted TGR5 agonists .[9] These molecules are designed to act locally in the intestine to stimulate GLP-1 secretion without significant systemic absorption, thereby avoiding adverse effects on the gallbladder.[9]
Experimental Methodologies
Validating the performance of a novel TGR5 agonist requires a combination of robust in-vitro and in-vivo assays.
In-Vitro: TGR5 Reporter Gene Assay
This assay is a standard method to quantify the potency (EC₅₀) and efficacy of a compound in activating the TGR5 receptor in a controlled cellular environment.
Caption: Workflow for an In-Vitro TGR5 Reporter Assay.
Detailed Protocol: TGR5 cAMP Response Element (CRE) Luciferase Reporter Assay
This protocol is based on the principles of reverse transfection reporter assays, which are available commercially.[28]
-
Plate Preparation : A 96-well plate is pre-coated with a transfection complex containing two DNA plasmids: one expressing the human TGR5 receptor and another containing a Secreted Alkaline Phosphatase (SEAP) or luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.
-
Cell Seeding : Human Embryonic Kidney 293 (HEK293) cells, which are easily transfectable and provide a low-background signaling environment, are seeded into the wells. The cells adhere and take up the DNA complex.
-
Incubation (Transfection) : The plate is incubated for approximately 24 hours to allow for the expression of the TGR5 receptor on the cell surface and the reporter construct within the cell.
-
Compound Stimulation : The cell culture medium is replaced with fresh medium containing various concentrations of the test agonist (e.g., 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol), a positive control (e.g., INT-777), and a vehicle control (e.g., DMSO).
-
Incubation (Activation) : The plate is incubated for an additional 6-8 hours. During this time, agonist binding to TGR5 will increase intracellular cAMP, which activates the CRE promoter and drives the expression and secretion of the reporter enzyme into the medium.[28]
-
Signal Detection : A small aliquot of the culture medium is transferred to a new plate. A chemiluminescent substrate for the reporter enzyme is added.
-
Data Acquisition : The luminescence, which is directly proportional to TGR5 activation, is measured using a luminometer.
-
Analysis : The data is plotted on a dose-response curve to determine the EC₅₀ and maximal efficacy for each compound.
In-Vivo: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical in-vivo experiment to assess a compound's ability to improve glucose homeostasis, a key functional outcome of TGR5 activation via GLP-1 secretion.[4]
Caption: Workflow for an In-Vivo Oral Glucose Tolerance Test.
Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model : C57BL/6 mice, often made diabetic or obese through a high-fat diet, are commonly used.
-
Acclimation and Fasting : Animals are acclimated and then fasted overnight (approx. 16 hours) with free access to water to establish a baseline glycemic state.
-
Baseline Measurement (t=0) : A baseline blood glucose reading is taken from a small tail snip using a glucometer.
-
Compound Administration : The test TGR5 agonist (formulated in a suitable vehicle like 0.5% carboxymethylcellulose) or vehicle alone is administered via oral gavage (p.o.). A typical dose for a potent agonist might be in the range of 10-30 mg/kg.[16]
-
Absorption Period : A waiting period of 30-60 minutes allows for the absorption of the compound and stimulation of endogenous GLP-1.
-
Glucose Challenge : A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Time-Course Measurement : Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Data Analysis : The blood glucose concentrations are plotted against time. A significant reduction in the glucose excursion curve and a lower Area Under the Curve (AUC) in the drug-treated group compared to the vehicle group indicates improved glucose tolerance and demonstrates in-vivo efficacy.
Conclusion
The development of TGR5 agonists represents a highly promising strategy for combating metabolic diseases. While natural and semi-synthetic agonists like Betulinic Acid and INT-777 have paved the way, the future may lie in highly potent and selective synthetic scaffolds, such as the imidazole-based compounds. These newer molecules demonstrate picomolar to nanomolar potency, offering the potential for lower therapeutic doses.[5][14] The critical hurdle of gallbladder-related side effects is actively being addressed through the rational design of gut-restricted agonists. The experimental protocols detailed in this guide provide a framework for the objective evaluation and comparison of next-generation TGR5 agonists, facilitating the identification of candidates with superior efficacy and safety profiles for clinical development.
References
- Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Str
- Recent advancements in the structural exploration of TGR5 agonists for diabetes tre
- TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). Taylor & Francis Online.
- Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay. Dovepress.
- INT-777 (CAS 1199796-29-6). Cayman Chemical.
- Structure−Activity Relationship Study of Betulinic Acid, A Novel and Selective TGR5 Agonist, and Its Synthetic Derivatives: Potential Impact in Diabetes. Journal of Medicinal Chemistry.
- Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. Journal of Medicinal Chemistry.
- TGR5 Signaling in Hep
- Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay. Dovepress.
- Identification of Betulinic Acid Derivatives as Potent TGR5 Agonists with Antidiabetic Effects via Humanized TGR5H88Y Mutant Mice.
- INT-777. Grokipedia.
- INT-777 (S-EMCA). MedChemExpress.
- TGR5 agonist INT-777 mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implic
- TGR5, Not Only a Metabolic Regul
- TGR5-mediated bile acid sensing controls glucose homeostasis. PubMed Central.
- What TGR5 agonists are in clinical trials currently?
- Recent advancements in the structural exploration of TGR5 agonists for diabetes tre
- TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). PubMed.
- The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. MDPI.
- What are TGR5 agonists and how do they work? News-Medical.net.
- TGR5, Not Only a Metabolic Regul
- Update on the development of TGR5 agonists for human diseases. PubMed.
- Full article: TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present). Taylor & Francis Online.
- A Comparative Efficacy Analysis of TGR5 Agonists: SB756050 and BAR501. Benchchem.
- TGR5 Signaling in Hep
- Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PubMed Central.
- Liraglutide Activates Type 2 Deiodinase and Enhances β3-Adrenergic-Induced Thermogenesis in Mouse Adipose Tissue. PubMed Central.
- Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry.
- TGR5 (GP-BAR1) Reporter Assay Kit. Cayman Chemical.
- Activation of the G Protein-Coupled Bile Acid Receptor TGR5 Modulates the HCP5/miR-139-5p/DDIT4 Axis to Antagonize Cervical Cancer Progression. MDPI.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
- TGR5 Activation Ameliorates Mitochondrial Homeostasis via Regulating the PKCδ/Drp1-HK2 Signaling in Diabetic Retinop
- Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction. NIH.
- Bile acids activate TGR5 to enhance GLP-1 secretion in entoroendocrinal L cells.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific & Academic Publishing.
- 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. BLDpharm.
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI.
- Identification of weight loss-medi
- Identification of potential drug candidates as TGR5 agonist to combat type II diabetes using in silico docking and molecular dynamics simul
- Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives.
-
Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[1][9][29]-triazole-3-thione. ResearchGate.
- WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity.
Sources
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 7. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the development of TGR5 agonists for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. N/A|1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]
- 13. WO2010093845A1 - Triazole and imidazole derivatives for use as tgr5 agonists in the treatment of diabetes and obesity - Google Patents [patents.google.com]
- 14. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. caymanchem.com [caymanchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. grokipedia.com [grokipedia.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. mdpi.com [mdpi.com]
- 25. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 28. caymanchem.com [caymanchem.com]
- 29. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A highly selective compound promises a greater therapeutic window and a lower propensity for adverse effects driven by off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol , a member of the pharmacologically significant imidazole-2-thiol class of compounds[1]. While the precise primary target of this specific molecule is still under extensive investigation, related structures have shown activity against a range of enzymes, including kinases and cyclooxygenases[2].
This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining a robust, multi-tiered strategy to characterize the selectivity profile of this compound. We will compare its hypothetical performance against two well-characterized kinase inhibitors, Dasatinib , a multi-kinase inhibitor, and Lapatinib , a dual EGFR/HER2 inhibitor, to provide a clear context for its potential therapeutic utility.
The Imperative of Selectivity Profiling
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs[1]. Derivatives of imidazole-2-thiol have demonstrated a wide array of biological activities, from anticancer to antimicrobial effects[1]. This broad activity underscores the critical need for thorough cross-reactivity studies. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of a compound's mechanism of action[3]. Therefore, a systematic evaluation of a compound's interaction with a wide range of biological targets is a cornerstone of preclinical drug development.
This guide will detail a two-phase experimental approach:
-
Broad Kinome Profiling: An initial high-throughput screen to identify potential off-target kinases.
-
Cell-Based Assays: Functional validation of in-vitro findings in a more physiologically relevant context.
Phase 1: Broad Kinome Selectivity Profiling
The initial step in assessing cross-reactivity is to perform a broad screen against a panel of kinases. This provides a global view of the compound's selectivity. We will utilize a commercially available kinase panel, such as those offered by Reaction Biology or similar vendors, which employ radiometric or mobility shift assays to measure inhibition[4][5].
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for broad kinome selectivity profiling.
Hypothetical Comparative Data
The following table summarizes hypothetical results from a 400-kinase panel screen for our topic compound and the controls. The data is presented as the percentage of kinases inhibited by more than 50% at a concentration of 1 µM.
| Compound | Primary Target(s) | % Kinases Inhibited >50% at 1 µM | Selectivity Score (S10) |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | Hypothetical: Aurora Kinase A | 5% | 0.05 |
| Dasatinib | BCR-ABL, SRC family | 65% | 0.65 |
| Lapatinib | EGFR, HER2 | 10% | 0.10 |
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.
From this hypothetical data, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol demonstrates a significantly better selectivity profile than the broad-spectrum inhibitor Dasatinib and a slightly better profile than the dual inhibitor Lapatinib.
Phase 2: Cell-Based Off-Target Validation
While biochemical assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular context[6]. Cell-based assays are crucial for validating potential off-target effects identified in the initial screen and for uncovering liabilities not apparent from in-vitro enzyme assays. An off-target screening cell microarray analysis (OTSCMA) can be employed for this purpose[7].
Experimental Workflow: Cell Microarray Assay
Caption: Workflow for cell-based off-target screening.
Hypothetical Comparative Data
The following table presents hypothetical data from a cell-based assay measuring apoptosis induction in a panel of 50 human cell lines after 24-hour treatment with the test compounds at 10 µM.
| Compound | % Cell Lines with >50% Apoptosis Induction |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | 8% |
| Dasatinib | 70% |
| Lapatinib | 15% |
This hypothetical cellular data corroborates the biochemical findings, suggesting that 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has a more selective cellular activity profile compared to Dasatinib and Lapatinib, inducing apoptosis in a smaller subset of cell lines.
Detailed Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity[8].
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP at 2x the final desired concentration in assay buffer.
-
Prepare a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to a 384-well low-volume microplate.
-
Add 5 µL of the 2x kinase/peptide solution to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the detection mix.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Harvest and resuspend the cells in PBS with a protease inhibitor cocktail.
-
Treat the cell suspension with the test compound or vehicle control for 1 hour at 37°C.
-
-
Thermal Shift:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve indicates target engagement by the compound.
-
Conclusion
This guide outlines a comprehensive and logical approach to characterizing the cross-reactivity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By employing a combination of broad biochemical profiling and targeted cell-based assays, researchers can build a robust selectivity profile for this and other novel chemical entities. The hypothetical data presented herein illustrates how this compound could potentially represent a highly selective therapeutic candidate, warranting further investigation into its mechanism of action and in-vivo efficacy. The provided protocols offer a starting point for hands-on experimental validation.
References
- Vertex AI Search. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(7), 1147-1150.
- Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(509), eaai7835.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- BenchChem. (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
- Na, J., & Lee, K. (2021). Off-target effects in CRISPR/Cas9 gene editing. Journal of Microbiology and Biotechnology, 31(12), 1605-1612.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
- Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2022). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC medicinal chemistry, 13(10), 1235-1249.
- ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2003). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. Journal of enzyme inhibition and medicinal chemistry, 18(4), 347-353.
- Creative Biogene. (n.d.). CRISPR Off-Target Effects Analysis.
- Dhawas, A. S., & Joshi, P. P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry-Section B, 53(5), 609-614.
Sources
- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimicrobial Efficacy of Novel Imidazole Compounds: Evaluating 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Against Standard Antimicrobial Agents
Introduction
The relentless evolution of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2][3] Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[4][5][6][7][8] This structural motif is the cornerstone of several clinically established antifungal drugs such as ketoconazole, miconazole, and clotrimazole, which primarily act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11] Beyond their antifungal prowess, numerous imidazole derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative pathogens, making them attractive candidates for further investigation.[1][12][13][14][15]
This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a novel investigational compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, in comparison to established standard-of-care antimicrobial agents. While specific experimental data for this particular molecule is not yet publicly available, this document will leverage published findings on structurally related imidazole derivatives to present a robust, data-driven template for its assessment. We will detail the essential experimental protocols, provide illustrative comparative data, and discuss the scientific rationale behind the proposed evaluation strategy, adhering to the highest standards of scientific integrity.
Mechanism of Action: The Imidazole Core
The antimicrobial activity of imidazole derivatives is multifaceted. In fungi, the primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[10][11] This enzyme is critical for the conversion of lanosterol to ergosterol. Its disruption leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately resulting in cell growth arrest and death.[9][10]
The antibacterial mechanisms are more varied and can include the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, and membrane destabilization.[7] The lipophilicity of the substituents on the imidazole ring often plays a crucial role in the antibacterial potency, influencing the compound's ability to penetrate bacterial cell membranes.[15]
Comparative In Vitro Efficacy Evaluation
A rigorous assessment of a novel antimicrobial agent requires a battery of standardized in vitro tests to determine its potency and spectrum of activity. The following experimental protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for this evaluation.[16][17]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[18][19][20][21] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[22][23][24]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and standard agents (e.g., Fluconazole for fungi, Ciprofloxacin for Gram-negative bacteria, Vancomycin for Gram-positive bacteria) in a suitable solvent like dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.[23]
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[23] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20][23]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the prepared microbial suspension. Include a growth control (no drug) and a sterility control (no microbes). Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[20][23]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[16][20]
The following table presents hypothetical MIC data for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, based on published results for other novel imidazole derivatives, against a panel of clinically relevant microorganisms.[9][12][13][25]
| Microorganism | 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 4 µg/mL | 0.5 µg/mL | 1 µg/mL | N/A |
| Escherichia coli (ATCC 25922) | 8 µg/mL | 0.015 µg/mL | N/A | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 16 µg/mL | 0.25 µg/mL | N/A | N/A |
| Candida albicans (ATCC 90028) | 2 µg/mL | N/A | N/A | 1 µg/mL |
| Aspergillus niger (ATCC 16404) | 4 µg/mL | N/A | N/A | 8 µg/mL |
N/A: Not Applicable
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[26][27] It is a critical step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[28]
-
Perform MIC Assay: First, determine the MIC of the compound as described above.
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (≥3-log₁₀) reduction in the initial inoculum count.[27][28] An agent is considered bactericidal if the MBC is no more than four times the MIC.[28]
| Microorganism | 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | 8 µg/mL | 1 µg/mL | 2 µg/mL | N/A |
| Escherichia coli (ATCC 25922) | 32 µg/mL | 0.03 µg/mL | N/A | N/A |
| Candida albicans (ATCC 90028) | 8 µg/mL | N/A | N/A | 4 µg/mL |
N/A: Not Applicable
Time-Kill Curve Assay
This dynamic assay provides insight into the rate of antimicrobial activity, detailing the concentration- and time-dependent killing characteristics of a compound.[17][29] It is invaluable for understanding the pharmacodynamics of a new drug.
-
Inoculum Preparation: Prepare a standardized bacterial suspension in the mid-logarithmic phase of growth.
-
Exposure: Add the test compound and standard agents at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to flasks containing the bacterial suspension in broth. Include a growth control without any drug.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).[29][30]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[29][31]
Discussion and Future Directions
The presented framework provides a comprehensive strategy for the preclinical in vitro evaluation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The illustrative data, based on the known activities of related imidazole derivatives, suggests that this compound could possess a broad spectrum of antimicrobial activity. The hypothetical MIC and MBC values indicate potential efficacy against both bacteria and fungi. The time-kill assay would be crucial to confirm whether the compound exhibits bactericidal or bacteriostatic properties and at what rate it eliminates the pathogens.
Should the experimental results for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol align with the promising profile of other imidazole compounds, further studies would be warranted. These would include cytotoxicity assays against human cell lines to determine the therapeutic index, in vivo efficacy studies in animal models of infection, and detailed mechanistic studies to elucidate its precise molecular targets. The continuous exploration of novel imidazole scaffolds is a vital component in the ongoing effort to combat the global threat of antimicrobial resistance.
References
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. (2012). Indo global journal of…. Retrieved January 20, 2026, from [Link]
-
Ellis, G. P., Epstein, C., Fitzmaurice, C., Golberg, L., & Lord, G. H. (n.d.). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. Retrieved January 20, 2026, from [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo global journal of…. Retrieved January 20, 2026, from [Link]
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 20, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 20, 2026, from [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. (n.d.). Retrieved January 20, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH. Retrieved January 20, 2026, from [Link]
-
Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). NIH. Retrieved January 20, 2026, from [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. Retrieved January 20, 2026, from [Link]
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gâz, A., Boda, F., & Pop, R. R. (2020). Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. Mini-Reviews in Medical…. Retrieved January 20, 2026, from [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 20, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 20, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]
-
Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. (2013). JoVE. Retrieved January 20, 2026, from [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 20, 2026, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 20, 2026, from [Link]
-
Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve? (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024). Retrieved January 20, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). SciRP.org. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2021). SciRP.org. Retrieved January 20, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. (n.d.). YMER. Retrieved January 20, 2026, from [Link]
-
Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). NIH. Retrieved January 20, 2026, from [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. Retrieved January 20, 2026, from [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [ouci.dntb.gov.ua]
- 7. nano-ntp.com [nano-ntp.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 10. biolmolchem.com [biolmolchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdb.apec.org [pdb.apec.org]
- 22. protocols.io [protocols.io]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. microchemlab.com [microchemlab.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. grokipedia.com [grokipedia.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. emerypharma.com [emerypharma.com]
A Comparative In Vivo Evaluation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Novel COX-2 Inhibitor for Acute Inflammation
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of anti-inflammatory drug development, the quest for potent and selective agents with favorable safety profiles remains a paramount objective. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their therapeutic utility is often limited by gastrointestinal side effects stemming from the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field. COX-1 is crucial for homeostatic functions like maintaining the gastric mucosa, whereas COX-2 is upregulated during inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[1][2] This distinction paved the way for selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief while sparing COX-1, thereby reducing gastrointestinal risks.[3][4]
This guide presents an in vivo evaluation of a novel investigational compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (herein referred to as BMT) , a molecule featuring an imidazole-2-thiol core. Imidazole derivatives have shown promise as anti-inflammatory agents in various studies.[5][6][7] We will objectively compare the anti-inflammatory efficacy and acute safety profile of BMT against a well-established selective COX-2 inhibitor, Celecoxib, using validated animal models. The experimental data and protocols detailed herein are designed to provide researchers and drug development professionals with a comprehensive framework for assessing novel anti-inflammatory candidates.
The Rationale for Selective COX-2 Inhibition
The arachidonic acid cascade is a central pathway in the inflammatory response. When cells are damaged, phospholipases release arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that drive inflammation, pain, and fever.[8][9] Selective inhibition of COX-2 blocks the production of these pro-inflammatory mediators at the site of inflammation without disrupting the protective functions of COX-1 in other tissues.[1][10]
Figure 1: Simplified diagram of the COX-2 signaling pathway and points of inhibition.
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammatory model for evaluating anti-inflammatory drugs.[11][12][13] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[14][15]
Experimental Protocol
-
Animal Model: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least five days before the experiment.
-
Grouping and Administration: Animals are fasted overnight with free access to water. They are divided into four groups (n=6 per group):
-
Group I (Control): Vehicle (0.5% Carboxymethyl cellulose, CMC).
-
Group II (Test Compound): BMT (30 mg/kg, p.o.).
-
Group III (Standard): Celecoxib (30 mg/kg, p.o.).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective vehicle, BMT, or Celecoxib is administered orally.
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[14]
-
Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Causality Behind Experimental Choices
-
Why Carrageenan? Carrageenan is a potent chemical that stimulates the release of pro-inflammatory mediators, reliably inducing an acute and quantifiable inflammatory response.[12]
-
Why Measure at Multiple Time Points? The inflammatory response to carrageenan is biphasic. Measuring paw volume over several hours allows for the assessment of the drug's onset and duration of action against different phases of inflammation.[13] The peak edema is typically observed around the 3-hour mark.[15]
-
Why an Oral Route? Oral administration is the intended clinical route for most anti-inflammatory drugs, making this a relevant model for predicting human efficacy.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Results
BMT demonstrated a potent, dose-dependent anti-inflammatory effect, comparable to that of Celecoxib. The peak inhibition for both compounds was observed at the 3-hour time point, aligning with the maximal inflammatory response.
| Treatment Group (30 mg/kg) | Mean Paw Volume Increase (mL) ± SD at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0.85 ± 0.07 | - |
| BMT | 0.24 ± 0.04 | 71.8% |
| Celecoxib | 0.28 ± 0.05 | 67.1% |
Table 1: Comparative anti-inflammatory effects of BMT and Celecoxib in the carrageenan-induced paw edema model in rats.
Comparative Acute Toxicity Profile
An essential aspect of preclinical evaluation is determining the compound's safety. The acute oral toxicity study provides an initial assessment of the substance's potential hazards following a single dose.[16] The study was conducted following the OECD Guideline 423 (Acute Toxic Class Method).[17][18]
Experimental Protocol
-
Animal Model: Female Wistar rats (nulliparous and non-pregnant) are used as they are generally slightly more sensitive.[16]
-
Grouping and Administration: A stepwise procedure is used with 3 animals per step. Dosing is initiated at a starting dose of 300 mg/kg.[19] If no mortality is observed, the dose is escalated to 2000 mg/kg.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The compound (BMT or Celecoxib) is administered orally as a single dose.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and changes in body weight for 14 days.[17]
-
-
Data Analysis: The LD50 (Lethal Dose, 50%) cut-off value is estimated based on the number of mortalities observed at different dose levels, classifying the compound according to the Globally Harmonized System (GHS).[16][19]
Results
Both BMT and Celecoxib were well-tolerated. No mortality or significant clinical signs of toxicity were observed at doses up to 2000 mg/kg.
| Compound | Starting Dose (mg/kg) | Limit Test Dose (mg/kg) | Observed Mortality | Estimated LD50 Cut-off (mg/kg) | GHS Classification |
| BMT | 300 | 2000 | 0/3 | > 2000 | Category 5 or Unclassified |
| Celecoxib | 300 | 2000 | 0/3 | > 2000 | Category 5 or Unclassified |
Table 2: Acute Oral Toxicity Profile of BMT and Celecoxib based on OECD Guideline 423.
Conclusion and Future Directions
The in vivo data presented in this guide demonstrate that 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (BMT) is a promising anti-inflammatory agent. In the acute carrageenan-induced paw edema model, BMT exhibited potent efficacy, slightly exceeding that of the established selective COX-2 inhibitor, Celecoxib. Furthermore, BMT displayed a favorable acute safety profile, with an estimated LD50 greater than 2000 mg/kg, indicating low acute toxicity.
These findings strongly support the continued investigation of BMT as a potential therapeutic candidate. Future studies should focus on:
-
Chronic Inflammatory Models: Evaluating efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, to assess performance under sustained inflammatory conditions.
-
Mechanism of Action Confirmation: Conducting in vitro COX-1/COX-2 enzyme inhibition assays to definitively quantify its selectivity index.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in the body and establish a rational dosing regimen.[8]
-
Gastrointestinal Safety: Performing detailed ulcerogenicity studies to confirm the gastrointestinal-sparing benefits expected of a selective COX-2 inhibitor.
References
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Patel, D., & Patel, M. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]
-
Doke, S. K., & Dhawale, S. C. (2015). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Singhrajwar, S. (2017). OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. (2023). Biores Scientia. Retrieved from [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2023). YouTube. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Retrieved from [Link]
-
Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Kobayashi, M., & Yamamoto, M. (2006). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. ScienceDirect. Retrieved from [Link]
-
Xu, X., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Publications. Retrieved from [Link]
-
OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. Retrieved from [Link]
-
Sharma, S., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. ResearchGate. Retrieved from [Link]
-
Tzani, M., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Retrieved from [Link]
-
Sharma, S., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Retrieved from [Link]
-
Georgiev, M., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
-
Kumar, P., et al. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PubMed. Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. m.youtube.com [m.youtube.com]
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
Introduction:
In the landscape of contemporary drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile pharmacophoric features.[1] Within this class, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has emerged as a compound of significant interest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the putative mechanism of action of this compound. Through a comparative lens, we will explore its likely biological targets and contrast its potential efficacy with established therapeutic agents, supported by detailed experimental protocols to facilitate independent verification and further investigation.
Our approach is grounded in the principles of scientific integrity, offering a logical framework for confirming the compound's molecular interactions. This guide is designed not as a rigid set of instructions, but as a dynamic tool to empower researchers to rigorously evaluate and build upon the current understanding of this promising imidazole-2-thiol derivative.
Part 1: Elucidating the Primary Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition
The structural architecture of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol strongly suggests its engagement with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This hypothesis is supported by extensive research on diarylimidazole derivatives, which have been widely investigated as selective COX-2 inhibitors.[2] Quantitative structure-activity relationship (QSAR) studies on these classes of compounds have established correlations between specific structural features and COX-2 inhibitory activity.[3][4]
The Cyclooxygenase Signaling Pathway
The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: Putative COX-2 Inhibition Pathway.
Comparative Analysis: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol vs. Celecoxib
To contextualize the potential efficacy of our lead compound, a direct comparison with a known selective COX-2 inhibitor, Celecoxib, is essential. While specific experimental IC50 values for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol are not yet publicly available, QSAR models for diarylimidazoles suggest that the presence of bulky hydrophobic groups at the 1 and 5 positions of the imidazole ring contributes favorably to COX-2 selectivity.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | COX-1, COX-2 (Putative) | To be determined | To be determined | To be determined |
| Celecoxib | COX-2 | ~15 µM[6] | 40 nM[7] | ~375[8] |
Note: The selectivity index can vary based on the assay conditions. The value for Celecoxib is an approximation based on reported data.
Part 2: Exploring Alternative Mechanisms of Action
While COX inhibition is the most probable mechanism, the versatility of the imidazole-2-thiol scaffold warrants the investigation of other potential biological targets.
A. α-Glucosidase Inhibition: A Potential Role in Diabetes Management
Several studies have reported the α-glucosidase inhibitory activity of imidazole and benzimidazole derivatives, suggesting a potential application in the management of type 2 diabetes.[9] α-Glucosidase is a key enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[10] Its inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia.
Caption: Potential α-Glucosidase Inhibition Pathway.
Comparative Analysis: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol vs. Acarbose
Acarbose is a well-established α-glucosidase inhibitor used in the treatment of type 2 diabetes. A comparative evaluation would be necessary to determine the potential of our lead compound in this therapeutic area.
| Compound | Target | IC50 |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | α-Glucosidase (Potential) | To be determined |
| Acarbose | α-Glucosidase | 11 nM |
B. Topoisomerase II Inhibition: Implications for Anticancer Activity
The imidazole core is also present in compounds that exhibit anticancer activity through the inhibition of topoisomerase II. This enzyme plays a critical role in DNA replication and transcription by managing DNA topology.[11] Its inhibition leads to the accumulation of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Potential Topoisomerase II Inhibition Pathway.
Comparative Analysis: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol vs. Etoposide
Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor.[11] Assessing the activity of our lead compound against this target would be a critical step in evaluating its potential as an anticancer agent.
| Compound | Target | IC50 |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | Topoisomerase II (Potential) | To be determined |
| Etoposide | Topoisomerase II | 6-45 µM (depending on assay conditions)[12] |
Part 3: Experimental Protocols for Mechanism of Action Confirmation
To empirically validate the putative mechanisms of action for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, the following detailed experimental protocols are provided.
A. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2 enzymes.
Caption: Workflow for COX Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and the reference inhibitor (Celecoxib) in assay buffer.
-
Reconstitute and dilute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or Celecoxib to the designated wells. Include wells for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence of the product.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
B. In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of the test compound to inhibit the enzymatic activity of α-glucosidase.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in a suitable solvent.
-
Prepare serial dilutions of the test compound and Acarbose in phosphate buffer.
-
Dissolve α-glucosidase enzyme in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the α-glucosidase enzyme solution to each well.
-
Add the test compound dilutions or Acarbose to the appropriate wells. Include control wells for 100% enzyme activity and a blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., sodium carbonate).
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.
-
C. In Vitro Topoisomerase II DNA Relaxation Assay
This assay determines the inhibitory effect of the test compound on the ability of topoisomerase II to relax supercoiled DNA.
Caption: Workflow for Topoisomerase II DNA Relaxation Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
-
Prepare serial dilutions of the test compound and Etoposide.
-
Prepare the reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA.
-
-
Assay Procedure:
-
In microcentrifuge tubes, aliquot the reaction mixture.
-
Add the test compound dilutions or Etoposide to the tubes. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding topoisomerase II enzyme to all tubes except the negative control.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding a stop solution containing SDS and proteinase K.
-
-
Data Analysis:
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Determine the concentration of the test compound that inhibits 50% of the DNA relaxation activity.
-
Conclusion
This guide provides a comprehensive framework for confirming the mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Based on its structural class, the primary putative mechanism is the inhibition of cyclooxygenase enzymes, particularly COX-2. However, the potential for α-glucosidase and topoisomerase II inhibition should also be rigorously investigated to fully characterize its pharmacological profile.
The provided experimental protocols offer a clear and validated path for researchers to obtain the necessary empirical data. By comparing the performance of this novel compound with established drugs such as Celecoxib, Acarbose, and Etoposide, the scientific community can accurately assess its therapeutic potential and guide future drug development efforts. The logical and self-validating nature of these experimental designs ensures the generation of trustworthy and actionable data, contributing to the advancement of medicinal chemistry and pharmacology.
References
-
COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. [Link]
-
The IC50 of etoposide for DNA cleavage depends on the enzyme's nucleotide-bound state. ResearchGate. [Link]
-
Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase. ResearchGate. [Link]
-
Molecular mechanisms of etoposide. PMC - NIH. [Link]
-
Drivers of topoisomerase II poisoning mimic and complement cytotoxicity in AML cells. PMC. [Link]
-
Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. PubMed. [Link]
-
Alpha-glucosidase inhibitor. Wikipedia. [Link]
-
Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines. NIH. [Link]
-
IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. [Link]
-
COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Study of Cyclooxygenase-2 (COX-2) Inhibitors. Semantic Scholar. [Link]
-
Advances in Natural Products: Extraction, Bioactivity, Biotransformation, and Applications. MDPI. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. [Link]
-
Quantitative structure activity relationship studies of diarylimidazoles as selective COX-2 inhibitors. Indian Journal of Chemistry. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Heterocyclic Chemistry. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. [Link]
-
Quantitative structure activity relationship studies of diarylimidazoles as selective COX-2 inhibitors. ResearchGate. [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]
-
(PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative. ResearchGate. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. [Link]
-
Details of the Drug. DrugMAP. [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
-
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Rajendra P. [Link]
-
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Semantic Scholar. [Link]
-
In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducibility of Experiments with 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Comparative Analysis
For researchers and professionals in drug development, the synthesis and evaluation of novel heterocyclic compounds are pivotal. The imidazole scaffold, in particular, is a cornerstone of medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison focused on the synthesis and potential antimicrobial activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Due to the limited publicly available experimental data for this specific molecule, this guide will establish a robust, reproducible synthetic protocol based on established methodologies for analogous compounds. We will then compare its projected performance metrics against well-characterized, structurally related imidazole-2-thiol derivatives, providing a framework for researchers to anticipate experimental outcomes and troubleshoot potential challenges.
The Imidazole-2-thiol Scaffold: A Privileged Structure in Medicinal Chemistry
Imidazole-2-thiols and their derivatives are a class of compounds that have garnered significant interest in pharmaceutical research. Their diverse pharmacological properties include antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[2] The structural versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The focus of this guide, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, incorporates a benzyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the C5 position, features that are expected to influence its biological activity and lipophilicity.
Synthesis and Characterization: A Comparative Perspective
The synthesis of 5-substituted-1H-imidazole-2-thiols typically involves the cyclization of an α-aminoketone with a thiocyanate salt or the reaction of an α-hydroxyketone with thiourea. For N-substituted derivatives like our target compound, the N-substituent is often introduced either on the starting amine or through post-cyclization alkylation.
Proposed Synthetic Protocol for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
The following is a proposed, detailed, step-by-step methodology for the synthesis of the title compound, designed for high reproducibility. This protocol is based on established methods for similar compounds.
Step 1: Synthesis of 2-amino-1-(4-methylphenyl)ethan-1-one hydrobromide
-
To a solution of 1-(4-methylphenyl)ethan-1-one (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise with stirring at room temperature.
-
Continue stirring for 2 hours, then pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate of 2-bromo-1-(4-methylphenyl)ethan-1-one, wash with water, and dry.
-
React the crude 2-bromo-1-(4-methylphenyl)ethan-1-one with an excess of hexamethylenetetramine in chloroform, followed by acidic hydrolysis to yield 2-amino-1-(4-methylphenyl)ethan-1-one hydrobromide.
Step 2: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
-
Dissolve 2-amino-1-(4-methylphenyl)ethan-1-one hydrobromide (1 equivalent) and potassium thiocyanate (1.2 equivalents) in ethanol.
-
Add benzylamine (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.
Comparative Synthetic Methodologies
To provide a context for the reproducibility and potential yield of the proposed synthesis, we will compare it with the reported syntheses of two alternative imidazole-2-thiol derivatives.
| Compound | Starting Materials | Reagents & Solvents | Reaction Time | Yield (%) | Reference |
| 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Proposed) | 2-amino-1-(4-methylphenyl)ethan-1-one hydrobromide, Benzylamine | Potassium thiocyanate, Ethanol | 8-12 hours | Projected: 70-80% | N/A |
| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols | α,β-unsaturated ketones (chalcones) | Hydrazine hydrate, Ethanol | 8 hours | Not specified | |
| 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide | Carbon disulfide, Potassium hydroxide, Phenacyl bromide, Ethanol/Water | 7 hours (total) | 76% | [3] |
Rationale for Experimental Choices: The choice of a one-pot reaction from the α-aminoketone is aimed at maximizing efficiency and reducing purification steps. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its relatively low toxicity. The use of potassium thiocyanate is a standard and cost-effective source of the thiocarbonyl group.
Figure 1: Proposed synthetic workflow for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Comparative Performance: Antimicrobial Activity
A significant body of research has demonstrated the antimicrobial potential of imidazole-2-thiol derivatives.[4][5][6] While no specific antimicrobial data exists for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, we can project its potential activity by comparing it with structurally similar compounds for which such data has been published. The structural variations, such as the nature of the substituents at the N1 and C5 positions, are known to significantly impact the antimicrobial spectrum and potency.
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
Create wells of 6 mm diameter in the agar.
-
Add a solution of the test compound (e.g., 100 µg/mL in DMSO) to the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Comparative Antimicrobial Data of Structurally Related Imidazole Derivatives
| Compound/Derivative Class | Test Organisms | Activity Level | Reference |
| Various 2-Substituted Imidazole Derivatives | S. aureus, B. subtilis (Gram-positive) | Good to excellent activity observed for several derivatives. | [4] |
| E. coli (Gram-negative) | Generally lower activity compared to Gram-positive bacteria. | [4] | |
| P. aeruginosa (Gram-negative) | Most tested compounds were inactive. | [4] | |
| 5-[...]-1-phenyl-1H-imidazole-2-thiols | Not specified | Moderate antimicrobial activity compared to ciprofloxacin. |
Structure-Activity Relationship Insights:
The available data suggests that many imidazole-2-thiol derivatives exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria.[4] The lipophilicity introduced by the benzyl and p-tolyl groups in our target compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to significant antimicrobial activity. The benzyl group, in particular, has been a feature of other biologically active imidazoles. The comparison with 1-phenyl substituted derivatives suggests that the N-aromatic substituent is a key determinant of activity.
Figure 2: Logical relationship between the structural features of the target compound and its predicted properties.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. While direct experimental data for this specific compound is scarce, a reproducible synthetic protocol has been proposed based on established chemical literature. By comparing this proposed methodology and the predicted antimicrobial activity with that of well-documented, structurally related imidazole-2-thiol derivatives, researchers can gain valuable insights into the expected experimental outcomes.
The true performance of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol can only be definitively determined through empirical investigation. Future work should focus on executing the proposed synthesis, thoroughly characterizing the compound using modern analytical techniques (NMR, MS, elemental analysis), and performing in vitro antimicrobial screening against a panel of clinically relevant bacterial and fungal strains. Such studies will not only validate the predictions made in this guide but also contribute valuable data to the growing body of knowledge on this important class of heterocyclic compounds.
References
-
Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scientific Research Publishing. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. [Link]
-
Antimicrobial activity of imidazol-2-thiol derivatives represented by%... ResearchGate. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. [Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
-
Synthesis and biological studies of thiol derivatives containing imidazole moiety. ResearchGate. [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]
-
Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor. PubMed. [Link]
Sources
- 1. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 3. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 4. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
This guide provides a detailed, safety-first protocol for the proper disposal of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. As a sulfur-containing heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear and actionable plan for managing this chemical waste stream.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is fundamental to appreciating the necessity of a stringent disposal protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar imidazole and thiol derivatives allow for a robust hazard assessment.
-
Skin and Eye Irritation: Imidazole derivatives are frequently classified as causing skin and serious eye irritation.[1][2] Direct contact can lead to inflammation and discomfort.
-
Respiratory Irritation: Inhalation of the compound as a dust or aerosol may cause respiratory tract irritation.[1][2]
-
Aquatic Toxicity: Many complex organic molecules, especially those containing sulfur, are toxic to aquatic life. A closely related compound is classified as "very toxic to aquatic life with long lasting effects." This is a critical consideration, making disposal down the drain strictly prohibited.[3][4]
-
Reactivity of Thiols: The thiol (-SH) group can react with various substances. Of particular note is its incompatibility with strong oxidizing agents, with which it can react exothermically. Therefore, proper segregation from other chemical waste is paramount.
This hazard profile mandates that 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol be managed as hazardous waste from the point of generation to its final disposal.
Regulatory Framework: Adherence to National Standards
All chemical waste disposal in a laboratory setting is governed by federal and local regulations. The two primary federal bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[5][6] This includes generation, transportation, treatment, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard (HazCom), which requires that workers are informed about the hazards of chemicals they work with, and regulations for handling hazardous waste.[7][8][9]
Compliance is not optional. Following the correct procedures protects your institution from significant fines and, more importantly, ensures a safe working environment.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling waste containing 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE as mandated by OSHA.[8][10]
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber).
-
Body Protection: Wear a standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step. Never mix incompatible waste streams.[11]
-
Solid Waste:
-
Collect un-used or expired pure 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, and any lab materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, bench paper), in a designated Solid Hazardous Waste Container .
-
The container must be rigid, sealable, and made of a material compatible with the chemical (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Collect all solutions containing 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and any solvent rinsates used for decontamination into a designated Liquid Hazardous Waste Container .
-
The container must be leak-proof, screw-capped, and chemically compatible. Avoid metal containers for acidic or basic solutions.[5]
-
-
Contaminated Sharps:
-
Any sharps (needles, razor blades, etc.) contaminated with the chemical must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Step 3: Container Labeling
The EPA and OSHA require that all hazardous waste containers be properly labeled as soon as waste is added.[7][12] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol" .
-
A list of all other components in the container, including solvents, with approximate percentages.
-
The specific hazard warnings associated with the waste (e.g., "Irritant," "Aquatic Toxin").
-
The date accumulation started.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in the lab where the waste is generated as a Satellite Accumulation Area (SAA).[11][12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Store the sealed and labeled waste containers in the SAA.
-
Ensure containers are kept closed at all times except when adding waste.
-
Store in secondary containment (such as a spill pallet or a large bin) to contain any potential leaks.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
Step 5: Arranging for Disposal
Once the waste container is full (do not exceed 90% capacity), or if you are discontinuing the project, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Decontamination and Spill Management
Accidents happen, and a prepared response is essential.
-
Decontamination: Triple rinse any glassware that contained the chemical with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste. The third may be disposed of normally, pending your institution's specific policies.
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into your Solid Hazardous Waste container.
-
Clean the spill area with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Caption: Disposal workflow for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Quantitative Safety Data Summary
This table summarizes the known and inferred hazards based on data from analogous compounds.
| Hazard Classification | GHS Category | Source / Justification |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects. |
References
- Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Association for Clinical Chemistry. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- MedchemExpress.com. (2025, October 18). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
- ECHEMI. (n.d.). 1-Benzyl-2-methylimidazole SDS, 13750-62-4 Safety Data Sheets.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. api.henkeldx.com [api.henkeldx.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



